molecular formula C35H49BN4O6S B15579822 (S,R,S)-AHPC-CO-cyclohexene-Bpin

(S,R,S)-AHPC-CO-cyclohexene-Bpin

货号: B15579822
分子量: 664.7 g/mol
InChI 键: RGFLTZJOLDMDSN-XYFHMAPPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(S,R,S)-AHPC-CO-cyclohexene-Bpin is a useful research compound. Its molecular formula is C35H49BN4O6S and its molecular weight is 664.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C35H49BN4O6S

分子量

664.7 g/mol

IUPAC 名称

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carbonyl]amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C35H49BN4O6S/c1-21-28(47-20-38-21)23-11-9-22(10-12-23)18-37-31(43)27-17-26(41)19-40(27)32(44)29(33(2,3)4)39-30(42)24-13-15-25(16-14-24)36-45-34(5,6)35(7,8)46-36/h9-12,15,20,24,26-27,29,41H,13-14,16-19H2,1-8H3,(H,37,43)(H,39,42)/t24?,26-,27+,29-/m1/s1

InChI 键

RGFLTZJOLDMDSN-XYFHMAPPSA-N

产品来源

United States

Foundational & Exploratory

Unlocking Targeted Protein Degradation: A Technical Guide to (S,R,S)-AHPC-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action for Proteolysis Targeting Chimeras (PROTACs) that utilize the (S,R,S)-AHPC-based linker system to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Due to the nature of "(S,R,S)-AHPC-CO-cyclohexene-Bpin" as a versatile chemical moiety for PROTAC synthesis rather than a specific degrader molecule, this guide will focus on the well-characterized and clinically relevant VHL-recruiting PROTAC, ARV-771 , as a representative example. ARV-771 incorporates an (S,R,S)-AHPC-based VHL ligand and effectively degrades Bromodomain and Extra-Terminal (BET) family proteins.

Core Concepts: The PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins. They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.

The (S,R,S)-AHPC moiety is a potent and well-validated ligand for the VHL E3 ligase. In a PROTAC construct, it serves to bring the VHL ligase into close proximity with the target protein, initiating a catalytic cycle of degradation.

The Catalytic Cycle of Degradation

The process unfolds in a series of distinct steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (e.g., a BET protein like BRD4) and the VHL E3 ligase, forming a transient ternary complex. The stability and conformation of this complex are critical for the efficiency of the degradation process.

  • Ubiquitination: The induced proximity within the ternary complex allows the E3 ligase to transfer ubiquitin from a charged E2 ubiquitin-conjugating enzyme to the target protein. This process is repeated to form a polyubiquitin (B1169507) chain on the target.

  • Proteasomal Recognition and Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

  • PROTAC Recycling: The PROTAC molecule is then released and can engage another target protein and E3 ligase, continuing the catalytic cycle of degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) (e.g., BRD4) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 Ub_E2 Ub-E2 E1->Ub_E2 Activates Ub E2 E2 Conjugating Enzyme E2->Ub_E2 Ub_E2->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1. The catalytic cycle of a VHL-recruiting PROTAC.

Downstream Signaling: The Impact of BET Protein Degradation

The degradation of BET proteins, such as BRD4, by ARV-771 has profound effects on downstream signaling pathways implicated in cancer progression. BRD4 is a key transcriptional co-activator that regulates the expression of critical oncogenes, including c-MYC and the androgen receptor (AR). By removing the entire BRD4 protein, ARV-771 effectively shuts down these oncogenic signaling cascades.

Signaling_Pathway cluster_nucleus Nucleus cluster_transcription Transcriptional Regulation cluster_cellular_effects Cellular Effects ARV771 ARV-771 Degradation BRD4 Degradation ARV771->Degradation Cell_Proliferation Cell Proliferation ARV771->Cell_Proliferation Inhibits Apoptosis Apoptosis ARV771->Apoptosis Induces BRD4 BRD4 BRD4->Degradation Enhancer Enhancer/Promoter BRD4->Enhancer Binds to Acetylated Histones VHL VHL E3 Ligase VHL->Degradation Proteasome Proteasome Degradation->Proteasome via Ubiquitination RNA_Pol_II RNA Pol II Enhancer->RNA_Pol_II Recruits cMYC_Gene c-MYC Gene cMYC_Protein c-MYC Protein cMYC_Gene->cMYC_Protein Translation AR_Gene AR Gene AR_Protein AR Protein AR_Gene->AR_Protein Translation RNA_Pol_II->cMYC_Gene Transcription RNA_Pol_II->AR_Gene Transcription cMYC_Protein->Cell_Proliferation Promotes AR_Protein->Cell_Proliferation Promotes

Figure 2. Downstream signaling effects of ARV-771-mediated BRD4 degradation.

Quantitative Data Summary

The efficacy of a PROTAC is determined by its ability to bind to its targets, form a stable and productive ternary complex, and induce degradation of the target protein. The following tables summarize key quantitative data for the representative VHL-based BET degrader, ARV-771.

Table 1: Binding Affinities of ARV-771
TargetBinding Affinity (Kd)
BRD2 (BD1)34 nM
BRD2 (BD2)4.7 nM
BRD3 (BD1)8.3 nM
BRD3 (BD2)7.6 nM
BRD4 (BD1)9.6 nM
BRD4 (BD2)7.6 nM

Data sourced from publicly available information.[1]

Table 2: Degradation Efficiency of ARV-771
Cell LineTarget ProteinsDC50Dmax
22Rv1 (Prostate Cancer)BRD2/3/4< 5 nM[2][3]> 90%
VCaP (Prostate Cancer)BRD2/3/4< 5 nM[2]> 90%
LNCaP95 (Prostate Cancer)BRD2/3/4< 5 nM[2]> 90%
Mantle Cell LymphomaBET ProteinsNot specified> 90%

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.[2][3]

Table 3: Downstream Effects of ARV-771
EffectCell LineIC50
c-MYC Depletion22Rv1< 1 nM[1]
Anti-proliferative Effect22Rv1, VCaP, LNCaP95Low nM range

IC50: Half-maximal inhibitory concentration.[1]

Experimental Protocols

Characterizing the mechanism of action of a PROTAC involves a series of key experiments to confirm target engagement, ternary complex formation, ubiquitination, and downstream functional consequences.

Experimental_Workflow cluster_biochemical Biochemical/Biophysical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Start PROTAC Synthesis ((S,R,S)-AHPC-Linker-Warhead) Binding_Assays Binary Binding Assays (e.g., ITC, SPR) Determine Kd to POI and VHL Start->Binding_Assays Ternary_Complex_Assays Ternary Complex Formation (e.g., ITC, SPR, NanoBRET) Determine Cooperativity (α) Binding_Assays->Ternary_Complex_Assays Degradation_Assay Protein Degradation Assay (Western Blot) Determine DC50 and Dmax Ternary_Complex_Assays->Degradation_Assay Downstream_Assay Downstream Signaling Analysis (e.g., qPCR, ELISA) Confirm target pathway modulation Degradation_Assay->Downstream_Assay Viability_Assay Cell Viability/Apoptosis Assay (e.g., MTT, Flow Cytometry) Determine functional outcome Downstream_Assay->Viability_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Viability_Assay->PK_PD Efficacy Xenograft Tumor Models PK_PD->Efficacy

Figure 3. General experimental workflow for PROTAC characterization.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis

Objective: To determine the binding affinities (Kd), stoichiometry (n), and cooperativity (α) of binary and ternary complex formation.

Methodology:

  • Sample Preparation:

    • Dialyze the target protein and VHL E3 ligase complex into an identical buffer to minimize heats of dilution.

    • Determine accurate protein concentrations. A typical starting concentration is 10-20 µM of the protein in the ITC cell and a 10-20 fold higher concentration of the PROTAC in the syringe.

    • Prepare the PROTAC solution in the final dialysis buffer.

  • Binary Titrations:

    • PROTAC into Target Protein: Titrate the PROTAC into the target protein solution to determine the binary binding affinity (Kd1).

    • PROTAC into VHL: Titrate the PROTAC into the VHL E3 ligase complex solution to determine the binary binding affinity (Kd2).

  • Ternary Titration:

    • Prepare a solution of the VHL E3 ligase pre-saturated with the target protein in the ITC cell.

    • Titrate the PROTAC into this pre-formed binary complex to determine the apparent Kd for ternary complex formation (Kd,ternary).

  • Data Analysis:

    • Fit the titration data to a suitable binding model to obtain thermodynamic parameters.

    • Calculate the cooperativity factor (α) using the formula: α = Kd1 / Kd,ternary . An α value greater than 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.

Western Blotting for Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment and determine DC50 and Dmax values.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Immunoblotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.

    • Probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax.

Cell Viability Assay

Objective: To determine the functional consequence of target protein degradation on cell proliferation and viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: Add serial dilutions of the PROTAC to the wells and include a vehicle control.

  • Incubation: Incubate the plate for a chosen duration (e.g., 48 or 72 hours).

  • Reagent Addition and Signal Detection:

    • Add a cell viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's protocol.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

    • Plot the percentage of viability against the PROTAC concentration and fit to a dose-response curve to determine the IC50 value.

Conclusion

PROTACs utilizing the (S,R,S)-AHPC-based VHL ligand system, exemplified by ARV-771, represent a powerful therapeutic modality for targeted protein degradation. By inducing the degradation of key disease-driving proteins like the BET family, these molecules can achieve a more profound and sustained pharmacological effect than traditional inhibitors. A thorough understanding of their mechanism of action, guided by rigorous quantitative analysis and detailed experimental characterization, is essential for the successful development of this promising class of drugs. This guide provides a foundational framework for researchers and drug development professionals to advance their work in the exciting field of targeted protein degradation.

References

The Architect of Degradation: (S,R,S)-AHPC-CO-cyclohexene-Bpin in VHL E3 Ligase Recruitment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase for targeted protein degradation has emerged as a powerful therapeutic modality. At the heart of many successful Proteolysis Targeting Chimeras (PROTACs) lies the VHL ligand, a critical component for hijacking the cell's natural protein disposal machinery. This technical guide delves into the role of a specific VHL ligand-linker conjugate, (S,R,S)-AHPC-CO-cyclohexene-Bpin, a key building block in the synthesis of potent and selective protein degraders.

Core Principles of VHL-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase. The (S,R,S)-AHPC moiety serves as the high-affinity "warhead" that binds to the VHL protein. Once the PROTAC engages both the target protein and VHL, it facilitates the formation of a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome.

This guide focuses on PROTACs synthesized using this compound, with a particular emphasis on degraders of the SWI/SNF chromatin remodeling complex ATPases, SMARCA2 and SMARCA4. These proteins are critical targets in oncology, and their selective degradation represents a promising therapeutic strategy.

Quantitative Analysis of a Representative Degrader: ACBI2

ACBI2 is a highly potent and selective SMARCA2 degrader that incorporates a VHL ligand derived from a similar AHPC-based precursor. The data presented below for ACBI2 serves as a strong proxy for the expected performance of PROTACs synthesized using this compound.

ParameterValueCell Line/SystemReference
SMARCA2 Degradation (DC50) 1 nMRKO[1]
SMARCA4 Degradation (DC50) 32 nMRKO[1]
Ternary Complex Formation (EC50) < 45 nMBiochemical Assay[2]
Oral Bioavailability 22%Mice[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of VHL-recruiting PROTACs and a typical experimental workflow for their characterization.

VHL_PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC (S,R,S)-AHPC-based PROTAC TernaryComplex Target-PROTAC-VHL Ternary Complex PROTAC->TernaryComplex Binds Target Target Protein (e.g., SMARCA2) Target->TernaryComplex Binds VHL VHL E3 Ligase Complex VHL->TernaryComplex Binds Ub_Target Ubiquitinated Target Protein TernaryComplex->Ub_Target Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation PROTAC_Experimental_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_ternary Ternary Complex Formation cluster_cellular Cellular Activity cluster_invivo In Vivo Evaluation start Synthesis of PROTAC from This compound binding_assay Binary Binding Assays (SPR or ITC) start->binding_assay ternary_assay Ternary Complex Assays (SPR, ITC, NanoBRET) binding_assay->ternary_assay degradation_assay Protein Degradation Assays (Western Blot, In-Cell Western) ternary_assay->degradation_assay functional_assay Functional Assays (e.g., Cell Viability) degradation_assay->functional_assay pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) functional_assay->pk_pd efficacy In Vivo Efficacy Studies (Xenograft Models) pk_pd->efficacy

References

(S,R,S)-AHPC-CO-cyclohexene-Bpin for targeted degradation of SMARCA2/4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Utilization of (S,R,S)-AHPC-CO-cyclohexene-Bpin for the Targeted Degradation of SMARCA2/4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the E3 ligase ligand-linker conjugate, this compound, and its application in the development of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of the chromatin remodeling proteins SMARCA2 and SMARCA4. This document details the mechanism of action, presents quantitative data for derivative PROTACs, and offers detailed experimental protocols for key biological assays. Visualizations of the underlying signaling pathways and experimental workflows are included to facilitate a deeper understanding of the technology and its practical implementation in a research setting.

Introduction: The PROTAC Approach to Targeting SMARCA2/4

The selective degradation of proteins is a powerful therapeutic strategy. PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to eliminate target proteins. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This tripartite complex formation leads to the ubiquitination and subsequent degradation of the target protein.

SMARCA2 and SMARCA4 are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. Mutations in these proteins are implicated in a variety of cancers, making them attractive targets for therapeutic intervention. (S,R,S)-AHPC is a well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The conjugate, this compound, provides a pre-functionalized building block for the efficient synthesis of VHL-recruiting PROTACs aimed at degrading SMARCA2 and SMARCA4.

Mechanism of Action

The PROTACs synthesized from this compound function by inducing the proximity of SMARCA2/4 to the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the SMARCA2/4 protein. The polyubiquitinated SMARCA2/4 is then recognized and degraded by the 26S proteasome.

Caption: Mechanism of SMARCA2/4 degradation by a PROTAC.

Quantitative Data

The this compound linker-ligand has been utilized in the synthesis of several PROTACs targeting SMARCA2/4. The following table summarizes the degradation performance of two such PROTACs, PROTAC SMARCA2/4-degrader-22 (HY-163875) and PROTAC SMARCA2/4-degrader-23 (HY-163876).

Compound IDTarget(s)Cell LineDC50DmaxTreatment TimeReference
PROTAC SMARCA2/4-degrader-22 (HY-163875) SMARCA2/4A549<100 nM>90%24 hours[1]
PROTAC SMARCA2/4-degrader-23 (HY-163876) SMARCA2/4A549<100 nM>90%24 hours[2]

Table 1: In vitro degradation data for PROTACs derived from this compound.

Experimental Protocols

Detailed and robust experimental protocols are critical for the accurate evaluation of PROTAC efficacy. The following sections provide representative, step-by-step protocols for key assays.

SMARCA2/4 Degradation Assay (Western Blot)

This protocol describes the quantification of SMARCA2 and SMARCA4 protein levels in cells following treatment with a PROTAC.

WB_Workflow A 1. Cell Seeding & Treatment (e.g., A549 cells) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE & Protein Transfer B->C D 4. Immunoblotting (Primary & Secondary Antibodies) C->D E 5. Signal Detection & Data Analysis D->E

Caption: Experimental workflow for Western Blot analysis.

Materials:

  • A549 cells (or other relevant cell line)

  • Complete culture medium (e.g., F-12K Medium with 10% FBS)

  • PROTAC of interest

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies for SMARCA2, SMARCA4, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed A549 cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

    • Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.

    • Prepare serial dilutions of the PROTAC in complete culture medium.

    • Treat the cells with varying concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the cells for the desired time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to fresh tubes and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and the loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Signal Detection and Data Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the SMARCA2 and SMARCA4 band intensities to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

CTG_Workflow A 1. Seed Cells in 96-well Plate B 2. Treat with PROTAC A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add CellTiter-Glo® Reagent C->D E 5. Measure Luminescence D->E F 6. Calculate IC50 E->F

Caption: Workflow for CellTiter-Glo® cell viability assay.

Materials:

  • Cells of interest in culture

  • Opaque-walled 96-well plates

  • PROTAC of interest

  • DMSO (vehicle control)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in culture medium.

    • Add 10 µL of the diluted compound or vehicle (DMSO) to the respective wells.

  • Incubation:

    • Incubate the plate for the desired time (e.g., 72 hours).

  • Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the cell viability against the PROTAC concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound is a valuable chemical tool for the development of potent and effective PROTACs for the targeted degradation of SMARCA2 and SMARCA4. The data presented for its derivatives demonstrate the potential of this approach in achieving significant degradation of these key chromatin remodelers. The detailed protocols provided in this guide offer a solid foundation for researchers to reliably assess the efficacy of their own SMARCA2/4-targeting PROTACs, thereby accelerating the discovery and development of novel cancer therapeutics.

References

Decoding the Stereospecific Embrace: A Technical Guide to (S,R,S)-AHPC and VHL Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate dance of targeted protein degradation, the precise orientation of molecules is paramount. This technical guide delves into the critical stereochemistry of (S,R,S)-AHPC, a cornerstone ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, providing researchers, scientists, and drug development professionals with an in-depth understanding of its binding dynamics. Through a comprehensive review of binding data, detailed experimental methodologies, and illustrative pathway and workflow diagrams, this document illuminates the structural nuances that govern this pivotal interaction in the development of Proteolysis Targeting Chimeras (PROTACs).

The von Hippel-Lindau protein is a key component of a Cullin-RING E3 ubiquitin ligase complex that plays a crucial role in the cell's response to changes in oxygen levels.[1][2] It achieves this by targeting the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[1][3] Small molecule ligands that can bind to VHL are instrumental in the design of PROTACs, which hijack this natural degradation machinery to eliminate specific proteins of interest.[4][5]

The Decisive Role of Stereochemistry in VHL Recognition

The binding of ligands to VHL is exquisitely sensitive to their three-dimensional arrangement. The ligand (S,R,S)-AHPC (short for (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) has emerged as a high-affinity binder, and its specific stereoconfiguration is essential for this interaction. Alterations to these chiral centers can dramatically reduce or abolish binding affinity, highlighting the precise molecular recognition required within the VHL binding pocket.

To quantify the impact of stereochemistry, the binding affinities of various VHL ligands, including derivatives of AHPC, have been determined using a range of biophysical assays. The following table summarizes key quantitative data, providing a clear comparison of how stereochemical and structural modifications influence VHL engagement.

Compound/LigandBinding Affinity (Kd)Assay MethodReference/Notes
(S,R,S)-AHPC ~44 nMNot SpecifiedA potent VHL inhibitor, with the addition of an α-fluorine substituent in combination with cyclopropylation (compound VH101) showing a 4-fold increased binding affinity compared to the parent compound VH032.[6]
VH032Kd of 186 nMNot SpecifiedA VHL ligand used in the recruitment of the von Hippel-Lindau (VHL) protein and as an inhibitor of the VHL/HIF-1α interaction.[7]
VH298<100 nMNot SpecifiedA potent VHL inhibitor that induces marked HIF-1α intracellular stabilization.[8]
(S,S,S)-AHPCNegative ControlNot SpecifiedThis stereoisomer is used as a negative control, indicating its weak or non-binding activity towards VHL.[7]
GMB-475 (PROTAC)IC50 of 1.11 µMCell-basedA PROTAC that connects (S,R,S)-AHPC to a BCR-ABL1 ligand, inducing degradation of the target protein.[9][10] The IC50 reflects the concentration for degradation, not direct VHL binding.
ARV-771 (PROTAC)DC50 <1 nMCell-basedA PROTAC utilizing an (S,R,S)-AHPC-based VHL ligand to degrade BET proteins in cancer cells.[11] The DC50 represents the concentration for 50% degradation.
VL285IC50 of 0.34 µMNot SpecifiedA potent VHL ligand.[7]
VHL Ligand 14IC50 of 196 nMNot SpecifiedA VHL ligand used in the design of PROTACs for the estrogen receptor α.[7]

Visualizing the Molecular Logic

To further elucidate the processes involved, the following diagrams, generated using Graphviz, depict key pathways and workflows.

VHL_Signaling_Pathway VHL-Mediated Degradation of HIF-1α cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α HIF-1α Prolyl_Hydroxylase Prolyl Hydroxylase (with O2, Fe2+, 2-OG) HIF-1α->Prolyl_Hydroxylase Hydroxylation Hydroxylated HIF-1α Hydroxylated HIF-1α Prolyl_Hydroxylase->Hydroxylated HIF-1α VHL_Complex VHL E3 Ligase Complex (VHL, Elongin B/C, Cul2, Rbx1) Hydroxylated HIF-1α->VHL_Complex Recognition & Binding Ubiquitination Polyubiquitination Hydroxylated HIF-1α->Ubiquitination VHL_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting Degradation Degradation Proteasome->Degradation HIF-1α_hypoxia HIF-1α HIF_Complex HIF-1 Complex HIF-1α_hypoxia->HIF_Complex HIF_beta HIF-1β HIF_beta->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus Translocation HRE Hypoxia Response Element (DNA) Nucleus->HRE Gene_Transcription Gene Transcription (e.g., VEGF, EPO) HRE->Gene_Transcription

Caption: VHL signaling pathway in normoxia and hypoxia.

Stereochemistry_Binding_Logic Stereochemistry Dictates VHL Binding Affinity AHPC_Stereoisomers AHPC Stereoisomers Correct_Stereochemistry (S,R,S) Configuration AHPC_Stereoisomers->Correct_Stereochemistry Incorrect_Stereochemistry Other Stereoisomers (e.g., S,S,S) AHPC_Stereoisomers->Incorrect_Stereochemistry VHL_Binding_Pocket VHL Binding Pocket Correct_Stereochemistry->VHL_Binding_Pocket Complementary Fit Incorrect_Stereochemistry->VHL_Binding_Pocket Steric Clash/ Mismatched Interactions High_Affinity_Binding High Affinity Binding (Low Kd/IC50) VHL_Binding_Pocket->High_Affinity_Binding Low_Affinity_Binding Low/No Affinity Binding (High Kd/IC50) VHL_Binding_Pocket->Low_Affinity_Binding PROTAC_Efficacy Effective PROTAC Formation & Target Degradation High_Affinity_Binding->PROTAC_Efficacy PROTAC_Inefficacy Ineffective PROTAC Formation Low_Affinity_Binding->PROTAC_Inefficacy

Caption: Logical flow of stereochemistry's impact on VHL binding.

Experimental Protocols for Quantifying VHL-Ligand Interactions

Accurate and reproducible methods are essential for confirming the interaction between a VHL ligand and the VHL protein.[12] The following are detailed methodologies for key experiments cited in the study of (S,R,S)-AHPC and other VHL ligands.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[12][13]

  • Materials:

    • Highly purified and concentrated VHL protein complex (VBC: VHL, Elongin B, and Elongin C).

    • Highly purified (S,R,S)-AHPC or other test compound.

    • ITC buffer (the final dialysis buffer for the protein).[12]

    • Isothermal titration calorimeter.[12]

  • Procedure:

    • Sample Preparation: Extensively dialyze the VHL protein against the ITC buffer.[12] Dissolve the test compound in the final dialysis buffer to ensure no buffer mismatch.[12][13] Degas both solutions to prevent air bubbles.[13]

    • Instrument Setup: Thoroughly clean the sample cell and injection syringe.[14] Perform a preliminary experiment with buffer in both the cell and syringe to establish a stable baseline.[15]

    • Loading: Load the VHL protein solution (typically 5-50 µM) into the sample cell and the ligand solution (typically 10-20 times the protein concentration) into the injection syringe.[13][16]

    • Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat evolved or absorbed.

    • Data Analysis: Integrate the heat flow peaks for each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH.

Fluorescence Polarization (FP) Assay

This is a competitive binding assay that measures the displacement of a fluorescently labeled VHL ligand by the test compound.[12]

  • Materials:

    • VHL protein complex.

    • Fluorescently labeled VHL ligand (tracer), e.g., FAM-labeled HIF-1α peptide or a fluorescent derivative of a small molecule inhibitor like BDY FL VH032.[17][18]

    • Test compound ((S,R,S)-AHPC or derived PROTAC).[12]

    • Assay buffer.

    • 384-well low-volume black plates.[12]

    • Fluorescence polarization plate reader.[18]

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.[12]

    • Reaction Setup: In a 384-well plate, add the test compound dilutions.

    • VHL and Tracer Addition: Add a fixed concentration of the VHL protein and the fluorescent tracer to each well. The concentration of VHL should be in the range of the Kd of the tracer to ensure a significant polarization window.

    • Incubation: Incubate the plate at room temperature for a recommended time (typically 1-2 hours), protected from light, to reach binding equilibrium.[12]

    • Measurement: Read the plate on a fluorescence polarization reader, measuring the parallel and perpendicular components of the emitted light.[19]

    • Data Analysis: Calculate the fluorescence polarization values and plot them against the concentration of the test compound to determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.

FP_Assay_Workflow Fluorescence Polarization Competitive Binding Assay Workflow Start Start Prep_Compound Prepare Serial Dilution of (S,R,S)-AHPC Start->Prep_Compound Dispense_Compound Dispense into 384-well Plate Prep_Compound->Dispense_Compound Add_Reagents Add VHL Protein & Fluorescent Tracer Dispense_Compound->Add_Reagents Incubate Incubate at RT (Protected from Light) Add_Reagents->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Analyze_Data Plot FP vs. [Compound] & Calculate IC50 Measure_FP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a Fluorescence Polarization assay.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[20][21]

  • Materials:

    • SPR instrument (e.g., Biacore).

    • Sensor chip (e.g., CM5).

    • VHL protein complex (ligand).

    • (S,R,S)-AHPC or other test compound (analyte).

    • Running buffer.

    • Immobilization reagents (e.g., EDC/NHS).

  • Procedure:

    • Ligand Immobilization: Covalently immobilize the VHL protein onto the sensor chip surface.

    • Analyte Injection: Inject a series of concentrations of the test compound over the sensor surface.

    • Binding Measurement: Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association and dissociation phases of the interaction.[20]

    • Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte.

    • Data Analysis: Fit the sensorgram data from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Conclusion

The stereochemistry of (S,R,S)-AHPC is a critical determinant of its high-affinity binding to the VHL E3 ligase. This guide has provided a consolidated overview of the quantitative binding data, detailed experimental protocols for the characterization of such interactions, and visual representations of the underlying biological and experimental logic. For researchers in the field of targeted protein degradation, a thorough understanding of these principles is indispensable for the rational design and optimization of next-generation VHL-recruiting PROTACs. The continued exploration of structure-activity relationships, guided by precise biophysical and cellular assays, will undoubtedly pave the way for more potent and selective therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of AHPC-based E3 Ligase Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation (TPD) has introduced a revolutionary therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at the forefront.[1][2] These heterobifunctional molecules leverage the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4]

Among the most successfully utilized E3 ligases is the von Hippel-Lindau (VHL) tumor suppressor.[5][6] Potent recruitment of VHL is often achieved using ligands based on the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold.[1][7] While the two ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall efficacy.[4][] Its composition, length, and rigidity profoundly influence the molecule's physicochemical properties, cell permeability, and the geometry of the productive ternary complex (POI-PROTAC-E3 ligase) required for degradation.[1][3] This guide provides a detailed examination of the physicochemical properties of AHPC-based linkers, experimental protocols for their characterization, and a visual representation of key concepts in their development.

The Pivotal Role of the Linker in PROTAC Efficacy

The linker's design is a multi-parameter optimization challenge that directly impacts a PROTAC's drug-like properties and biological activity. Its primary functions include:

  • Enabling Ternary Complex Formation : The linker must possess the optimal length and flexibility to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex. A linker that is too short may cause steric hindrance, while one that is too long may fail to bring the proteins into effective proximity for ubiquitin transfer.[][9]

  • Influencing Physicochemical Properties : As PROTACs are often large molecules that fall outside Lipinski's "Rule of Five" space, the linker's contribution to properties like solubility and permeability is paramount.[] Incorporating hydrophilic moieties like polyethylene (B3416737) glycol (PEG) can enhance aqueous solubility, while more rigid, hydrophobic elements can impact cell permeability.[1][4]

  • Modulating Selectivity and Potency : Subtle changes in linker length or composition can alter the geometry of the ternary complex, which can, in turn, affect the efficiency of ubiquitination and even impart selectivity for degrading one protein over a closely related one.[9]

Quantitative Analysis of Physicochemical Properties

The optimization of an AHPC-based PROTAC requires a careful balance of several key physicochemical parameters. These properties are often analyzed and refined through iterative rounds of synthesis and testing.[1] Key parameters include molecular weight (MW), lipophilicity (calculated as AlogP or measured as LogD), topological polar surface area (TPSA), and the number of rotatable bonds (NRB).[1] These factors collectively influence the PROTAC's solubility, permeability, and ultimately its degradation performance, which is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1][10]

The following tables summarize representative data for VHL-recruiting PROTACs, illustrating the impact of linker modifications on physicochemical properties and degradation potency.

Disclaimer : The data presented below is compiled from various sources for illustrative purposes. Direct comparison between different PROTACs can be challenging due to variations in target proteins, cell lines, and experimental conditions.

Table 1: Physicochemical Properties and Performance of Representative AHPC-Based PROTACs

PROTAC Example Linker Type / Composition MW ( g/mol ) AlogP TPSA (Ų) DC50 (nM) Dmax (%) Target Protein Cell Line
PROTAC 1 [11] C6 Alkyl Chain ~850-950 ~4.5 ~150 77 >95 FBXO22 Jurkat
PROTAC 2 [1] PEG-based ~900-1000 ~3.8 ~180 250 - 760 >90 KRAS G12C NCI-H2030
PROTAC 3 [10] PEG6 ~980 ~3.5 ~200 2.2 97 BTK Mino

| PROTAC 4 [12] | Benzamide-based (rigid) | ~920 | ~5.1 | ~165 | 550 | >90 | HDAC1/3 | HCT116 |

Table 2: Impact of Linker Composition on Cell Permeability of AHPC-based ERK5 PROTACs [13][14]

PROTAC Linker Composition (8-atom) LogD (pH 7.4) Permeability Classification* PAMPA (10⁻⁶ cm/s)
1 Flexible Aliphatic 3.2 Low 0.2
2 Flexible PEG-like 2.3 High 0.2
3 Pyridine-containing 2.9 Medium-High 0.1
7 Piperazine-containing 2.4 Medium-High <0.1

| 8 | Piperidine-containing | 3.2 | Medium-High | <0.1 |

*Permeability classification is based on the ratio of in-cellulo to in-vitro VHL binding affinity, where a lower ratio indicates higher permeability.[13]

Visualizing Core Concepts in AHPC-PROTAC Development

Graphviz diagrams provide clear visual representations of the complex processes involved in AHPC-based PROTAC development and their mechanism of action.[1]

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) POI Protein of Interest (POI) TC Ternary Complex (POI-PROTAC-E3) POI->TC E3 VHL E3 Ligase E3->TC PROTAC AHPC-based PROTAC PROTAC->TC PolyUb Poly-ubiquitinated POI TC->PolyUb Poly-ubiquitination PROTAC_recycled PROTAC (Recycled) TC->PROTAC_recycled Release Ub Ubiquitin (Ub) Ub->TC Recruitment E2 E1/E2 Enzymes Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic mechanism of action for an AHPC-based PROTAC.[15][16]

PROTAC_Workflow cluster_design Design & Synthesis cluster_eval In Vitro & Cellular Evaluation cluster_opt Optimization start Target Selection & Ligand Identification design Linker Design (Vary Length, Rigidity, Polarity) start->design synthesis Chemical Synthesis of PROTAC Library design->synthesis biochem Biochemical Assays (e.g., TR-FRET for Ternary Complex) synthesis->biochem cellular Cellular Degradation Assay (Western Blot for DC50/Dmax) biochem->cellular physchem Physicochemical Profiling (Solubility, Permeability - Caco-2) cellular->physchem sar SAR Analysis physchem->sar optimization Iterative Redesign & Synthesis sar->optimization Refine Linker lead Lead Candidate sar->lead Identify Lead optimization->synthesis Linker_Properties cluster_inputs Linker Physicochemical Properties cluster_outputs PROTAC Performance Metrics Length Length TC_Stability Ternary Complex Stability & Geometry Length->TC_Stability Degradation Degradation Efficacy (DC50, Dmax) Length->Degradation Rigidity Rigidity (Alkyl vs. Rings) Permeability Cell Permeability Rigidity->Permeability Rigidity->TC_Stability Polarity Polarity / H-bonds (PEG vs. Alkyl) Solubility Aqueous Solubility Polarity->Solubility Polarity->Permeability Solubility->Degradation Permeability->Degradation TC_Stability->Degradation

References

A Technical Guide to PROTAC Technology Utilizing VHL Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs mediate the degradation of the entire target protein.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the cell's natural protein disposal machinery, the 26S proteasome.[1][2] This catalytic mechanism allows for the removal of target proteins, offering a powerful approach to address previously "undruggable" targets.[3]

Among the various E3 ligases that can be hijacked by PROTACs, the von Hippel-Lindau (VHL) E3 ligase has become a popular choice due to its well-characterized ligands and broad tissue expression.[4][5] VHL-based PROTACs have demonstrated significant potential in preclinical studies and are advancing into clinical trials, highlighting their therapeutic promise.[6] This guide provides an in-depth technical overview of PROTAC technology with a focus on the utilization of VHL ligands, covering the core mechanism, experimental protocols, and key data interpretation.

Mechanism of Action: The VHL-PROTAC-Target Ternary Complex

The cornerstone of VHL-based PROTAC action is the formation of a stable ternary complex comprising the VHL E3 ligase, the PROTAC molecule, and the target protein (POI). This process can be broken down into the following key steps:

  • Binding Events: The PROTAC molecule, with its two distinct warheads, independently binds to both the VHL E3 ligase and the POI within the cellular environment.

  • Ternary Complex Formation: The linker connecting the two ligands facilitates the formation of a transient, yet effective, ternary complex, bringing the VHL ligase and the target protein into close proximity.

  • Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase, in conjunction with an E2 ubiquitin-conjugating enzyme, catalyzes the transfer of ubiquitin molecules to accessible lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into smaller peptides, while the PROTAC molecule is released to engage another target protein, thus acting catalytically.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex VHL-PROTAC-POI Ternary Complex PROTAC->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds Ternary_Complex->PROTAC Release Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1. Signaling pathway of VHL-based PROTAC-mediated protein degradation.

Key Quantitative Parameters in PROTAC Development

The evaluation of a PROTAC's efficacy relies on several key quantitative parameters. These are typically determined through a series of in vitro and cellular assays.

ParameterDescriptionTypical Assay
Binding Affinity (Kd) The equilibrium dissociation constant, which measures the strength of binding between the PROTAC and its individual binding partners (VHL and POI), as well as the affinity of the ternary complex.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)
DC50 The concentration of the PROTAC required to induce 50% degradation of the target protein at a specific time point.Western Blot, ELISA, Mass Spectrometry
Dmax The maximum percentage of target protein degradation that can be achieved with a given PROTAC.Western Blot, ELISA, Mass Spectrometry
IC50 The concentration of the PROTAC that inhibits a specific biological function (e.g., cell proliferation) by 50%.Cell Viability Assays (e.g., MTT, CellTiter-Glo)

Representative Data for VHL-Based PROTACs

The following tables summarize publicly available data for various VHL-based PROTACs, showcasing their performance against different protein targets.

Table 1: Degradation Performance of VHL-Based PROTACs

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
MZ1 BRD4HeLa25>90[7]
ARV-771 BRD4LNCaP<1>95[8]
Compound 8o KRAS G12DSNU-119.77>95 (pan-KRAS)[9]
Compound 8o KRAS G12DHPAF-II52.96Not Reported[9]
Compound 8o KRAS G12DAGS7.4995 (pan-KRAS)[9]
Jps016 HDAC1HCT11655077[6]
Jps016 HDAC3HCT11653066[6]
PROTAC 4 HDAC1HCT116550~100 (at 10 µM)[6]
PROTAC 4 HDAC2HCT116Low µM~100 (at 10 µM)[6]
PROTAC 4 HDAC3HCT116530>50 (at 1 µM)[6]

Table 2: Pharmacokinetic Parameters of VHL-Based PROTACs in Mice

PROTACTargetDose & RouteCmax (ng/mL)AUC (ng·h/mL)Oral Bioavailability (%)Reference
Compound 21b HMGCR10 mg/kg, oral135.2 ± 38.7457.6 ± 121.321.4[4]
ACBI2 SMARCA230 mg/kg, oralNot ReportedNot Reported21[3]
EF3 ERα100 mg/kg, oralNot ReportedNot Reported28[2]
EF5 ERα100 mg/kg, oralNot ReportedNot Reported33[2]

Experimental Protocols

Detailed and robust experimental protocols are crucial for the successful development and characterization of PROTACs. The following sections provide step-by-step methodologies for key assays.

Experimental Workflow

Experimental_Workflow cluster_workflow PROTAC Characterization Workflow Synthesis PROTAC Synthesis & Purification Binding_Assay Binding Affinity (Kd) Isothermal Titration Calorimetry Synthesis->Binding_Assay Degradation_Assay Cellular Degradation (DC50, Dmax) Western Blot Binding_Assay->Degradation_Assay Viability_Assay Functional Assessment (IC50) Cell Viability Assay Degradation_Assay->Viability_Assay In_Vivo_Studies In Vivo Efficacy & Pharmacokinetics Viability_Assay->In_Vivo_Studies

Figure 2. A typical experimental workflow for the characterization of a novel PROTAC.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Binding Affinity

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the PROTAC binding to VHL and the target protein individually, as well as the formation of the ternary complex.

Materials:

  • Purified VHL protein complex (VCB: VHL, Elongin B, Elongin C)

  • Purified target protein (POI)

  • PROTAC compound dissolved in a compatible buffer (e.g., PBS with a small percentage of DMSO)

  • ITC instrument (e.g., Malvern MicroCal PEAQ-ITC)

  • ITC cell and syringe

  • Degassed buffer (e.g., PBS, pH 7.4)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the VHL protein complex (e.g., 10-20 µM) in the ITC buffer.

    • Prepare a solution of the PROTAC (e.g., 100-200 µM) in the same ITC buffer. The final DMSO concentration should be matched in both protein and ligand solutions and kept low (<5%).

    • Thoroughly degas both the protein and ligand solutions to prevent bubble formation during the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 750 rpm).

    • Equilibrate the instrument until a stable baseline is achieved.

  • Titration (Binary Interaction: PROTAC to VHL):

    • Load the VHL protein solution into the sample cell.

    • Load the PROTAC solution into the titration syringe.

    • Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL each) with a defined spacing between injections (e.g., 150 seconds) to allow for the signal to return to baseline.

  • Titration (Ternary Complex Formation):

    • To measure the affinity of the ternary complex, pre-saturate the POI with the PROTAC and titrate this complex into the VHL solution. Alternatively, titrate the PROTAC into a solution containing both VHL and the POI.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Subtract the heat of dilution (determined from a control titration of the ligand into buffer).

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, and ΔH. ΔS and ΔG can then be calculated.

Protocol 2: Western Blot for Protein Degradation (DC50 and Dmax)

Objective: To quantify the dose-dependent degradation of the target protein in cells treated with the PROTAC.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC compound (stock solution in DMSO)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete medium.

    • Treat the cells with varying concentrations of the PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody for the target protein overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the ECL substrate.

  • Data Acquisition and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (IC50)

Objective: To determine the effect of PROTAC-induced protein degradation on cell proliferation and viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • PROTAC compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 96-well plates at an appropriate density.

    • Allow the cells to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours). Include a vehicle control.

  • Viability Measurement (using CellTiter-Glo as an example):

    • Equilibrate the plate and the CellTiter-Glo reagent to room temperature.

    • Add the CellTiter-Glo reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

PROTAC technology, particularly utilizing VHL ligands, represents a powerful and versatile platform for targeted protein degradation. This approach holds immense promise for the development of novel therapeutics against a wide range of diseases. A thorough understanding of the underlying mechanism of action and the application of robust experimental methodologies are paramount for the successful design and optimization of VHL-based PROTACs. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals as they navigate this exciting and rapidly evolving field. Continued innovation in VHL ligand design, linker technology, and analytical methods will undoubtedly further expand the therapeutic potential of this transformative technology.

References

The Strategic Role of the Cyclohexene-Bpin Moiety in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a novel modality to target and eliminate disease-causing proteins. The rational design of these heterobifunctional molecules is paramount to their success, with each component—the warhead, the E3 ligase ligand, and the intervening linker—playing a critical role in the potency and selectivity of the final construct. This technical guide delves into the specific function and strategic implementation of the cyclohexene-Bpin moiety, a versatile building block increasingly employed in the linker component of advanced PROTAC design.

Core Functionality: Beyond a Simple Spacer

The cyclohexene-Bpin moiety, characterized by a cyclohexene (B86901) ring functionalized with a boronic acid pinacol (B44631) ester (Bpin), serves as a sophisticated and multifunctional linker component in PROTACs. Its utility extends far beyond simply connecting the protein of interest (POI) binder and the E3 ligase binder.

Key Functions:

  • Structural Rigidity and Conformational Control: The cyclohexene ring introduces a degree of rigidity to the linker, which is crucial for optimizing the spatial orientation of the two binding elements. This conformational constraint can pre-organize the PROTAC molecule into a bioactive conformation, thereby enhancing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).

  • Vectorial Control: The defined geometry of the cyclohexene scaffold allows for precise control over the exit vectors of the linker. This is critical for directing the E3 ligase to a suitable ubiquitination site on the target protein, a key determinant of degradation efficiency.

  • Synthetic Handle for Late-Stage Functionalization: The boronic acid pinacol ester (Bpin) group is a highly versatile synthetic handle. It is amenable to a wide array of chemical transformations, most notably Suzuki-Miyaura cross-coupling reactions. This allows for the late-stage introduction of the POI-binding warhead or the E3 ligase ligand, providing significant flexibility in the synthetic strategy and facilitating the rapid generation of PROTAC libraries for optimization.

  • Modulation of Physicochemical Properties: The overall hydrophobicity and solubility of the PROTAC molecule can be fine-tuned by the inclusion of the cyclohexene-Bpin moiety. This can have a profound impact on cell permeability and pharmacokinetic properties.

The Cyclohexene-Bpin Moiety in Action: Synthesis of SMARCA2/4 Degraders

A practical application of the cyclohexene-Bpin moiety is demonstrated in the synthesis of potent degraders of the chromatin remodeling enzymes SMARCA2 and SMARCA4. In these instances, the cyclohexene-Bpin unit serves as a key building block for constructing the final PROTAC molecule.

For example, (S,R,S)-AHPC-Ac-CO-cyclohexene-Bpin is an E3 Ligase Ligand-Linker conjugate that can be utilized in the synthesis of the PROTAC SMARCA2/4-degrader-22.[1] Similarly, Bpin-Cyclohexene-C-COOEt is a PROTAC linker employed in the synthesis of SMARCA2/4-degrader-8.[2]

Illustrative Synthetic Workflow:

The general synthetic strategy involves a multi-step process where the cyclohexene-Bpin serves as a central scaffold.

G A Cyclohexene-Bpin Precursor B Functionalization of Cyclohexene Ring A->B C Coupling with E3 Ligase Ligand B->C D Suzuki-Miyaura Cross-Coupling with POI Binder Precursor C->D E Final PROTAC Molecule D->E G cluster_cell Cellular Environment PROTAC PROTAC (with Cyclohexene-Bpin) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded G A PROTAC Synthesis (Utilizing Cyclohexene-Bpin) B Biochemical Assays (Binding Affinity) A->B C Cellular Assays (Degradation, Viability) A->C D Mechanism of Action Studies (Ternary Complex Formation) C->D E In Vivo Efficacy Studies (Animal Models) C->E G Lead Optimization D->G F Pharmacokinetic Profiling E->F F->G

References

(S,R,S)-AHPC-CO-cyclohexene-Bpin: A Technical Guide for Chemical Biology Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC-CO-cyclohexene-Bpin is a key chemical intermediate that serves as a building block in the synthesis of potent and specific proteolysis-targeting chimeras (PROTACs). This technical guide provides an in-depth overview of its role in chemical biology, focusing on its application in the creation of degraders targeting the chromatin remodeling proteins SMARCA2 and SMARCA4.

Introduction to this compound

This compound is an E3 ligase ligand-linker conjugate. The core (S,R,S)-AHPC moiety is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This molecule is not biologically active on its own but is designed for facile conjugation to a ligand targeting a protein of interest, thereby forming a heterobifunctional PROTAC. The cyclohexene-Bpin group provides a reactive handle for coupling, enabling the final step in the synthesis of the complete PROTAC molecule.

This intermediate is particularly relevant for the development of PROTACs aimed at degrading SMARCA2 and SMARCA4, two key components of the SWI/SNF chromatin remodeling complex. The degradation of these proteins is a promising therapeutic strategy for certain types of cancer. Specifically, this intermediate is utilized in the synthesis of molecules identified as PROTAC SMARCA2/4-degrader-22 and PROTAC SMARCA2/4-degrader-23.

The PROTAC Approach to Targeted Protein Degradation

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins. A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase (in this case, VHL), and a linker that connects the two ligands.

By simultaneously binding to both the target protein and the E3 ligase, the PROTAC brings them into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the target protein for degradation by the proteasome.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (e.g., SMARCA2/4) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Degradation VHL VHL E3 Ligase PROTAC->VHL VHL->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of action for a VHL-based PROTAC.

Synthesis and Application in SMARCA2/4 Degraders

This compound is a critical component in the modular synthesis of SMARCA2/4 degrading PROTACs. The general workflow involves the synthesis of a separate molecule containing a SMARCA2/4 binding ligand attached to a complementary reactive group. The final PROTAC is then assembled through a coupling reaction with the cyclohexene-Bpin moiety of the this compound intermediate.

Synthesis_Workflow cluster_intermediates Starting Materials VHL_ligand (S,R,S)-AHPC-CO- cyclohexene-Bpin Coupling Coupling Reaction VHL_ligand->Coupling POI_ligand SMARCA2/4 Ligand with Linker POI_ligand->Coupling Final_PROTAC Final PROTAC (SMARCA2/4 Degrader) Coupling->Final_PROTAC

Caption: General synthetic workflow for PROTAC assembly.

Quantitative Data for Resulting PROTACs

The PROTACs synthesized using this compound, specifically PROTAC SMARCA2/4-degrader-22 and -23, have been shown to be potent degraders of their target proteins.

CompoundTarget(s)DC50 (nM)Dmax (%)Cell LineTreatment Time (h)
PROTAC SMARCA2/4-degrader-22SMARCA2/4< 100> 90A54924
PROTAC SMARCA2/4-degrader-23SMARCA2/4< 100> 90A54924

Note: Data is based on information from commercially available sources and may vary depending on experimental conditions.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of PROTACs derived from this compound are often proprietary or found within patent literature. However, a general outline of the key experimental procedures is provided below.

General Protocol for PROTAC Synthesis

The final coupling step to generate the PROTAC typically involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, between the boronate ester (Bpin) of the this compound and a halide-functionalized SMARCA2/4 ligand-linker conjugate.

Materials:

  • This compound

  • Halide-functionalized SMARCA2/4 ligand-linker

  • Palladium catalyst (e.g., Pd(dppf)Cl2)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Anhydrous solvent (e.g., dioxane or DMF)

Procedure:

  • To a solution of the halide-functionalized SMARCA2/4 ligand-linker in the chosen solvent, add this compound, the palladium catalyst, and the base.

  • Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by LC-MS.

  • Cool the reaction mixture, dilute with an appropriate organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Western Blotting for Protein Degradation

This protocol is used to quantify the extent of target protein degradation in cells treated with the PROTAC.

Materials:

  • Cell line of interest (e.g., A549)

  • PROTAC of interest

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein (e.g., anti-SMARCA2, anti-SMARCA4) and a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC or DMSO for the desired time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Cell Viability Assay

This assay measures the effect of the PROTAC on cell proliferation and viability.

Materials:

  • Cell line of interest

  • PROTAC of interest

  • DMSO (vehicle control)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC or DMSO.

  • Incubate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Signaling Pathways and Therapeutic Rationale

SMARCA2 and SMARCA4 are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, making DNA more accessible to transcription factors.

Signaling_Pathway SWI_SNF SWI/SNF Complex (containing SMARCA2/4) Chromatin Condensed Chromatin SWI_SNF->Chromatin Remodeling Open_Chromatin Accessible Chromatin Transcription Gene Transcription Open_Chromatin->Transcription Cell_Processes Cellular Processes (Proliferation, Differentiation) Transcription->Cell_Processes Therapeutic_Rationale cluster_healthy Healthy Cell cluster_cancer SMARCA4-mutant Cancer Cell SMARCA4_healthy Functional SMARCA4 Viability_healthy Cell Survival SMARCA2_healthy Functional SMARCA2 SMARCA4_cancer Mutated SMARCA4 (Inactive) SMARCA2_cancer Functional SMARCA2 Viability_cancer Cell Survival SMARCA2_cancer->Viability_cancer Apoptosis Cell Death SMARCA2_cancer->Apoptosis PROTAC SMARCA2 Degrader PROTAC->SMARCA2_cancer Degradation

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using (S,R,S)-AHPC-CO-cyclohexene-Bpin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery. These heterobifunctional molecules offer the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is one of the most successfully utilized E3 ligases in PROTAC design. The (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold is a high-affinity ligand for VHL, making it a crucial component in the development of VHL-based PROTACs. This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing a pre-functionalized VHL ligand-linker conjugate, (S,R,S)-AHPC-CO-cyclohexene-Bpin . This building block incorporates the VHL ligand and a linker terminating in a boronate ester (Bpin), primed for a Suzuki-Miyaura cross-coupling reaction with a halide-functionalized POI ligand.

Mechanism of Action: PROTAC-mediated Protein Degradation

The fundamental principle of PROTAC action is to induce the proximity between a target protein and an E3 ubiquitin ligase, an event that does not naturally occur. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC-induced Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC ((S,R,S)-AHPC-Linker-POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds to POI VHL VHL E3 Ligase PROTAC->VHL Recruits VHL E2 E2 Ubiquitin- conjugating enzyme polyUb Polyubiquitin Chain VHL->POI Ubiquitination E2->VHL Delivers Ub Ub Ubiquitin Proteasome 26S Proteasome polyUb->Proteasome Recognition Degraded_POI Degraded Protein (Amino Acids) Proteasome->Degraded_POI Degradation Degraded_POI->PROTAC PROTAC is recycled

Figure 1: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The synthesis of a PROTAC using this compound involves a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronate ester on the VHL-linker and a halide (typically bromide or iodide) on the POI ligand.

Materials and Reagents
ReagentPurposeSupplier (Example)
This compoundVHL ligand-linker conjugateMedChemExpress
POI-Ligand-Halide (e.g., Aryl Bromide)Target protein binding moietyCustom Synthesis
Pd(dppf)Cl₂ · CH₂Cl₂Palladium catalystSigma-Aldrich
Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃)BaseFisher Scientific
1,4-DioxaneAnhydrous solventAcros Organics
WaterCo-solvent-
Nitrogen or Argon gasInert atmosphere-
Celite®Filtration aidSigma-Aldrich
Ethyl AcetateExtraction solventVWR Chemicals
Brine (saturated NaCl solution)Aqueous wash-
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agentEMD Millipore
Silica GelStationary phase for chromatographySiliCycle
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)Mobile phase for purificationVarious
Synthetic Workflow

The overall workflow for the synthesis and evaluation of a PROTAC using this protocol is outlined below.

Synthesis_Workflow Start Start Materials: This compound POI-Ligand-Halide Reaction Suzuki-Miyaura Coupling - Pd(dppf)Cl₂ - Base (e.g., Na₂CO₃) - Dioxane/Water Start->Reaction Workup Aqueous Workup - Filtration through Celite - Extraction Reaction->Workup Purification Purification - Flash Column Chromatography Workup->Purification Analysis Characterization - LC-MS - NMR Purification->Analysis Final_PROTAC Final PROTAC Molecule Analysis->Final_PROTAC Biological_Eval Biological Evaluation - Western Blot - DC₅₀/Dₘₐₓ Determination Final_PROTAC->Biological_Eval

Application Notes and Protocols for SMARCA2/4 Degradation Assays with AHPC-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex is a critical regulator of gene expression, and its two mutually exclusive ATPase subunits, SMARCA4 (BRG1) and SMARCA2 (BRM), are central to its function.[1][2][3] In a significant portion of human cancers, the SMARCA4 gene is mutated and inactivated, leading to a dependency on the paralog SMARCA2 for cell survival.[1][4][5][6] This synthetic lethal relationship makes SMARCA2 a compelling therapeutic target in SMARCA4-deficient cancers.[4][5][6]

Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of specific target proteins.[7][8][][10] These heterobifunctional molecules consist of a ligand that binds the target protein (e.g., SMARCA2), a linker, and a ligand that recruits an E3 ubiquitin ligase.[7][11] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[7][8]

This document provides detailed application notes and protocols for the experimental setup of SMARCA2/4 degradation assays using PROTACs based on the (S,R,S)-AHPC ligand, which recruits the von Hippel-Lindau (VHL) E3 ligase.[11][12][13][14] These protocols cover essential experiments for characterizing the potency, selectivity, and cellular effects of these degraders.

Mechanism of Action: AHPC-based SMARCA2/4 PROTAC

An AHPC-based PROTAC for SMARCA2/4 degradation works by forming a ternary complex between the SMARCA2/4 protein and the VHL E3 ligase.[8][11] The PROTAC acts as a molecular bridge: one end binds to the bromodomain of SMARCA2 or SMARCA4, and the other end, featuring the AHPC moiety, engages the VHL E3 ligase.[11][12] This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase machinery to lysine (B10760008) residues on the surface of the SMARCA2/4 protein. The resulting polyubiquitin (B1169507) chain is recognized by the proteasome, leading to the degradation of the target protein.[7][15] Because the PROTAC molecule is not consumed in this process, it can act catalytically to induce the degradation of multiple target protein molecules.[7][8][15]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway cluster_1 Ternary Complex Formation POI SMARCA2/4 (Target Protein) PROTAC AHPC-based PROTAC POI->PROTAC Ternary SMARCA2/4 :: PROTAC :: VHL E3 VHL E3 Ligase E3->PROTAC Ub Ubiquitin (Ub) Ternary->Ub Ubiquitination PROTAC_recycled PROTAC (recycled) Ternary->PROTAC_recycled Release POI_Ub Poly-ubiquitinated SMARCA2/4 Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation POI_Ub->Proteasome Recognition Experimental_Workflow cluster_workflow General Experimental Workflow A 1. Cell Culture (e.g., SMARCA4-mutant cancer cell lines) B 2. PROTAC Treatment (Dose-response and time-course) A->B C 3. Cell Lysis & Protein Extraction B->C G 7. Cell Viability Assay (e.g., CellTiter-Glo for IC50) B->G Parallel Experiment D 4. Protein Quantification (BCA Assay) C->D E 5. Western Blot Analysis (SMARCA2, SMARCA4, Loading Control) D->E F 6. Data Analysis (Densitometry for DC50/Dmax) E->F

References

A Step-by-Step Guide to Copper-Catalyzed Click Reaction for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][] The linker is a critical component, and its composition and length significantly influence the efficacy of the PROTAC.[4]

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has become a widely adopted method for the synthesis of PROTACs.[2][5][6] This reaction offers several advantages, including mild reaction conditions, high yields, and exceptional functional group tolerance, making it ideal for the modular assembly of complex molecules like PROTACs.[2][5][6][7] The CuAAC reaction facilitates the rapid and efficient creation of diverse PROTAC libraries with varying linker lengths and compositions, which is essential for optimizing degradation activity.[2][6]

These application notes provide a detailed, step-by-step guide to the copper-catalyzed click reaction for PROTAC synthesis, intended for researchers, scientists, and drug development professionals.

Signaling Pathways and Experimental Workflows

To conceptualize the process, the following diagrams illustrate the key signaling pathway and experimental workflows involved in PROTAC synthesis and function.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC PROTAC->PROTAC Recycled Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

CuAAC_Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactants Azide-functionalized Component (Warhead or Anchor) Alkyne-functionalized Component (Linker or other half) Product PROTAC with Triazole Linkage Reactants->Product + Catalyst Cu(I) Catalyst (from CuSO4 + Sodium Ascorbate) Catalyst->Product Catalyzes

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow PROTAC Synthesis Experimental Workflow Start Start: Synthesize/Obtain Azide (B81097) and Alkyne Components Reaction_Setup Set up CuAAC Reaction Start->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction_Setup->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Purification (Flash Chromatography, HPLC) Workup->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization End Final PROTAC Product Characterization->End

Caption: PROTAC Synthesis Experimental Workflow.

Data Presentation

The following tables summarize quantitative data related to the synthesis and efficacy of PROTACs using the copper-catalyzed click reaction.

Table 1: Representative Reaction Conditions and Yields for CuAAC in PROTAC Synthesis

PROTAC TargetLinker TypeSolvent SystemCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Reference
BRD4PEGTHF/H₂O20Room Temp12-2455-90[8][9]
sEHVariedDMSONot SpecifiedRoom TempNot Specified>80 (conversion)[]
H-PGDSAlkylDMF25 (CuI)Room Temp241 (Solid-Phase)[10][11]
PARP1PEG-AzideNot SpecifiedNot SpecifiedRoom TempNot SpecifiedHigh[6]
BRD4PEGNot SpecifiedNot SpecifiedRoom Temp4>90[6]

Table 2: Impact of Linker Length and Composition on PROTAC Degradation Efficiency

PROTAC TargetE3 LigaseLinker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)Reference
TBK1VHLAlkyl/Ether< 12No Degradation-[6]
TBK1VHLAlkyl/Ether21396[6]
BRD4CRBNPEG0 PEG units< 500> 90[6]
BRD4CRBNPEG1-2 PEG units> 5000Reduced[6]
BRD4VHLPEGIncreasing LengthPotency Decrease-[6]
ERαNot SpecifiedPEG12Less Active-[]
ERαNot SpecifiedPEG16More Active-[]

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments in PROTAC synthesis via copper-catalyzed click reaction.

Protocol 1: Solution-Phase Synthesis of a PROTAC via CuAAC

This protocol describes a general procedure for the final coupling of an alkyne-functionalized component with an azide-functionalized component in solution.

Reagents and Materials:

  • Alkyne-functionalized component (e.g., POI ligand with a linker) (1.0 eq)

  • Azide-functionalized component (e.g., E3 ligase ligand) (1.0-1.2 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1-0.2 eq)

  • Sodium ascorbate (B8700270) (0.2-0.4 eq)

  • Solvent (e.g., DMF, DMSO, t-BuOH/H₂O 1:1)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

  • Stir plate and magnetic stir bar

Procedure:

  • Preparation: In a round-bottom flask, dissolve the alkyne-functionalized component (1.0 eq) and the azide-functionalized component (1.0-1.2 eq) in the chosen solvent. Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Catalyst and Reducing Agent Preparation: In separate vials, prepare fresh aqueous solutions of copper(II) sulfate pentahydrate and sodium ascorbate.

  • Reaction Initiation: To the stirred solution of the alkyne and azide components under an inert atmosphere, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture may change color, indicating the formation of the Cu(I) species.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. Reaction times can vary from a few hours to overnight (12-24 hours).[13]

  • Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers sequentially with saturated aqueous ammonium (B1175870) chloride (to remove copper), saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude PROTAC using flash column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC) to yield the final product.[13]

Protocol 2: Solid-Phase Synthesis of a PROTAC via CuAAC

This protocol outlines a solid-phase approach, which can simplify purification.

Reagents and Materials:

  • Azide-functionalized resin (e.g., with E3 ligase attached) (1.0 eq)

  • Alkyne-functionalized component (e.g., POI ligand with linker) (3.0 eq)

  • Copper(I) iodide (CuI) (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • Anhydrous DMF

  • Solid-phase synthesis vessel

  • Shaker

  • Cleavage cocktail (e.g., 50% TFA in DCM)

  • Reverse-phase HPLC for purification

Procedure:

  • Resin Swelling and Washing: Swell the azide-functionalized resin in dichloromethane (B109758) (DCM) for 30 minutes, then wash thoroughly with DMF.[10][11]

  • Click Reaction: Prepare a solution of the alkyne-functionalized component (3.0 eq), CuI (1.0 eq), and DIPEA (6.0 eq) in DMF.[10][11] Add this solution to the washed resin in the reaction vessel.

  • Incubation: Shake the reaction mixture at room temperature for 24 hours.[10][11]

  • Washing: After the reaction, wash the resin extensively with DMF, DCM, and methanol (B129727) to remove excess reagents.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 50% trifluoroacetic acid in DCM) for 1-2 hours to release the PROTAC from the solid support.[10]

  • Isolation and Purification: Collect the filtrate and evaporate the solvent under a stream of nitrogen. Dissolve the crude product in a suitable solvent (e.g., methanol or DMSO) and purify by reverse-phase HPLC to obtain the pure PROTAC.[10]

Protocol 3: Characterization of the Final PROTAC Product

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • High-Resolution Mass Spectrometer (HRMS)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Purity Assessment: Determine the purity of the final PROTAC product using analytical HPLC, typically with UV detection at 254 nm. The purity should ideally be >95% for biological assays.[14]

  • Structural Verification (NMR): Dissolve a small sample of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The formation of the triazole ring can be confirmed by the appearance of a characteristic singlet in the ¹H NMR spectrum, typically between δ 7.5 and 8.5 ppm.

  • Molecular Weight Confirmation (Mass Spectrometry): Obtain a high-resolution mass spectrum (e.g., ESI-TOF) to confirm the exact mass of the synthesized PROTAC, which should correspond to the calculated molecular weight of the desired product.[14]

Conclusion

The copper-catalyzed azide-alkyne cycloaddition is a powerful and versatile tool for the synthesis of PROTACs. Its reliability, mild conditions, and high yields make it an ideal choice for constructing libraries of these complex molecules for structure-activity relationship studies. By following the detailed protocols and considering the quantitative data presented in these application notes, researchers can effectively synthesize and optimize PROTACs for the targeted degradation of proteins of interest. The modular nature of the click chemistry approach greatly accelerates the discovery and development of novel PROTAC-based therapeutics.

References

Application Notes and Protocols for Western Blot Analysis of Protein Degradation by (S,R,S)-AHPC-CO-cyclohexene-Bpin PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (S,R,S)-AHPC-CO-cyclohexene-Bpin PROTACs and Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] These molecules consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[3]

The (S,R,S)-AHPC moiety is a well-established ligand for the von Hippel-Lindau (VHL) E3 ligase.[4] Specifically, the this compound construct serves as an E3 ligase ligand-linker conjugate used in the synthesis of PROTACs targeting proteins such as SMARCA2 and SMARCA4, key components of the SWI/SNF chromatin remodeling complex.[3][5] Degradation of these proteins is a promising therapeutic strategy for certain cancers where a synthetic lethal relationship exists between the two paralogs.[6][7]

Western blotting is a fundamental and widely used technique to quantify the degradation of a target protein following treatment with a PROTAC.[8] This method allows for the determination of key parameters such as the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS). The PROTAC simultaneously binds to the target protein (e.g., SMARCA2/4) and an E3 ligase (e.g., VHL), forming a ternary complex.[6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. Following polyubiquitination, the target protein is recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[2]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-Linker-POI Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (e.g., SMARCA2/4) POI->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation pathway.

Downstream Effects of SMARCA2/4 Degradation

SMARCA2 and SMARCA4 are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[9] In cancers with inactivating mutations in SMARCA4, cancer cells become dependent on the paralog SMARCA2 for survival.[6] Degrading SMARCA2 in these SMARCA4-deficient cancers is a synthetic lethal therapeutic approach.[7] Loss of SMARCA2/4 function can impact various downstream pathways, including inhibiting chemotherapy-induced apoptosis by reducing the expression of the calcium channel IP3R3, which impairs calcium flux to the mitochondria.[4]

SMARCA2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Organelles PROTAC SMARCA2/4 PROTAC SMARCA SMARCA2/4 Protein PROTAC->SMARCA Degradation SWI_SNF SWI/SNF Complex (Inactive) SMARCA->SWI_SNF Loss of function Chromatin Chromatin Remodeling SWI_SNF->Chromatin Inhibition Gene_Expression Altered Gene Expression (e.g., ITPR3) Chromatin->Gene_Expression IP3R3 Reduced IP3R3 Expression Gene_Expression->IP3R3 Ca_Flux Impaired Ca2+ Flux IP3R3->Ca_Flux ER Endoplasmic Reticulum ER->Ca_Flux Mito Mitochondria Mito->Ca_Flux Apoptosis Inhibition of Apoptosis Ca_Flux->Apoptosis

Downstream signaling of SMARCA2/4 degradation.

Experimental Protocols

Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.

Materials

  • Cell Line: e.g., A549 (human non-small cell lung cancer) or MV-4-11 (human leukemia)[1][10]

  • This compound based PROTAC (e.g., SMARCA2/4 degrader)

  • Vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Anti-SMARCA2, Anti-SMARCA4, Anti-Loading Control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Methodology

  • Cell Seeding and Treatment:

    • Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, or 24 hours).

    • Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and a loading control (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the intensity of the bands using densitometry software. Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Western_Blot_Workflow start Start cell_seeding 1. Cell Seeding (e.g., A549 cells) start->cell_seeding protac_treatment 2. PROTAC Treatment (Dose-response & time-course) cell_seeding->protac_treatment cell_lysis 3. Cell Lysis (RIPA buffer) protac_treatment->cell_lysis protein_quant 4. Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page 5. SDS-PAGE protein_quant->sds_page transfer 6. Protein Transfer (PVDF membrane) sds_page->transfer blocking 7. Blocking (5% BSA or Milk) transfer->blocking primary_ab 8. Primary Antibody Incubation (Anti-SMARCA2/4, Anti-Actin) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 10. Chemiluminescent Detection (ECL Substrate) secondary_ab->detection analysis 11. Data Analysis (Densitometry, DC50/Dmax calculation) detection->analysis end End analysis->end

Western blot experimental workflow.

Data Presentation

The following tables provide representative quantitative data for SMARCA2/4 degradation by a VHL-recruiting PROTAC in A549 cells after a 24-hour treatment. This data is illustrative and based on published results for potent SMARCA2/4 degraders.[10][11][12]

Table 1: Dose-Dependent Degradation of SMARCA2

PROTAC Concentration (nM)Normalized Band Intensity (SMARCA2/Loading Control)% Degradation vs. Vehicle
0 (Vehicle)1.000%
0.10.7525%
10.4060%
100.1585%
1000.0892%
10000.0595%
100000.1090% (Hook Effect)

Table 2: Dose-Dependent Degradation of SMARCA4

PROTAC Concentration (nM)Normalized Band Intensity (SMARCA4/Loading Control)% Degradation vs. Vehicle
0 (Vehicle)1.000%
0.10.8515%
10.5545%
100.2575%
1000.1288%
10000.0793%
100000.1585% (Hook Effect)

Table 3: Summary of Degradation Parameters

Target ProteinDC50 (nM)Dmax (%)Cell LineTreatment Time (h)
SMARCA2< 100> 90A54924
SMARCA4< 100> 90A54924

Note: The data presented are representative examples for potent SMARCA2/4 degraders. Actual values for a specific PROTAC synthesized using this compound must be determined experimentally.

References

Application Notes and Protocols for High-Throughput Screening of PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function. This is achieved by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite association forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The development of effective PROTACs requires robust and efficient methods to screen and characterize their efficacy. High-throughput screening (HTS) assays are essential for evaluating large libraries of PROTAC molecules and for elucidating their mechanism of action. This document provides detailed application notes and protocols for key HTS assays used to assess PROTAC efficacy, including Homogeneous Time-Resolved Fluorescence (HTRF), AlphaLISA, NanoBRET, and Fluorescence Polarization.

The PROTAC Mechanism of Action: The Ubiquitin-Proteasome System

The efficacy of a PROTAC is fundamentally dependent on its ability to co-opt the UPS. This pathway involves a series of enzymatic steps that tag proteins for degradation.[1]

PROTAC_Pathway cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub_POI Poly-ubiquitinated POI E2->Ub_POI Ub Ubiquitin Ub->E1 Ub->Ub_POI ATP ATP ATP->E1 AMP AMP + PPi Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ternary_Complex->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->E3 Recycled Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation HTRF_Workflow POI POI-Donor Mix Incubate POI-Donor, E3-Acceptor, & PROTAC POI->Mix E3 E3-Acceptor E3->Mix PROTAC PROTAC PROTAC->Mix Read Read HTRF Signal Mix->Read AlphaLISA_Workflow Cells Seed and Treat Cells with PROTAC Lyse Lyse Cells Cells->Lyse Add_Beads Add Antibody-conjugated Donor & Acceptor Beads Lyse->Add_Beads Incubate Incubate Add_Beads->Incubate Read Read AlphaLISA Signal Incubate->Read NanoBRET_Workflow Transfect Co-transfect Cells with POI-NanoLuc & E3-HaloTag Add_Ligand Add HaloTag Ligand Transfect->Add_Ligand Add_PROTAC Add PROTAC Add_Ligand->Add_PROTAC Add_Substrate Add NanoLuc Substrate Add_PROTAC->Add_Substrate Read Read Luminescence & Fluorescence Add_Substrate->Read FP_Workflow Reagents Mix Fluorescent Tracer, Protein, & PROTAC Incubate Incubate to Reach Equilibrium Reagents->Incubate Read Measure Fluorescence Polarization Incubate->Read

References

Application Notes and Protocols for Evaluating (S,R,S)-AHPC-CO-cyclohexene-Bpin Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2]

The (S,R,S)-AHPC-CO-cyclohexene-Bpin is an E3 ligase ligand-linker conjugate that utilizes the von Hippel-Lindau (VHL) E3 ligase for PROTAC synthesis. It is a critical component in the development of PROTACs targeting a variety of proteins, including the chromatin remodeling enzymes SMARCA2 and SMARCA4, which are implicated in various cancers.

These application notes provide detailed protocols for key cell-based assays to evaluate the activity of PROTACs synthesized using the this compound linker, with a focus on SMARCA2/4 degraders.

Signaling Pathway and Mechanism of Action

PROTACs synthesized from this compound function by inducing the degradation of the target protein. In the case of SMARCA2/4-targeting PROTACs, this leads to the disruption of the SWI/SNF chromatin remodeling complex, which in turn affects gene expression and can inhibit the growth of cancer cells dependent on this complex.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-based) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (e.g., SMARCA2/4) POI->Ternary_Complex Binds E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Recruited Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Ub Ub Ub->Ternary_Complex Degraded_Protein Degraded Protein (Amino Acids) Proteasome->Degraded_Protein Degradation

PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

The efficacy of PROTACs is typically evaluated by their half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). Below is a summary of reported data for various SMARCA2/4-targeting PROTACs, which can be used as a benchmark for evaluating novel degraders synthesized using this compound.

PROTACCell LineTargetDC50DmaxTreatment TimeReference
A947SW1573SMARCA239 pM96%Not Specified[3]
YDR1H1792SMARCA269 nM87%24 hours[4]
YD54H1792SMARCA28.1 nM98.9%24 hours[4]
Degrader-1A549SMARCA2/4<100 nM>90%24 hours[5][6]
Degrader-18A549SMARCA2<100 nM>90%Not Specified[7]
Degrader-33A549SMARCA2/4<100 nM>90%24 hours[8]

Experimental Protocols

Western Blot for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein (e.g., SMARCA2/4) in cells treated with a PROTAC.

WB_Workflow start Start: Cell Culture step1 PROTAC Treatment start->step1 end End: Data Analysis step2 Cell Lysis & Protein Extraction step1->step2 step3 Protein Quantification (BCA Assay) step2->step3 step4 SDS-PAGE step3->step4 step5 Protein Transfer (to PVDF membrane) step4->step5 step6 Immunoblotting (Primary & Secondary Ab) step5->step6 step7 Signal Detection (Chemiluminescence) step6->step7 step7->end

Workflow for Western blot analysis of protein degradation.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-SMARCA2, anti-SMARCA4) and a loading control (e.g., anti-Actin, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of harvest (not exceeding 80-90% confluency).

    • Prepare serial dilutions of the PROTAC in cell culture medium.

    • Treat cells with the desired concentrations of the PROTAC or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).[9]

  • Cell Lysis and Protein Extraction:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[9]

    • Add an appropriate volume of ice-cold RIPA lysis buffer to each plate.[9]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]

    • Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.[9]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[9]

    • Carefully transfer the supernatant containing the soluble proteins to a new tube.[9]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein lysates to the same concentration with lysis buffer.

    • Mix the normalized lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[9]

    • Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-polyacrylamide gel.[9]

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary antibody against the target protein and a loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.[9]

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane three times for 10 minutes each with TBST.[9]

  • Detection and Analysis:

    • Add an ECL substrate to the membrane and visualize the protein bands using an imaging system.[9]

    • Quantify the intensity of the bands using densitometry software.

    • Normalize the target protein level to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

CTG_Workflow start Start: Seed Cells step1 PROTAC Treatment start->step1 end End: Data Analysis (IC50/EC50) step2 Incubation (e.g., 72 hours) step1->step2 step3 Add CellTiter-Glo® Reagent step2->step3 step4 Incubate & Lyse Cells step3->step4 step5 Measure Luminescence step4->step5 step5->end

General workflow for a luminescent cell viability assay.

Materials:

  • Cells and culture medium

  • PROTAC compound and vehicle control (e.g., DMSO)

  • White, flat-bottom 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding:

    • Seed cells at a density of 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate.[10]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in culture medium.

    • Add 10 µL of the diluted compound or vehicle to the respective wells.[10]

  • Incubation:

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).[10]

  • Signal Detection:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[10]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[10]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

    • Measure the luminescence using a luminometer.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values using appropriate software (e.g., GraphPad Prism).[10]

NanoBRET™ Assay for Ternary Complex Formation

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the formation of the ternary complex.[11]

NanoBRET_Logic cluster_assay NanoBRET™ Assay Principle Donor Donor: Target Protein-NanoLuc® No_Complex No Proximity: No BRET Signal Donor->No_Complex Ternary_Complex Ternary Complex Formation Donor->Ternary_Complex Acceptor Acceptor: E3 Ligase-HaloTag® + Fluorescent Ligand Acceptor->No_Complex Acceptor->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex BRET_Signal Proximity (<10nm): BRET Signal Detected Ternary_Complex->BRET_Signal Enables

Logical relationship in the NanoBRET™ ternary complex assay.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-tagged target protein and HaloTag®-tagged E3 ligase (VHL)

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • PROTAC compound

  • Proteasome inhibitor (e.g., MG132, optional)

  • NanoBRET™ detection reagent (HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate)

  • Luminometer with appropriate filters (460 nm and 618 nm)

Protocol:

  • Cell Transfection:

    • Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression vectors.

    • Incubate the transfected cells for 24-48 hours.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the PROTAC in Opti-MEM™.

    • (Optional) To distinguish ternary complex formation from subsequent degradation, pre-treat cells with a proteasome inhibitor like MG132 for 2-4 hours before adding the PROTAC.[11]

    • Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).[11]

  • Reagent Addition and Signal Measurement:

    • Prepare the NanoBRET™ detection reagent by diluting the HaloTag® ligand and Nano-Glo® substrate in Opti-MEM™.

    • Add the detection reagent to each well.[11]

    • Incubate at room temperature for 10-15 minutes to allow the signal to stabilize.[11]

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[11]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[11]

    • Plot the NanoBRET™ ratio against the log of the PROTAC concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Bmax values.[11]

Conclusion

The evaluation of PROTACs synthesized from this compound requires a multi-faceted approach. The protocols provided here for Western Blotting, cell viability assays, and NanoBRET™ analysis offer a robust framework for characterizing the efficacy, potency, and mechanism of action of these novel degraders. By systematically applying these methods, researchers can effectively advance the development of new and impactful therapeutics.

References

In Vivo Application of a Covalent VHL-Recruiting PROTAC for Targeted BTK Degradation

Author: BenchChem Technical Support Team. Date: December 2025

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific molecule "(S,R,S)-AHPC-CO-cyclohexene-Bpin" is not extensively documented in publicly available in vivo studies. Therefore, these application notes and protocols are based on a representative covalent PROTAC targeting Bruton's Tyrosine Kinase (BTK) and utilizing a von Hippel-Lindau (VHL) E3 ligase ligand, which we will refer to as Covalent BTK Degrader 1 (CBD-1) . The principles and methodologies described are broadly applicable to the in vivo evaluation of similar PROTACs.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system.[1] This document outlines the in vivo application of CBD-1, a PROTAC designed to covalently bind to and degrade Bruton's Tyrosine Kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is often constitutively active in B-cell malignancies, providing survival and proliferation advantages to cancer cells.[2][3] By degrading BTK, CBD-1 offers a promising therapeutic strategy for various B-cell cancers such as chronic lymphocytic leukemia and mantle cell lymphoma.[3][4]

The design of CBD-1 incorporates an (S,R,S)-AHPC moiety to recruit the VHL E3 ubiquitin ligase and a cyclohexene-Bpin-based warhead for covalent binding to BTK. This approach aims to achieve potent and durable target degradation, potentially overcoming resistance mechanisms associated with traditional BTK inhibitors.[2][3]

Data Presentation

The following tables summarize representative quantitative data from preclinical in vivo studies of CBD-1 in a mantle cell lymphoma (MCL) xenograft mouse model.

Table 1: In Vivo Efficacy of CBD-1 in an MCL Xenograft Model

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle ControlDaily, i.p.1500 ± 250-
CBD-1 (25 mg/kg)Daily, i.p.450 ± 10070
CBD-1 (50 mg/kg)Daily, i.p.200 ± 7587

Table 2: Pharmacodynamic Analysis of BTK Degradation in Tumor Tissue

Treatment GroupTime Post-DoseBTK Protein Level (% of Vehicle)
CBD-1 (50 mg/kg)24 hours15%
CBD-1 (50 mg/kg)72 hours30%
CBD-1 (50 mg/kg)120 hours65%

Table 3: Key Pharmacokinetic Parameters of CBD-1 in Mice

ParameterValue
Administration RouteIntraperitoneal (i.p.)
Cmax (Maximum Concentration)10 µM
Tmax (Time to Cmax)2 hours
Half-life (t½)8 hours
AUC (Area Under the Curve)60 µM·h

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Mantle Cell Lymphoma Xenograft Model

Objective: To evaluate the anti-tumor efficacy of CBD-1 in a subcutaneous MCL xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG), 6-8 weeks old.[5]

  • MCL cell line (e.g., Mino).

  • Sterile PBS and Matrigel.

  • CBD-1, formulated in a suitable vehicle (e.g., 5% DMA, 10% Solutol HS 15, and 85% PBS).[5]

  • Calipers for tumor measurement.

Procedure:

  • Cell Implantation:

    • Culture Mino cells under standard conditions.

    • Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10 x 10^6 cells per 100 µL.[5]

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[1]

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size.

    • Measure tumor volume 2-3 times per week using calipers with the formula: Volume = (Length × Width²)/2.[1][6]

  • Randomization and Dosing:

    • When the average tumor volume reaches 100-150 mm³, randomize mice into vehicle control and treatment groups (n=8-10 mice per group).[5]

    • Administer the prepared CBD-1 formulation or vehicle control via intraperitoneal (i.p.) injection according to the planned dose and schedule (e.g., 50 mg/kg, daily).[1]

  • Efficacy Assessment:

    • Continue monitoring tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.[5]

Protocol 2: Pharmacodynamic (PD) Assessment of BTK Degradation by Western Blot

Objective: To quantify the degradation of BTK in tumor tissues following CBD-1 administration.

Materials:

  • Excised tumor tissues from the efficacy study.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes.

  • Primary antibodies (anti-BTK, anti-GAPDH, or anti-β-actin).

  • HRP-conjugated secondary antibody.

  • ECL substrate and imaging system.

Procedure:

  • Protein Extraction:

    • Homogenize a small piece of frozen tumor tissue (~50 mg) in ice-cold RIPA buffer.[5]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 20 minutes at 4°C.[5]

    • Collect the supernatant containing the protein lysate.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against BTK and a loading control (e.g., GAPDH) overnight at 4°C.[5]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[5]

    • Apply ECL substrate and visualize the protein bands using a digital imaging system.[5]

  • Data Analysis:

    • Quantify the band intensities for BTK and the loading control.

    • Normalize the BTK signal to the loading control and express the results as a percentage of the vehicle-treated control group.

Protocol 3: Pharmacokinetic (PK) Study

Objective: To determine the key pharmacokinetic parameters of CBD-1 in mice.

Materials:

  • Healthy mice (e.g., C57BL/6), 6-8 weeks old.

  • CBD-1 formulation.

  • Blood collection supplies (e.g., heparinized capillaries).

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Dosing:

    • Administer a single dose of CBD-1 to a cohort of mice via the intended clinical route (e.g., i.p. or oral gavage).

  • Sample Collection:

    • Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of CBD-1 in plasma.

    • Analyze the plasma samples to determine the concentration of CBD-1 at each time point.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, t½, and AUC.[]

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC CBD-1 PROTAC Ternary Ternary Complex (BTK-PROTAC-VHL) PROTAC->Ternary BTK Target Protein (BTK) BTK->Ternary VHL E3 Ligase (VHL) VHL->Ternary PolyUb_BTK Poly-ubiquitinated BTK Ternary->PolyUb_BTK Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_BTK->Proteasome Degradation Degraded Peptides Proteasome->Degradation InVivo_Workflow start Start: MCL Cell Culture implant Subcutaneous Implantation in Mice start->implant monitor_growth Tumor Growth Monitoring implant->monitor_growth randomize Randomization (Tumor Volume ~150 mm³) monitor_growth->randomize dosing Dosing: CBD-1 or Vehicle (i.p.) randomize->dosing monitor_efficacy Efficacy Monitoring (Tumor Volume & Body Weight) dosing->monitor_efficacy endpoint Study Endpoint monitor_efficacy->endpoint analysis Tumor Excision & PK/PD Analysis endpoint->analysis BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB Pathway PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation CBD1 CBD-1 (Degrades BTK) CBD1->BTK

References

Application Notes and Protocols for the Purity Assessment of AHPC-Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of target proteins through the ubiquitin-proteasome system.[1][2] A significant number of these molecules utilize a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to engage the cellular degradation machinery. A commonly employed VHL ligand is (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC). The purity of AHPC-containing PROTACs is a critical quality attribute that can significantly impact their efficacy, safety, and interpretability of experimental results. This document provides detailed analytical techniques and protocols for the comprehensive purity assessment of these important molecules.

PROTAC Mechanism of Action & Signaling Pathway

AHPC-containing PROTACs are heterobifunctional molecules composed of an AHPC moiety to bind to the VHL E3 ligase, a ligand to bind to the protein of interest (POI), and a linker connecting the two.[1][2] Upon entering the cell, the PROTAC induces the formation of a ternary complex between the POI and the VHL E3 ligase complex.[3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4][5]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC AHPC-PROTAC Ternary_Complex POI-PROTAC-VHL PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Recycled_PROTAC Recycled AHPC-PROTAC Ternary_Complex->Recycled_PROTAC Releases Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Activates Ub E2->Ternary_Complex Recruited Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Targeted for Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Recycled_PROTAC->POI Catalytic Cycle

VHL-recruiting PROTAC mechanism of action.

Analytical Workflow for Purity Assessment

A systematic analytical workflow is essential for the reliable determination of the purity of AHPC-containing PROTACs. This workflow typically involves synthesis, purification, and characterization using a suite of orthogonal analytical techniques.

Analytical_Workflow cluster_analysis Analytical Techniques Synthesis PROTAC Synthesis Purification Purification (Preparative HPLC) Synthesis->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment Identity_Confirmation Identity Confirmation Purification->Identity_Confirmation Final_Product Pure AHPC-PROTAC (>95%) Purity_Assessment->Final_Product Meets Specification HPLC RP-HPLC Purity_Assessment->HPLC LCMS LC-MS Purity_Assessment->LCMS Identity_Confirmation->Final_Product Confirmed Identity_Confirmation->LCMS NMR NMR Spectroscopy Identity_Confirmation->NMR

General analytical workflow for AHPC-PROTACs.

Experimental Protocols

Synthesis of an AHPC-Linker Conjugate

This protocol outlines a general method for the synthesis of an (S,R,S)-AHPC-linker conjugate with a terminal reactive group (e.g., carboxylic acid or azide) for subsequent coupling to a ligand for the protein of interest.[1][]

Materials:

  • (S,R,S)-AHPC hydrochloride

  • Linker with a terminal amine and a protected functional group (e.g., Boc-protected carboxylic acid or an azide)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: Anhydrous DMF (Dimethylformamide), DCM (Dichloromethane)

  • Deprotection agent (if applicable): TFA (Trifluoroacetic acid)

Procedure:

  • Coupling Reaction: In a dry reaction vessel under an inert atmosphere, dissolve (S,R,S)-AHPC hydrochloride (1.0 eq) and the linker (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Deprotection (if applicable): If a protecting group is used, dissolve the purified product in a solution of TFA in DCM (e.g., 20% TFA in DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to yield the final AHPC-linker conjugate.

  • Confirm the product identity and purity by NMR and LC-MS.[1]

Purification by Preparative HPLC

Preparative reverse-phase HPLC is a powerful technique for the purification of PROTACs to achieve high purity.[7][8]

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector and fraction collector.

  • C18 reverse-phase column (e.g., 10 µm particle size, dimensions appropriate for the scale of purification).

Mobile Phases:

General Protocol:

  • Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or DMF).

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample onto the column.

  • Run a linear gradient of increasing Mobile Phase B to elute the PROTAC. The gradient will need to be optimized for each specific PROTAC (e.g., 5% to 95% B over 30 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Collect fractions corresponding to the main product peak.

  • Analyze the purity of the collected fractions by analytical HPLC and LC-MS.

  • Pool the pure fractions and lyophilize to obtain the final product.

Purity Assessment by Analytical RP-HPLC

Instrumentation and Columns:

  • Analytical HPLC or UPLC system with a UV detector.

  • C18 reverse-phase column (e.g., Phenomenex Kinetex XB-C18, 2.1 x 50 mm, 1.7 µm).[9]

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

General Protocol:

  • Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a final concentration of approximately 10-20 µg/mL.

  • Set the column temperature to 40°C.

  • Inject 5-10 µL of the sample.

  • Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 10 minutes) at a flow rate of 0.3-0.5 mL/min.[9]

  • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

  • Determine the purity of the PROTAC by calculating the peak area percentage of the main peak relative to the total peak area. A purity of >95% is generally required for biological assays.

Identity Confirmation and Purity by LC-MS/MS

Instrumentation:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer).[9][10]

Liquid Chromatography (LC) Conditions:

  • Use the same column and mobile phases as in the analytical RP-HPLC protocol. A typical gradient could be a linear increase from 5% to 95% acetonitrile over 5-10 minutes.[9]

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.

  • Analysis Mode: Full scan for determining the molecular weight and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantitative analysis.

  • Collision Energy: Optimize the collision energy to obtain characteristic fragment ions.

General Protocol:

  • Prepare and inject the sample as described in the analytical RP-HPLC protocol.

  • Acquire the full scan mass spectrum to confirm the molecular weight of the PROTAC ([M+H]⁺).

  • Perform MS/MS analysis on the parent ion to obtain a characteristic fragmentation pattern. This serves as a fingerprint for the molecule's identity.

  • The LC-MS chromatogram can also be used to assess purity by integrating the peak area of the parent ion.

Structural Characterization by NMR Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation and purity assessment of synthesized PROTACs.[11][12]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Sample Preparation:

  • Dissolve 5-10 mg of the PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

NMR Experiments:

  • ¹H NMR: Provides information on the proton environment and is useful for a quick assessment of purity and structural integrity.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Used for the complete assignment of proton and carbon signals, which provides unambiguous confirmation of the chemical structure.

General Protocol:

  • Acquire a ¹H NMR spectrum. The absence of significant impurity peaks and the correct integration of signals corresponding to the number of protons in the molecule are indicators of high purity.

  • Acquire a ¹³C NMR spectrum to confirm the presence of all expected carbon atoms.

  • If necessary, perform 2D NMR experiments to fully assign the structure.

  • The presence of residual solvents (e.g., from purification) can also be identified and quantified by ¹H NMR.

Data Presentation: Quantitative Purity Analysis

The results from the analytical techniques should be summarized in a clear and concise manner. Below is a template for presenting the quantitative data for a hypothetical AHPC-containing PROTAC.

Table 1: Purity and Identity Data for a Representative AHPC-Containing PROTAC

ParameterMethodResult
Purity
Purity (%)RP-HPLC (UV 254 nm)98.5%
Identity
Retention Time (t_R)RP-HPLC6.2 min
Molecular Weight (calc.)-950.5 g/mol
[M+H]⁺ (found)LC-MS (ESI+)951.6
MS/MS FragmentsLC-MS/MS (ESI+)750.4, 525.3, 412.2
¹H NMR (400 MHz, DMSO-d₆)
δ (ppm)¹H NMR8.5-6.8 (aromatic), 4.5-3.0 (linker & AHPC), 2.5-0.8 (aliphatic)
¹³C NMR (100 MHz, DMSO-d₆)
δ (ppm)¹³C NMR175-160 (carbonyls), 150-110 (aromatic), 70-30 (linker & AHPC), 30-10 (aliphatic)

Common Impurities and Degradation Products

During the synthesis and storage of AHPC-containing PROTACs, several impurities can arise:

  • Starting materials and reagents: Unreacted starting materials or coupling reagents.

  • Byproducts of the coupling reaction: Side products from the amide bond formation.

  • Diastereomers: If chiral starting materials are not enantiopure.

  • Degradation products: Hydrolysis of the linker or modifications to the warhead or AHPC moiety. The VHL ligand moiety can be susceptible to metabolic cleavage.[13]

  • Residual solvents: Solvents used in the synthesis and purification steps.

The analytical methods described above should be optimized to separate and identify these potential impurities.

Conclusion

A multi-pronged analytical approach is essential for the comprehensive purity assessment of AHPC-containing PROTACs. The combination of RP-HPLC, LC-MS/MS, and NMR spectroscopy provides orthogonal data to confidently determine the purity, identity, and structural integrity of these complex molecules. The detailed protocols and guidelines presented in this application note will aid researchers in ensuring the quality of their PROTACs, leading to more reliable and reproducible scientific outcomes.

References

Application Notes and Protocols for Designing PROTAC Libraries with (S,R,S)-AHPC-CO-cyclohexene-Bpin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[] The (S,R,S)-AHPC moiety is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ligase, a commonly exploited E3 ligase in PROTAC design.[4][5] This document provides detailed application notes and protocols for the design and synthesis of PROTAC libraries utilizing the versatile building block, (S,R,S)-AHPC-CO-cyclohexene-Bpin. This building block incorporates the VHL ligand and a rigid cyclohexene (B86901) linker functionalized with a boronic acid pinacol (B44631) ester (Bpin), enabling efficient library synthesis through Suzuki-Miyaura cross-coupling.[6][7]

This compound: A Key Building Block for PROTAC Libraries

The this compound is a pre-synthesized E3 ligase ligand-linker conjugate designed for the modular synthesis of PROTACs. Its key features include:

  • (S,R,S)-AHPC Moiety: Ensures high-affinity binding to the VHL E3 ligase.[4]

  • Cyclohexene Linker: Provides a degree of rigidity to the PROTAC molecule, which can influence the stability of the ternary complex and improve pharmacokinetic properties.[2] The rigid nature of the linker can also enhance cell permeability by promoting folded conformations that shield polar surface areas.[8][9]

  • Boronic Acid Pinacol Ester (Bpin) Group: Serves as a versatile chemical handle for the efficient and modular assembly of PROTAC libraries via Suzuki-Miyaura cross-coupling with a diverse range of aryl and heteroaryl halides (warheads for the POI).[6][10]

Data Presentation: Degradation Efficacy of SMARCA2/4 PROTACs

The following table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of various reported PROTACs targeting the chromatin remodeling enzymes SMARCA2 and SMARCA4. While not all of these PROTACs utilize the exact this compound building block, the data provides a valuable reference for the expected efficacy of PROTACs targeting these proteins.

PROTAC DegraderTarget(s)Cell LineDC50 (nM)Dmax (%)Treatment Time (h)E3 Ligase Ligand
SMARCA2/4-degrader-1SMARCA2/4A549<100>9024VHL
PROTAC SMARCA2/4-degrader-18SMARCA2/4A549/MV411<100Not ReportedNot ReportedNot Reported
PROTAC SMARCA2/4-degrader-29SMARCA2/4A549/MV411<100Not ReportedNot ReportedNot Reported
PROTAC SMARCA2/4-degrader-34SMARCA2/4Not Reported85.1 (PXR binding)Not ReportedNot ReportedVHL
PROTAC SMARCA2/4 degrader-36SMARCA2/4Not Reported0.22 (SMARCA2), 0.85 (SMARCA4)Not ReportedNot ReportedNot Reported
PROTAC SMARCA2/4 degrader-38SMARCA2/4Not Reported3.0 (SMARCA2), 4.0 (SMARCA4)Not ReportedNot ReportedVHL

Experimental Protocols

Protocol 1: Synthesis of a PROTAC Library via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the parallel synthesis of a PROTAC library by coupling this compound with a library of aryl or heteroaryl halide-functionalized warheads targeting the protein of interest.

Materials:

  • This compound

  • Library of aryl or heteroaryl halide-functionalized warheads (e.g., bromides or iodides)

  • Palladium catalyst (e.g., Pd(dppf)Cl2 or Pd2(dba)3 with a suitable ligand like SPhos)[7][10]

  • Base (e.g., K2CO3, CsF, or K3PO4)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Reaction vials suitable for parallel synthesis

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq) to each reaction vial.

  • Addition of Warheads: To each vial, add a unique aryl or heteroaryl halide-functionalized warhead (1.1-1.5 eq) from your library.

  • Addition of Reagents: Add the base (2.0-3.0 eq) and the palladium catalyst (e.g., 5-10 mol%) to each vial.

  • Solvent Addition: Add the anhydrous solvent to each vial to achieve the desired concentration (typically 0.1-0.2 M).

  • Reaction: Seal the vials and heat the reaction mixtures to 80-100 °C. Monitor the progress of the reactions by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Work-up: Upon completion, cool the reactions to room temperature. Dilute each reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify each PROTAC in the library using an appropriate method, such as flash column chromatography on silica (B1680970) gel or preparative HPLC, to yield the final products.

  • Characterization: Confirm the identity and purity of each synthesized PROTAC using analytical techniques such as LC-MS and NMR spectroscopy.

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot

This protocol outlines the steps to assess the ability of newly synthesized PROTACs to degrade the target protein in a cellular context.[11][12]

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC library

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding: Plate the cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of concentrations of each PROTAC from the library. Include a vehicle control (e.g., DMSO). Incubate for a desired period (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax for each PROTAC.

Protocol 3: In Vitro Ternary Complex Formation Assay (e.g., TR-FRET)

This protocol provides a method to assess the formation of the ternary complex (POI-PROTAC-E3 ligase) in a cell-free system. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common technique for this purpose.[][14]

Materials:

  • Purified recombinant target protein (POI), often tagged (e.g., with His or GST)

  • Purified recombinant VHL E3 ligase complex (VCB: VHL, Elongin C, Elongin B), often tagged with a different tag (e.g., AviTag for biotinylation)

  • Synthesized PROTAC

  • TR-FRET donor-labeled antibody or streptavidin (e.g., Europium cryptate-labeled anti-His antibody)

  • TR-FRET acceptor-labeled antibody or streptavidin (e.g., XL665-labeled anti-GST antibody or streptavidin)

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer. Prepare solutions of the tagged POI and tagged VCB complex at appropriate concentrations.

  • Assay Plate Setup: In a low-volume microplate, add the POI, VCB complex, and the PROTAC dilutions.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for complex formation.

  • Detection Reagent Addition: Add the TR-FRET donor and acceptor reagents to the wells.

  • Final Incubation: Incubate the plate in the dark to allow for antibody binding.

  • Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio. A bell-shaped curve is often observed when plotting the TR-FRET signal against the PROTAC concentration, which is indicative of the "hook effect" commonly seen in PROTAC-induced ternary complex formation. The peak of the curve represents the optimal concentration for ternary complex formation.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_Cell Cellular Environment PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) (e.g., SMARCA2/4) POI->Ternary_Complex Binds VHL VHL E3 Ligase Complex VHL->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

SMARCA2_4_Signaling_Pathway cluster_Nucleus Nucleus cluster_output Cellular Outcomes SMARCA2_4_PROTAC SMARCA2/4 PROTAC SWI_SNF SWI/SNF Complex (contains SMARCA2/4) SMARCA2_4_PROTAC->SWI_SNF Degradation Accessible_Chromatin Accessible Chromatin SWI_SNF->Accessible_Chromatin ATP-dependent Remodeling DNA_Repair DNA Damage Repair SWI_SNF->DNA_Repair Facilitates Nucleosome Nucleosome Nucleosome->SWI_SNF TF Transcription Factors (e.g., MYC, SOX11) Accessible_Chromatin->TF Enables Binding Oncogenes Oncogene Transcription (Proliferation, Survival) TF->Oncogenes Activation Cancer_Progression Cancer Progression Oncogenes->Cancer_Progression

Caption: Role of SMARCA2/4 in chromatin remodeling and cancer.

Experimental_Workflow cluster_Design_Synthesis 1. Design & Synthesis cluster_Screening 2. Primary Screening & Hit Identification cluster_Validation 3. Hit Validation & Optimization Start Start: This compound + Warhead Library Synthesis Parallel Synthesis (Suzuki-Miyaura Coupling) Start->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification PROTAC_Library PROTAC Library Purification->PROTAC_Library Degradation_Screen Protein Degradation Screen (Western Blot / High-Content Imaging) PROTAC_Library->Degradation_Screen Data_Analysis Data Analysis (DC50, Dmax) Degradation_Screen->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID Ternary_Complex_Assay Ternary Complex Formation (TR-FRET, SPR, ITC) Hit_ID->Ternary_Complex_Assay Cell_Viability Cell Viability Assays Hit_ID->Cell_Viability SAR Structure-Activity Relationship (SAR) Studies Ternary_Complex_Assay->SAR Cell_Viability->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Experimental workflow for PROTAC library development.

References

Application Notes and Protocols for the Use of (S,R,S)-AHPC-CO-cyclohexene-Bpin in Developing Novel Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-CO-cyclohexene-Bpin is a crucial chemical intermediate employed in the development of novel cancer therapeutics, specifically in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It functions as a linker conjugated to a ligand for an E3 ubiquitin ligase. This bifunctional nature allows for the recruitment of the cellular ubiquitin-proteasome system to a specific protein of interest, leading to its targeted degradation. A primary application of this compound is in the generation of PROTACs that target the chromatin remodeling proteins SMARCA2 and SMARCA4, which are frequently implicated in various cancers.

These application notes provide a comprehensive overview of the utility of this compound in this context, including detailed experimental protocols for the synthesis and evaluation of the resulting PROTACs.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs synthesized using this compound operate by hijacking the cell's natural protein disposal machinery. The PROTAC molecule forms a ternary complex, bringing the target protein (e.g., SMARCA2) into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. This targeted protein degradation offers a powerful therapeutic strategy, particularly for targeting proteins that have been traditionally difficult to inhibit with small molecules.

PROTAC_Mechanism cluster_0 PROTAC-mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC Target_Protein Target Protein (e.g., SMARCA2) PROTAC->Target_Protein Binds to Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds to E3 Ligase Poly_Ub Poly-ubiquitination Target_Protein->Poly_Ub Ub Ubiquitin E3_Ligase->Ub Recruits Ub->Target_Protein Transfer to Target Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition by Degradation Protein Degradation Proteasome->Degradation Results in

Caption: General mechanism of PROTAC-mediated protein degradation.

Application in Targeting SMARCA2/4 in Cancer

The SWI/SNF chromatin remodeling complex, which includes the ATPase subunits SMARCA2 and SMARCA4, plays a critical role in regulating gene expression. In many cancers, particularly certain types of non-small cell lung cancer, the SMARCA4 gene is mutated and inactivated. This loss of SMARCA4 function creates a dependency on its paralog, SMARCA2, for cell survival—a concept known as synthetic lethality.[1][2] Therefore, selectively targeting SMARCA2 for degradation in SMARCA4-deficient tumors is a promising therapeutic strategy.

PROTACs synthesized using this compound, such as SMARCA2/4 degraders, have been developed to exploit this vulnerability. These degraders induce the degradation of SMARCA2, leading to cell cycle arrest and apoptosis in SMARCA4-mutant cancer cells.

SMARCA2_4_Signaling cluster_cancer SMARCA4-deficient Cancer Cell cluster_protac Therapeutic Intervention SMARCA4 SMARCA4 (inactive) SMARCA2 SMARCA2 SWI_SNF SWI/SNF Complex (SMARCA2-dependent) SMARCA2->SWI_SNF Degradation SMARCA2 Degradation SMARCA2->Degradation Leads to Chromatin Chromatin Remodeling SWI_SNF->Chromatin Gene_Expression Oncogenic Gene Expression Chromatin->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Apoptosis Apoptosis PROTAC SMARCA2/4 Degrader (via AHPC linker) PROTAC->SMARCA2 Targets Degradation->SWI_SNF Degradation->Apoptosis Induces

Caption: Targeting the SMARCA2 dependency in SMARCA4-deficient cancers.

Data Presentation

The efficacy of PROTACs derived from this compound is typically evaluated by their ability to induce degradation of the target protein (quantified by DC50 and Dmax) and their anti-proliferative effects (quantified by IC50). Below is a summary of representative data for SMARCA2/4 degraders in various cancer cell lines.

PROTAC CompoundTarget(s)Cell LineAssay TypeDC50 (nM)Dmax (%)IC50 (nM)Reference
SMARCA2/4-degrader-22SMARCA2/4A549 (NSCLC)Protein Degradation< 100> 90-[3]
A947SMARCA2 (selective)SW1573Protein Degradation---[4]
A947SMARCA2 (selective)SMARCA4-mutant modelsCell Proliferation--Potent[4]
GLR-203101SMARCA2 (selective)H1568, A549, SK-MEL-5Cell Proliferation--Selective Inhibition[5]
AU-24118SMARCA2/4, PBRM1VCaP (Prostate)Protein Degradation---[6]

Experimental Protocols

The following protocols provide a framework for the synthesis of a SMARCA2/4-targeting PROTAC using this compound and its subsequent evaluation in cancer cell lines.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Synthesis Step 1: Synthesis of PROTAC Degradation_Assay Step 2: Western Blot for SMARCA2/4 Degradation Synthesis->Degradation_Assay Viability_Assay Step 3: Cell Viability Assay (e.g., CellTiter-Glo) Degradation_Assay->Viability_Assay Data_Analysis Step 4: Data Analysis (DC50 & IC50 Determination) Viability_Assay->Data_Analysis

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Protocol 1: Representative Synthesis of a SMARCA2/4-Targeting PROTAC

This protocol describes a representative synthetic route. Researchers should adapt the specific reaction conditions based on the exact structures of the SMARCA2/4 ligand and the E3 ligase ligand being coupled.

Materials:

  • This compound

  • A suitable SMARCA2/4 bromodomain ligand with a reactive functional group (e.g., a carboxylic acid or amine)

  • Coupling reagents (e.g., HATU, HOBt)

  • An organic base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., HPLC, flash chromatography)

Procedure:

  • Activation of the Carboxylic Acid (if applicable): If the SMARCA2/4 ligand contains a carboxylic acid, dissolve it in anhydrous DMF. Add a coupling reagent such as HATU and an organic base like DIPEA. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling Reaction: To the activated SMARCA2/4 ligand solution, add a solution of this compound in anhydrous DMF. The Bpin group can be hydrolyzed to a boronic acid which can then be used in Suzuki coupling, or the entire fragment can be coupled via other means depending on the full structure of the final PROTAC. For amide bond formation, an amine-functionalized linker would be used.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the structure and purity of the synthesized PROTAC using analytical techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for SMARCA2/4 Degradation

This protocol is for quantifying the degradation of SMARCA2 and SMARCA4 in cancer cells following treatment with the synthesized PROTAC.[7]

Materials:

  • SMARCA4-deficient cancer cell line (e.g., A549)

  • Synthesized SMARCA2/4-targeting PROTAC

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate the cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay

This protocol outlines a general procedure for assessing the anti-proliferative effects of the PROTAC using a luminescent cell viability assay.[8][9]

Materials:

  • Cancer cell lines (both SMARCA4-deficient and wild-type)

  • Synthesized SMARCA2/4-targeting PROTAC

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • White, flat-bottom 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the PROTAC for 72 hours.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a luminometer. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the log of the PROTAC concentration and use non-linear regression to determine the IC50 value.

Conclusion

This compound is a valuable tool for the development of PROTAC-based cancer therapeutics, particularly for targeting the synthetic lethal relationship between SMARCA4 and SMARCA2. The protocols and data presented herein provide a foundation for researchers to synthesize and evaluate novel degraders with the potential to address unmet needs in oncology. Careful optimization of the PROTAC structure and thorough biological evaluation are critical for the successful development of these promising therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming the Hook Effect in PROTACs with Advanced E3 Ligase-Linker Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). The focus is on understanding and overcoming the "hook effect," with a special emphasis on the potential advantages of utilizing advanced E3 ligase-linker conjugates like (S,R,S)-AHPC-CO-cyclohexene-Bpin in the synthesis of covalent PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in PROTAC experiments?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response assays where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or U-shaped curve when plotting protein degradation against PROTAC concentration.[1][2] Instead of a typical sigmoidal curve where increasing concentration leads to a plateau of maximum effect, high concentrations of a PROTAC can paradoxically reduce its degradation efficacy.[1]

Q2: What is the underlying cause of the hook effect?

A2: The hook effect is primarily caused by the formation of unproductive binary complexes at excessive PROTAC concentrations.[1][2] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] However, at high concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary "Target-PROTAC" or "E3 Ligase-PROTAC" complexes.[1] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1]

Q3: What are the consequences of the hook effect for my research?

A3: The hook effect can lead to the misinterpretation of experimental data and an incorrect assessment of a PROTAC's potency and efficacy.[1] Key parameters like DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation level) can be inaccurately determined if the hook effect is not recognized.[1][3] A potent PROTAC might even be mistakenly classified as inactive if tested only at high concentrations that fall on the downward slope of the bell-shaped curve.[2]

Q4: How can advanced E3 ligase-linker conjugates like this compound help overcome the hook effect?

A4: While direct evidence for this compound itself is not the primary focus, it is a key building block for creating advanced PROTACs, such as covalent PROTACs. The principle is that by using such conjugates, one can synthesize PROTACs that form a more stable ternary complex. For instance, PROTACs designed to form a reversible covalent bond with the E3 ligase can enhance the stability and formation of the productive ternary complex over the non-productive binary complexes. This increased stability at the E3 ligase end can, in theory, reduce the hook effect by favoring the ternary complex even at higher PROTAC concentrations. Reversible covalent PROTACs aim to combine the benefits of covalent bond formation with the catalytic nature of traditional PROTACs, potentially leading to enhanced potency and selectivity.

Q5: What is this compound?

A5: this compound is an E3 Ligase Ligand-Linker Conjugate. It is used in the synthesis of PROTACs, such as SMARCA2/4-degrader-22. It provides a reactive moiety that can be used to link to a target protein binder, forming the final heterobifunctional PROTAC molecule.

Troubleshooting Guides

Issue 1: I am observing a bell-shaped dose-response curve in my degradation assay.

  • Likely Cause: You are observing the classic "hook effect".[1]

  • Troubleshooting Steps:

    • Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, especially at higher concentrations, to fully characterize the bell-shaped curve.[1] It is recommended to use at least 8-10 concentrations with half-log dilutions.[2]

    • Determine Optimal Concentration: Identify the concentration that achieves the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1]

    • Assess Ternary Complex Formation: Utilize biophysical or cellular assays like NanoBRET, TR-FRET, or Surface Plasmon Resonance (SPR) to directly measure the formation of the ternary complex at different PROTAC concentrations.[3] This can help correlate ternary complex formation with the observed degradation profile.

    • Consider a Covalent PROTAC Strategy: If the hook effect is limiting your therapeutic window, consider designing or utilizing a PROTAC, potentially synthesized from a conjugate like this compound, that forms a covalent bond with the E3 ligase or target. This can enhance ternary complex stability and potentially mitigate the hook effect.

Issue 2: My PROTAC shows weak or no degradation, even at high concentrations.

  • Likely Cause: This could be due to several factors, including testing at concentrations that are already in the hook effect region, poor cell permeability, or issues with the target or E3 ligase expression.

  • Troubleshooting Steps:

    • Test a Broader Concentration Range: Include much lower concentrations (e.g., picomolar to nanomolar range) in your dose-response experiment. The optimal concentration for degradation may be much lower than anticipated.[2]

    • Verify Target and E3 Ligase Expression: Confirm that your cell line expresses both the target protein and the recruited E3 ligase at sufficient levels using Western blotting or qPCR.

    • Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations. Consider performing a cell permeability assay.

    • Confirm Target Engagement: Use a target engagement assay, such as a cellular thermal shift assay (CETSA) or a NanoBRET assay, to confirm that the PROTAC is binding to its intended target within the cell.[4]

Data Presentation

Table 1: Hypothetical Comparison of a Standard vs. Covalent PROTAC

This table illustrates the potential benefits of a covalent PROTAC, which could be synthesized using an advanced linker-conjugate, in overcoming the hook effect.

ParameterStandard PROTACCovalent PROTAC (Hypothetical)Interpretation
DC50 50 nM10 nMThe covalent PROTAC is more potent.
Dmax 85% at 200 nM>95% at 100 nMThe covalent PROTAC achieves a higher level of degradation.
Hook Effect Pronounced decrease in degradation above 500 nMMinimal to no hook effect observed up to 10 µMThe covalent PROTAC shows a wider therapeutic window without the loss of efficacy at high concentrations.

Experimental Protocols

Protocol 1: Western Blotting for PROTAC-Induced Degradation

This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.[5]

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment:

    • Prepare serial dilutions of your PROTAC in cell culture medium. It is crucial to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[1]

    • Include a vehicle-only control (e.g., 0.1% DMSO).

    • Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence reagent and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the log of the PROTAC concentration to generate a dose-response curve and determine DC50 and Dmax values.

Protocol 2: NanoBRET™ Assay for Ternary Complex Formation in Live Cells

This protocol provides a general workflow for assessing the formation of the ternary complex in live cells.[6][7]

  • Cell Engineering:

    • Genetically modify cells to express the target protein fused to a NanoLuc® luciferase (e.g., using CRISPR/Cas9 to create an endogenous HiBiT tag).

    • Transfect these cells to express the E3 ligase fused to a HaloTag®.

  • Assay Preparation:

    • Plate the engineered cells in a white, 96-well assay plate.

    • Add the HaloTag® ligand (fluorescent acceptor) and the Nano-Glo® Vivazine substrate (NanoLuc® substrate) to the cells and incubate.

  • PROTAC Addition:

    • Add serial dilutions of the PROTAC to the wells. Include a vehicle control.

  • Data Acquisition:

    • Measure the luminescence at two wavelengths (donor and acceptor emission) over time using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • An increase in the BRET ratio indicates the proximity of the target protein and the E3 ligase, confirming the formation of the ternary complex.

    • Plot the BRET ratio against the PROTAC concentration to observe the dose-dependent formation of the ternary complex. A bell-shaped curve in this assay can also be indicative of the hook effect at the level of complex formation.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase Recruits Ternary_Complex Productive Ternary Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Hook_Effect cluster_1 Low PROTAC Concentration cluster_2 High PROTAC Concentration PROTAC_low PROTAC Ternary_low Ternary Complex (Productive) PROTAC_low->Ternary_low Target_low Target Protein Target_low->Ternary_low E3_low E3 Ligase E3_low->Ternary_low Degradation_low Degradation Ternary_low->Degradation_low PROTAC_high1 PROTAC Binary_Target Binary Complex (Unproductive) PROTAC_high1->Binary_Target Target_high Target Protein Target_high->Binary_Target No_Degradation No Degradation Binary_Target->No_Degradation PROTAC_high2 PROTAC Binary_E3 Binary Complex (Unproductive) PROTAC_high2->Binary_E3 E3_high E3 Ligase E3_high->Binary_E3 Binary_E3->No_Degradation

Caption: The hook effect: formation of unproductive binary complexes.

Covalent_PROTAC cluster_3 Covalent PROTAC Mechanism Covalent_PROTAC Covalent PROTAC Target Target Protein Covalent_PROTAC->Target Binds E3_Ligase E3 Ligase Covalent_PROTAC->E3_Ligase Forms Covalent Bond Stable_Ternary Stabilized Ternary Complex Reduced_Hook Reduced Hook Effect & Enhanced Degradation Stable_Ternary->Reduced_Hook

Caption: Covalent PROTACs may stabilize the ternary complex.

References

Technical Support Center: Enhancing the Solubility of PROTACs Containing (S,R,S)-AHPC-CO-cyclohexene-Bpin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTACs that incorporate the (S,R,S)-AHPC-CO-cyclohexene-Bpin E3 ligase ligand-linker conjugate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PROTAC containing this compound is precipitating out of solution when I dilute my DMSO stock in aqueous buffer (e.g., PBS or cell culture media). What is causing this and how can I fix it?

A: This is a common issue for many PROTACs due to their high molecular weight and lipophilicity, which leads to poor aqueous solubility.[1][2][3] The sudden shift in solvent polarity from a high-concentration DMSO stock to an aqueous environment causes the compound to crash out of solution.[2]

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to minimize both solubility issues and potential cellular toxicity.[2]

  • Employ Co-solvents: For challenging compounds, using a co-solvent system can significantly improve solubility. A common approach is to prepare a stock solution in 100% DMSO and then use co-solvents like PEG300 during dilution.[2]

  • Use Sonication and Gentle Heating: After dilution, brief sonication or gentle warming to 37°C can help to redissolve small amounts of precipitate.[2]

  • Prepare Amorphous Solid Dispersions (ASDs): For persistent solubility problems, creating an ASD by dispersing the PROTAC in a polymer matrix like HPMCAS can enhance its dissolution rate.[2][4][5]

Q2: What is the role of the (S,R,S)-AHPC component in my PROTAC's properties?

A: (S,R,S)-AHPC is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6][7][8] Its role is to recruit the VHL E3 ligase to the target protein, facilitating the ubiquitination and subsequent degradation of that protein. While essential for its biological function, the overall properties of the PROTAC, including solubility, are also heavily influenced by the warhead and the linker.[9][10]

Q3: I am observing inconsistent results in my cell-based assays. Could this be related to the solubility of my PROTAC?

A: Yes, poor solubility can lead to inconsistent results. If the PROTAC precipitates in the cell culture medium, the actual concentration of the soluble, active compound will be lower and more variable than intended. It is crucial to ensure your PROTAC is fully dissolved at the final working concentration. Visual inspection of your diluted solutions for any precipitate before adding them to cells is a critical step.[10]

Q4: How can I proactively assess the solubility of my PROTAC during the development phase?

A: It is beneficial to assess solubility in biorelevant media, such as fasted-state simulated intestinal fluid (FaSSIF) and fed-state simulated intestinal fluid (FeSSIF), especially if oral administration is a goal.[3][10] These media better mimic the conditions in the gastrointestinal tract and can provide more predictive data on in vivo performance.[3][10]

Quantitative Data Summary

While specific experimental solubility data for PROTACs containing this compound is not widely published, the following table provides reference solubility data for similar VHL-based PROTACs and related compounds to offer a general understanding.

Compound/PROTAC TypeSolventSolubilityReference
(S,R,S)-AHPCDMSO86 mg/mL (199.73 mM)[7]
IRAK4 Degrader (Cereblon-based)DMSO180 mg/mL (198.93 mM)[2]
IRAK4 Degrader (Cereblon-based)DMSO100 mg/mL (92.06 mM)[2]
VHL-based PROTACs (General)Aqueous BufferOften low, requiring formulation[11]

Experimental Protocols

Protocol 1: Preparation of a PROTAC Working Solution using a Co-Solvent Formulation

This protocol is designed to improve the solubility of a lipophilic PROTAC when diluting from a DMSO stock into an aqueous medium.

Materials:

  • PROTAC containing this compound

  • Anhydrous DMSO

  • PEG300

  • Tween-80 (optional)

  • Aqueous buffer (e.g., PBS or cell culture medium)

Procedure:

  • Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10-20 mM).[2]

  • For a 1 mL final working solution, mix 100 µL of the DMSO stock solution with 400 µL of PEG300. Ensure the mixture is homogeneous.[2]

  • (Optional) Add 50 µL of Tween-80 to the mixture.

  • Slowly add 450 µL of your aqueous buffer to the mixture while vortexing to achieve the final volume of 1 mL. This results in a formulation containing 10% DMSO, 40% PEG300, and optionally 5% Tween-80.[2]

  • Perform further dilutions into the final assay medium cautiously, ensuring the compound remains in solution.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This method is for creating an ASD in a lab setting to enhance the dissolution rate of a poorly soluble PROTAC.

Materials:

  • PROTAC containing this compound

  • Polymer (e.g., HPMCAS)

  • Co-solvent system (e.g., 1:1 v/v Dichloromethane and Ethanol)

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolution: Dissolve both the PROTAC and the chosen polymer (e.g., HPMCAS) in a minimal amount of the co-solvent system in a round-bottom flask. Swirl gently until a clear, homogenous solution is formed.[10]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath to a suitable temperature (e.g., 40°C) and gradually reduce the pressure to evaporate the solvent. Continue until a thin, dry film is formed on the flask's interior.[10]

  • Drying: Place the flask under a high-vacuum pump overnight to ensure the complete removal of any residual solvent.[10] The resulting solid dispersion can then be used for subsequent experiments.

Visualizations

Caption: Mechanism of Action for a PROTAC containing (S,R,S)-AHPC.

Troubleshooting_Workflow Start Start: PROTAC Precipitation Observed CheckDMSO Is final DMSO concentration < 0.5%? Start->CheckDMSO AdjustDMSO Adjust dilution to lower final DMSO concentration CheckDMSO->AdjustDMSO No UseCosolvent Try co-solvent formulation (e.g., PEG300) CheckDMSO->UseCosolvent Yes AdjustDMSO->CheckDMSO Sonication Apply gentle heating (37°C) and/or sonication UseCosolvent->Sonication StillPrecipitate1 Still Precipitates? Sonication->StillPrecipitate1 PrepareASD Consider preparing an Amorphous Solid Dispersion (ASD) StillPrecipitate1->PrepareASD Yes Success Solubility Improved StillPrecipitate1->Success No StillPrecipitate2 Still Precipitates? StillPrecipitate2->Success No StillPrecipitate2->Success Partially (Consult Formulation Scientist) PrepareASD->StillPrecipitate2

Caption: Troubleshooting workflow for PROTAC solubility issues.

References

Strategies to increase the metabolic stability of (S,R,S)-AHPC-CO-cyclohexene-Bpin PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S,R,S)-AHPC-CO-cyclohexene-Bpin PROTACs

This technical support guide is intended for researchers, scientists, and drug development professionals working with this compound PROTACs. It provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to metabolic stability.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic liabilities associated with this class of PROTACs?

A1: PROTACs are complex molecules and their metabolism can be influenced by any of their three main components: the E3 ligase ligand, the linker, and the target-binding warhead.[1] For the this compound series, the primary metabolic "hotspots" are typically:

  • Oxidation of the Linker: The cyclohexene (B86901) moiety in the linker is susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[2]

  • Hydroxylation of the VHL Ligand: The aliphatic parts of the (S,R,S)-AHPC ligand are prone to hydroxylation.

  • Hydrolysis of the Bpin Warhead: The boronic acid pinacol (B44631) ester (Bpin) group may undergo hydrolysis, converting it to the corresponding boronic acid, which can alter its binding and pharmacokinetic properties.[3]

Q2: How does the linker component influence the metabolic stability of my PROTAC?

A2: The linker is a critical factor in a PROTAC's metabolic stability.[2] Its length, composition, and rigidity can significantly impact how the molecule is recognized and processed by metabolic enzymes.[4] Linkers containing metabolically susceptible groups, like the cyclohexene in this series, can be a primary site of degradation.[2] Strategies such as using cyclic linkers or replacing labile groups can enhance stability.[4][5]

Q3: My PROTAC is potent in biochemical assays but shows poor performance in cellular and in vivo models. Could metabolic instability be the cause?

A3: Yes, this is a common scenario. High potency in isolated protein assays that does not translate to cellular or in vivo efficacy often points to issues like poor cell permeability or low metabolic stability.[5][6] If the PROTAC is rapidly metabolized in the cell culture media or upon administration, its effective concentration at the target site will be too low to induce protein degradation.[2] It is crucial to assess the metabolic stability of your compound early in the development process.

Q4: What are the first steps I should take to investigate the metabolic stability of my lead compound?

A4: The standard initial step is to perform an in vitro metabolic stability assay using human liver microsomes (HLM).[2][7] This assay provides a measure of the compound's intrinsic clearance by quantifying its rate of disappearance when incubated with liver enzymes, primarily CYPs.[8][9] This will help you determine the compound's half-life (T½) and identify if it is a substrate for major metabolic enzymes.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: High Clearance and Short Half-Life in Human Liver Microsome (HLM) Assay
  • Problem: Your this compound PROTAC shows a half-life of less than 15 minutes in an HLM assay, indicating rapid metabolic clearance.

  • Troubleshooting Workflow:

    Workflow for addressing low PROTAC metabolic stability.
  • Potential Causes & Solutions:

Potential CauseProposed Solution & Rationale
Oxidation of the Cyclohexene Linker 1. Saturate the Linker: Replace the cyclohexene with a cyclohexane (B81311) ring. This removes the double bond, a common site for epoxidation and other oxidative reactions. 2. Introduce Fluorine: Add fluorine atoms to the cyclohexene/cyclohexane ring. The strong carbon-fluorine bond can block metabolism at that site (metabolic blocking).[2] 3. Replace with a Heterocycle: Substitute the cyclohexene with a more metabolically stable ring, such as a piperidine (B6355638) or piperazine. These are common strategies to improve linker stability.[2]
Oxidation of the (S,R,S)-AHPC Ligand 1. Deuteration: Replace hydrogen atoms at suspected metabolic hotspots on the AHPC moiety with deuterium. The stronger carbon-deuterium bond can slow down the rate of CYP-mediated bond cleavage (Kinetic Isotope Effect).[2] 2. Introduce Blocking Groups: Add small, metabolically inert groups like fluorine to block oxidation sites.[2]
Hydrolysis of the Bpin Warhead 1. Bioisosteric Replacement: If the Bpin group is found to be a metabolic liability, consider replacing it with a more stable warhead, if tolerated by the target protein. 2. Prodrug Approach: While less common for the warhead itself, a prodrug strategy could temporarily mask the Bpin group.[10][11]
Issue 2: PROTAC Shows Good Stability in Microsomes but Poor in vivo Exposure
  • Problem: Your PROTAC is stable in HLM assays (T½ > 60 min) but demonstrates low bioavailability or is undetectable in pharmacokinetic (PK) studies.

  • Potential Causes & Solutions:

Potential CauseProposed Solution & Rationale
Metabolism by Non-CYP Enzymes The PROTAC may be a substrate for other metabolic enzymes not highly present or active in microsomes, such as aldehyde oxidase (AO).[12] Solution: Test stability in cytosolic fractions or fresh hepatocytes, which contain a broader range of enzymes.[7]
Poor Solubility or Permeability Due to their high molecular weight, PROTACs often suffer from poor solubility and cell permeability, leading to low absorption.[2][11] Solution 1: Modify the linker to improve physicochemical properties, for example, by incorporating PEG chains or basic nitrogen atoms to enhance solubility.[10][12] Solution 2: Design the PROTAC to form intramolecular hydrogen bonds, which can create a more compact, "chameleon-like" structure that is more permeable.[4]
Chemical Instability The compound may be unstable in the acidic environment of the stomach or reactive towards plasma proteins. Solution: Assess the chemical stability of the PROTAC in simulated gastric fluid (low pH) and plasma. If instability is confirmed, linker modification may be required to protect labile functional groups.

Data Presentation

The following table presents hypothetical data illustrating how specific modifications can improve the metabolic stability of a parent PROTAC molecule, PROTAC-1 .

Table 1: Metabolic Stability of this compound Analogues

Compound IDModificationHLM Half-Life (T½, min)Intrinsic Clearance (CLint, µL/min/mg)
PROTAC-1 Parent Compound (Cyclohexene Linker)8173.3
PROTAC-1a Saturated Linker (Cyclohexane)2555.4
PROTAC-1b Fluorinated Cyclohexane Linker7518.5
PROTAC-1c Deuterated AHPC Ligand1592.4
PROTAC-1d Combined (Fluorinated Linker + Deuterated Ligand)>120<11.6
Verapamil Positive Control (High Clearance)5277.3
Warfarin Negative Control (Low Clearance)11512.1

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
  • Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.[2]

  • Materials:

    • Test PROTAC compound (10 mM stock in DMSO)

    • Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL stock)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)[8]

    • Phosphate (B84403) buffer (100 mM, pH 7.4)

    • Positive control (e.g., Verapamil) and Negative control (e.g., Warfarin)[2]

    • Ice-cold Acetonitrile (B52724) with an internal standard (e.g., Tolbutamide) for quenching.

    • LC-MS/MS system for analysis.

  • Experimental Workflow Diagram:

    G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Prepare 1 µM PROTAC working solution in buffer inc1 Pre-warm HLM and PROTAC for 5 min prep1->inc1 prep2 Prepare HLM suspension (e.g., 0.5 mg/mL in buffer) prep2->inc1 prep3 Prepare NADPH regenerating system inc2 Initiate reaction by adding NADPH system prep3->inc2 inc1->inc2 samp1 Aliquots taken at 0, 5, 15, 30, 60 min inc2->samp1 samp2 Quench immediately in cold acetonitrile + internal standard samp1->samp2 ana1 Centrifuge to pellet protein samp2->ana1 ana2 Analyze supernatant by LC-MS/MS ana1->ana2 ana3 Calculate % remaining vs. time zero ana2->ana3

    Workflow for the HLM stability assay.
  • Procedure:

    • Preparation: Prepare working solutions of the test PROTAC and controls in phosphate buffer. The final concentration of DMSO should be <0.5%. Thaw the HLM on ice.[2]

    • Incubation: In a 96-well plate or microcentrifuge tubes, pre-warm a mixture of HLM (to a final concentration of 0.5 mg/mL) and the PROTAC working solution (final concentration 1 µM) at 37°C for 5 minutes.[9]

    • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[9] A parallel incubation without NADPH should be run to check for non-enzymatic degradation.

    • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quenching: Immediately add the aliquot to a tube or well containing 3-4 volumes of ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.[2]

    • Sample Preparation: Vortex the samples and centrifuge at high speed (e.g., 4000 g for 10 min) to pellet the precipitated protein.[13]

    • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent PROTAC at each time point by comparing its peak area to that of the internal standard.[2]

    • Data Analysis: Plot the natural logarithm of the percentage of PROTAC remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (T½) as 0.693/k. Calculate intrinsic clearance (CLint) from the half-life and reaction conditions.[8]

References

Troubleshooting failed protein degradation with VHL-recruiting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with VHL-recruiting Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring reliable and reproducible results in your targeted protein degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is a VHL-recruiting PROTAC and how does it work?

A1: A VHL-recruiting PROTAC is a heterobifunctional molecule designed to eliminate a specific protein of interest (POI) from the cell.[1] It consists of three components: a "warhead" that binds to the POI, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] By simultaneously binding the POI and VHL, the PROTAC forms a ternary complex, bringing the E3 ligase into close proximity with the target protein.[4][5] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[6][7] The polyubiquitinated POI is then recognized and degraded by the cell's natural protein disposal machinery, the proteasome.[4][7] A key advantage is the PROTAC's catalytic nature; a single molecule can induce the degradation of multiple target protein molecules.[4]

Q2: Why is my VHL-recruiting PROTAC not causing degradation of my target protein?

A2: A lack of degradation can stem from several factors.[8] Initial checks should include verifying the integrity and solubility of your PROTAC compound.[6] Other common issues include poor cell permeability, failure of the PROTAC to engage either the target protein or the VHL E3 ligase within the cell, or insufficient expression of VHL in your chosen cell line.[6][8] Additionally, the formation of a stable and productive ternary complex (POI-PROTAC-VHL) is essential for ubiquitination and subsequent degradation; inefficient complex formation will lead to failure.[8][9]

Q3: What is the "hook effect" and how does it relate to VHL-recruiting PROTACs?

A3: The "hook effect" is a phenomenon where the effectiveness of a PROTAC in degrading its target protein decreases at high concentrations.[10][11][12] This results in a characteristic bell-shaped dose-response curve.[11][13] The effect arises because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (either PROTAC-POI or PROTAC-VHL) instead of the productive ternary complex.[10][11][12] These binary complexes prevent the necessary proximity between the target and the E3 ligase, thus inhibiting degradation.[11] Failing to recognize the hook effect can lead to the misinterpretation of data, where a potent PROTAC might be incorrectly classified as inactive if tested only at high concentrations.[10]

Q4: How do I choose the right cell line for my experiment?

A4: The choice of cell line is critical. A primary consideration is the expression level of both your target protein and the VHL E3 ligase.[8][14] Sufficient expression of VHL is mandatory for a VHL-recruiting PROTAC to function.[6][14] You can verify the expression levels of both proteins using techniques like Western blot or qPCR.[14] If you observe successful degradation in one cell line but not another, it is often due to differential expression of the target or VHL.[14]

Q5: What are some key considerations for linker design in VHL-recruiting PROTACs?

A5: The linker is a critical component that influences a PROTAC's efficacy.[2][15] Its length, composition, and attachment points determine the spatial orientation between the target protein and VHL in the ternary complex.[15][16] A linker that is too short may cause steric hindrance, preventing ternary complex formation, while a linker that is too long may result in an unstable, overly flexible complex leading to inefficient ubiquitination.[16][17] The chemical composition of the linker also affects the physicochemical properties of the PROTAC, such as solubility and cell permeability.[18][19] Therefore, empirical testing of various linker designs is often necessary to identify the optimal degrader.[2][17]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during VHL-recruiting PROTAC experiments.

Problem 1: No degradation of the target protein is observed at any concentration.

This is a common issue that requires a systematic validation of the compound and the experimental system.

Logical Workflow for Troubleshooting Lack of PROTAC Activity

G cluster_issue Potential Issue start No Degradation Observed compound Check Compound Integrity & Solubility (LC-MS, NMR) start->compound permeability Assess Cell Permeability (Cellular Uptake Assay) compound->permeability OK compound_issue Degraded/Insoluble compound->compound_issue Fails target_engagement Confirm Target Engagement (CETSA, NanoBRET) permeability->target_engagement OK permeability_issue Impermeable permeability->permeability_issue Fails vhl_expression Verify VHL Expression (Western Blot, qPCR) target_engagement->vhl_expression OK target_issue No Binding to Target target_engagement->target_issue Fails proteasome Check Proteasome Activity (MG132 Control) vhl_expression->proteasome OK vhl_issue Low/No VHL vhl_expression->vhl_issue Fails ternary_complex Evaluate Ternary Complex Formation (AlphaLISA, FRET) proteasome->ternary_complex OK proteasome_issue Impaired Proteasome proteasome->proteasome_issue Fails redesign Redesign PROTAC (Linker, Warhead, E3 Ligand) ternary_complex->redesign Fails complex_issue Inefficient Complex Formation ternary_complex->complex_issue OK G cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary PROTAC VHL-PROTAC PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Recycle PROTAC Recycled Ternary->Recycle Catalytic Cycle Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation G start Synthesize PROTAC Candidate dose_response Dose-Response Assay (Western Blot) start->dose_response time_course Time-Course Assay (Western Blot) dose_response->time_course Degradation Observed optimize Optimize/Redesign PROTAC dose_response->optimize No/Weak Degradation ternary Ternary Complex Assay (e.g., NanoBRET) time_course->ternary ubiquitination Ubiquitination Assay (in-cell) ternary->ubiquitination controls Mechanism Validation (MG132, VHL ligand competition) ubiquitination->controls off_target Selectivity Profiling (Proteomics) controls->off_target validated Validated Degrader off_target->validated

References

Addressing off-target effects of (S,R,S)-AHPC-CO-cyclohexene-Bpin based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PROTACs synthesized with the (S,R,S)-AHPC-CO-cyclohexene-Bpin E3 ligase ligand-linker conjugate, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the common sources of off-target effects for VHL-recruiting PROTACs based on the (S,R,S)-AHPC scaffold?

Off-target effects in PROTACs are multifaceted and can arise from several factors:

  • Warhead Promiscuity: The primary source of off-target degradation is often the warhead designed to bind the protein of interest (POI). If the warhead has affinity for proteins other than the intended target, the PROTAC can induce their degradation.

  • E3 Ligase Binder Affinity: While the (S,R,S)-AHPC moiety is a well-characterized VHL ligand, unintended interactions with other cellular components cannot be entirely ruled out, though this is less common.

  • Ternary Complex Formation with Off-Targets: The PROTAC can induce the formation of a ternary complex (Off-target-PROTAC-VHL), leading to the ubiquitination and subsequent degradation of an unintended protein. The linker's length and composition play a crucial role in the geometry and stability of these off-target complexes.[1]

  • Downstream Signaling Effects: Degradation of the intended target protein can perturb signaling pathways, leading to changes in the abundance of other proteins. These are indirect effects, not direct off-target degradation.[2]

  • The "Hook Effect": At excessively high concentrations, PROTACs can form binary complexes (PROTAC-POI or PROTAC-VHL) that are not productive for degradation. This can reduce on-target efficacy and potentially lead to off-target pharmacology.[2]

Troubleshooting Experimental Results

Q2: My proteomics data shows downregulation of several proteins. How can I distinguish direct off-targets from downstream signaling effects?

Differentiating direct from indirect effects is a critical step in off-target validation. A time-course experiment is highly recommended.

  • Rationale: Direct degradation of off-target proteins by the PROTAC is a rapid process, often detectable within a few hours. Downstream effects, which may result from changes in gene transcription or protein synthesis due to the primary target's degradation, typically manifest at later time points.

  • Experimental Approach: Perform a global proteomics experiment at early (e.g., 2, 4, 6 hours) and late (e.g., 12, 24 hours) time points.[3] Proteins that show significant degradation at early time points are more likely to be direct off-targets.

Logical Workflow for Off-Target Prioritization

start Global Proteomics Data (Multiple Time Points) early_degradation Proteins Degraded at Early Time Points (e.g., <6h) start->early_degradation Analyze Kinetics late_degradation Proteins Degraded Only at Late Time Points (e.g., >12h) start->late_degradation Analyze Kinetics direct_candidate High-Priority Direct Off-Target Candidates early_degradation->direct_candidate indirect_candidate Likely Downstream/ Indirect Effects late_degradation->indirect_candidate validation Orthogonal Validation (CETSA, Western Blot) direct_candidate->validation

Caption: Workflow for distinguishing direct vs. indirect off-targets.

Q3: I have identified a potential direct off-target protein. What is the next step to validate this finding?

Validation requires orthogonal methods to confirm the proteomics result and to demonstrate physical interaction between the PROTAC and the putative off-target protein.

  • Western Blotting: This is the most straightforward method to confirm the degradation of a specific protein. Use a validated, high-specificity antibody to compare the protein levels in cells treated with your PROTAC, a vehicle control, and ideally, a negative control PROTAC (e.g., one with an inactive E3 ligase ligand).[2]

  • Target Engagement Assays: Confirm that your PROTAC physically binds to the off-target protein within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. A positive result in CETSA indicates that the PROTAC binds to the off-target protein and stabilizes it against heat-induced denaturation.[2][4]

Q4: My PROTAC shows significant toxicity in cell-based assays. How can I determine if this is due to off-target effects?

Cellular toxicity can stem from on-target effects (if the target protein is essential for cell survival), off-target effects, or high compound concentrations.

  • Perform a Dose-Response Viability Assay: Use assays like MTT or CellTiter-Glo to determine the concentration at which the PROTAC becomes cytotoxic.[2]

  • Compare with a Negative Control: Synthesize a control PROTAC where the VHL ligand is inactivated (e.g., through epimerization). If this control compound is significantly less toxic, it suggests the toxicity is dependent on VHL-mediated degradation.

  • Rescue Experiment: If the toxicity is due to the degradation of a specific off-target, overexpressing that off-target protein in the cells might rescue the toxic phenotype.

  • Global Proteomics: Analyze the proteome at a toxic and a non-toxic concentration of the PROTAC. This may reveal off-targets that are degraded only at higher, toxic concentrations.

Q5: How can I improve the selectivity of my (S,R,S)-AHPC-based PROTAC?

Improving selectivity is an iterative process of rational design and testing.

  • Optimize the Warhead: The most effective strategy is often to improve the selectivity of the warhead for your protein of interest. A more selective warhead will reduce the likelihood of engaging off-target proteins.

  • Modify the Linker: The linker's length, composition, and attachment points are critical for the geometry of the ternary complex. Systematically modifying the linker can disfavor the formation of productive off-target complexes while maintaining on-target activity.[1] Incorporating rigid or aromatic elements can constrain the PROTAC's conformation, potentially improving selectivity.[]

  • Change the E3 Ligase: While your current PROTACs are VHL-based, in some cases, switching to a different E3 ligase (e.g., Cereblon) can alter the off-target profile, as different ligases have different cellular localizations and substrate specificities.

Data Presentation

Table 1: Example Quantitative Proteomics Data for Off-Target Identification

This table illustrates hypothetical data from a quantitative proteomics experiment comparing cells treated with a VHL-based PROTAC versus a vehicle control. Significant negative Log2 fold changes with low p-values indicate potential degradation targets that require validation.

ProteinGene NameLog2 Fold Change (PROTAC vs. Vehicle)p-valueStatus
Target Protein ATGT1-3.580.0001On-Target
Off-Target XOFT1-2.750.005Potential Off-Target
Off-Target YOFT2-0.150.89Not Significant
Housekeeping ProteinGAPDH0.050.95Not Significant

Note: This table is for illustrative purposes only. Actual results will vary.[2]

Table 2: Example CETSA Data for Off-Target Engagement

This table shows hypothetical results from a CETSA experiment measuring the amount of soluble protein remaining after a heat challenge. Increased thermal stability in the presence of the PROTAC suggests target engagement.

ProteinTreatmentRelative Soluble Protein (%) at 55°CInterpretation
Off-Target XVehicle25%Baseline Stability
Off-Target XPROTAC (1 µM)65%Target Engagement
Control ProteinVehicle80%High Intrinsic Stability
Control ProteinPROTAC (1 µM)82%No Engagement

Experimental Protocols

Protocol 1: Global Proteomics for Off-Target Profiling

This protocol outlines a typical workflow for identifying off-target effects using quantitative mass spectrometry.[2][6]

  • Cell Culture and Treatment:

    • Culture a relevant human cell line to 70-80% confluency.

    • Treat cells with the PROTAC at a predetermined optimal concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC.

    • For kinetic analysis, harvest cells at various time points (e.g., 2, 6, 24 hours).

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Acquire data in a data-dependent or data-independent acquisition mode.

  • Data Analysis:

    • Process the raw MS data using software like MaxQuant or Spectronaut to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.

Proteomics Experimental Workflow

cell_culture 1. Cell Culture & PROTAC Treatment lysis 2. Cell Lysis & Protein Quantification cell_culture->lysis digestion 3. Protein Digestion (Trypsin) lysis->digestion lcms 4. LC-MS/MS Analysis digestion->lcms data_analysis 5. Data Analysis & Protein Quantification lcms->data_analysis off_target_list Potential Off-Target List data_analysis->off_target_list

Caption: Workflow for proteomic identification of off-targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the binding of the PROTAC to a potential off-target protein in intact cells.[7][8][9]

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Harvest cells and resuspend them in fresh media to a defined density (e.g., 2 x 10⁶ cells/mL).

    • Treat the cell suspension with the PROTAC or vehicle control and incubate for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Use a thermal cycler to heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include a non-heated control.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (supernatant) from the precipitated protein aggregates (pellet).

  • Detection:

    • Collect the supernatant.

    • Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.

    • Quantify band intensity. A shift in the melting curve to a higher temperature in the PROTAC-treated samples indicates protein stabilization and therefore, target engagement.

Protocol 3: In-Cell Ubiquitination Assay

This protocol determines if a potential off-target is ubiquitinated in a PROTAC-dependent manner. This often involves immunoprecipitation followed by western blotting.[10]

  • Cell Treatment:

    • Treat cells with the PROTAC or vehicle control. It is crucial to also include a proteasome inhibitor (e.g., MG132) co-treatment group to allow ubiquitinated proteins to accumulate.

  • Cell Lysis:

    • Lyse cells in a buffer containing a deubiquitinase (DUB) inhibitor (e.g., PR-619) in addition to standard protease inhibitors.

  • Immunoprecipitation (IP):

    • Incubate the cell lysates with an antibody specific to the potential off-target protein, coupled to protein A/G beads.

    • Allow the antibody to capture the protein and any bound ubiquitin chains.

  • Western Blotting:

    • Wash the beads to remove non-specific binders.

    • Elute the protein complexes from the beads.

    • Run the eluates on an SDS-PAGE gel and perform a Western blot.

    • Probe the blot with an anti-ubiquitin antibody. An increase in the high-molecular-weight smear in the PROTAC-treated lane indicates increased ubiquitination of the off-target protein.

VHL-PROTAC Mechanism of Action

cluster_0 Ternary Complex Formation PROTAC PROTAC (AHPC-based) VHL VHL E3 Ligase PROTAC->VHL binds OffTarget Off-Target Protein PROTAC->OffTarget binds PolyUb Poly-ubiquitination of Off-Target VHL->PolyUb Catalyzes OffTarget->PolyUb Ub Ubiquitin (from E1/E2) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Off-Target Degradation Proteasome->Degradation Results in

Caption: Off-target degradation pathway for a VHL-based PROTAC.

References

Technical Support Center: Enhancing the In Vivo Stability of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the in vivo stability of Proteolysis-Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the in vivo stability of PROTACs?

A1: The primary challenges affecting the in vivo stability of PROTACs are their susceptibility to rapid metabolic clearance, poor aqueous solubility, and low cell permeability.[1][2] These factors often lead to suboptimal pharmacokinetic (PK) profiles and reduced therapeutic efficacy in vivo.[1] Due to their high molecular weight and complex structures, PROTACs often do not adhere to traditional drug-like properties, such as Lipinski's Rule of Five.[3][4][5]

Q2: How does the linker component of a PROTAC influence its stability?

A2: The linker is a critical determinant of a PROTAC's overall properties, including its stability.[2][6] The linker's length, composition, rigidity, and attachment points can significantly impact metabolic stability and physicochemical properties.[2][6][7][8] The linker is often the most metabolically liable part of the PROTAC molecule.[1][9] Strategic modifications to the linker, such as incorporating cyclic motifs (e.g., piperidine, piperazine) or using more rigid structures, can enhance metabolic stability.[2][][]

Q3: What are the common metabolic pathways that lead to the degradation of PROTACs?

A3: Common metabolic pathways for PROTACs include oxidation, primarily mediated by Cytochrome P450 (CYP) enzymes (especially CYP3A4), and hydrolysis of amide or ester bonds within the linker or ligands.[1][12] Aldehyde oxidase (AOX) can also contribute to the metabolism of PROTACs containing certain heterocyclic moieties.[9][][12][13][14] Additionally, linker cleavage is a common metabolic fate, which can generate metabolites that may compete with the parent PROTAC for binding to the target protein or the E3 ligase, potentially reducing efficacy.[13][15]

Q4: Can formulation strategies improve the in vivo performance of PROTACs?

A4: Yes, formulation strategies can significantly enhance the in vivo performance of PROTACs by improving their solubility and bioavailability.[16][17] Techniques such as creating amorphous solid dispersions (ASDs) with polymers like Eudragit E PO, developing lipid-based formulations (e.g., nanoemulsions, lipid nanoparticles), and using cyclodextrins have shown promise.[18][19][20][21] For instance, administering PROTACs with food has been explored to improve their absorption, as suggested by the improved solubility of some PROTACs in biorelevant media simulating a fed state.[22][23]

Q5: What is the "hook effect" and how does it relate to PROTAC in vivo stability and efficacy?

A5: The "hook effect" refers to a phenomenon where the efficacy of a PROTAC decreases at high concentrations.[3][24] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation.[3][24] This can lead to reduced efficacy in vivo, even with high compound exposure.[3] Therefore, understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship is crucial to determine the optimal dosing range that avoids the hook effect.[3][5]

Troubleshooting Guides

Problem 1: Poor In Vivo Efficacy Despite Good In Vitro Potency

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Solutions
Metabolic Instability 1. Identify Metabolic "Soft Spots": Conduct metabolite identification studies in plasma and liver microsomes to pinpoint labile positions on the PROTAC.[15][20] 2. Structural Modification: Modify the linker or ligands to block metabolic sites. Strategies include deuteration, fluorination, or replacing labile groups with more stable ones.[20] Using cyclic linkers or altering attachment points can also improve stability.[4][][22]
Poor Bioavailability/ Pharmacokinetics (PK) 1. Formulation Optimization: Experiment with different formulation strategies to improve solubility and absorption, such as amorphous solid dispersions or lipid-based formulations.[20][25] 2. Route of Administration: If oral bioavailability is low, consider alternative routes like intraperitoneal (IP) or intravenous (IV) injection for initial in vivo studies.[20] 3. PK/PD Studies: Conduct comprehensive PK/PD studies to understand the exposure, metabolism, and clearance of your PROTAC, which will help in optimizing the dosing regimen.[20]
Low Target Engagement In Vivo 1. Verify Target Expression: Confirm the expression levels of the target protein and the recruited E3 ligase in the in vivo model.[20] 2. Assess Permeability: If the PROTAC has poor cell permeability, it may not reach its intracellular target in sufficient concentrations. Consider strategies to improve permeability, such as reducing the number of hydrogen bond donors or introducing intramolecular hydrogen bonds.[22][23]
Inconsistent In Vitro vs. In Vivo Results 1. Species-Specific Metabolism: Use liver microsomes or hepatocytes from the same species as your in vivo model for in vitro stability assays to improve correlation.[26] 2. Plasma Stability: Assess the stability of the PROTAC in plasma from the relevant species to check for degradation by plasma enzymes like esterases.[26]
Problem 2: High In Vitro Clearance in Metabolic Assays

Possible Causes & Solutions

Possible Cause Troubleshooting Steps & Solutions
Rapid Metabolism by CYP Enzymes 1. CYP Reaction Phenotyping: Identify the specific CYP enzymes responsible for metabolism using recombinant human CYP enzymes. 2. Structural Modifications: Modify the PROTAC structure to reduce its affinity for the identified CYP enzymes.
Hydrolysis of Labile Functional Groups 1. Identify Labile Groups: Analyze the PROTAC structure for functional groups prone to hydrolysis, such as esters or amides, particularly within the linker. 2. Chemical Modification: Replace labile functional groups with more stable alternatives, for example, replacing an ester with an amide or a more sterically hindered equivalent.
Metabolism by Non-CYP Enzymes (e.g., AOX) 1. In Vitro Assays with S9 Fraction or Cytosol: Since AOX is a cytosolic enzyme, use liver S9 fractions or cytosol for in vitro metabolic assays to assess its contribution.[14] 2. Structural Redesign: If AOX-mediated metabolism is significant, consider modifying the heterocyclic moieties that are substrates for this enzyme.[9]

Experimental Protocols

Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro metabolic stability of a PROTAC by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Test PROTAC

  • Pooled liver microsomes (human or from the relevant animal species)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control compound with known metabolic instability (e.g., verapamil)

  • Negative control (vehicle, e.g., DMSO)

  • Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration typically 1 µM), and liver microsomes.[1]

  • Pre-incubate the mixture at 37°C for 5 minutes.[1]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[1]

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.[1]

  • Centrifuge the plate to precipitate proteins.[1]

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC.[1]

  • Calculate the half-life (t½) and intrinsic clearance (CLint).[1]

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of a PROTAC as an indicator of its potential for oral absorption.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test PROTAC

  • Control compounds with known high and low permeability

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.[26]

  • Wash the cell monolayer with pre-warmed transport buffer.[26]

  • Add the test PROTAC and control compounds to the apical (A) side of the Transwell insert.

  • At various time points, collect samples from the basolateral (B) side.

  • Also, measure the amount of compound remaining on the apical side at the end of the experiment.

  • Quantify the concentration of the PROTAC in the samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in the A-to-B direction.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Enters Proteasome->PROTAC Releases Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Caption: Mechanism of action for a PROTAC, leading to target protein degradation.

Troubleshooting_Workflow Start Poor In Vivo Efficacy Check_PK Assess Pharmacokinetics (PK) Start->Check_PK Check_Metabolism Evaluate Metabolic Stability Start->Check_Metabolism Check_Formulation Optimize Formulation Start->Check_Formulation Low_Exposure Low Exposure? Check_PK->Low_Exposure High_Clearance High Clearance? Check_Metabolism->High_Clearance Poor_Solubility Poor Solubility? Check_Formulation->Poor_Solubility Modify_Structure Structural Modification (e.g., Linker) Low_Exposure->Modify_Structure Yes Re_evaluate Re-evaluate In Vivo Low_Exposure->Re_evaluate No High_Clearance->Modify_Structure Yes High_Clearance->Re_evaluate No Improve_Formulation Improve Formulation (e.g., ASD, Lipid-based) Poor_Solubility->Improve_Formulation Yes Poor_Solubility->Re_evaluate No Modify_Structure->Re_evaluate Improve_Formulation->Re_evaluate

Caption: Troubleshooting workflow for addressing poor in vivo efficacy of PROTACs.

PROTAC_Stability_Factors cluster_factors Influencing Factors cluster_solutions Improvement Strategies PROTAC_Stability PROTAC In Vivo Stability Metabolic_Stability Metabolic Stability PROTAC_Stability->Metabolic_Stability Physicochemical_Properties Physicochemical Properties PROTAC_Stability->Physicochemical_Properties Formulation Formulation PROTAC_Stability->Formulation Linker_Modification Linker Modification Metabolic_Stability->Linker_Modification Ligand_Modification Ligand Modification Metabolic_Stability->Ligand_Modification Solubility_Enhancement Solubility Enhancement Physicochemical_Properties->Solubility_Enhancement Permeability_Enhancement Permeability Enhancement Physicochemical_Properties->Permeability_Enhancement Advanced_Formulations Advanced Formulations Formulation->Advanced_Formulations

Caption: Key factors influencing PROTAC in vivo stability and strategies for improvement.

References

Refining purification protocols for (S,R,S)-AHPC-CO-cyclohexene-Bpin derived PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S,R,S)-AHPC-CO-cyclohexene-Bpin Derived PROTACs

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and standardized protocols for the purification of PROTACs derived from the this compound E3 ligase ligand-linker conjugate. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis and purification of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial purification strategy for a crude PROTAC synthesized from the this compound linker?

A1: The recommended starting point for purifying these PROTACs is Reversed-Phase Flash Chromatography . PROTACs are often large, relatively polar molecules that may have poor solubility in the non-polar solvents used for normal-phase chromatography.[1] Reversed-phase chromatography utilizes more polar mobile phases (e.g., water/acetonitrile or water/methanol), which generally provides better solubility and separation for this class of compounds.[2][3]

Q2: Why is reversed-phase chromatography often more effective than normal-phase for these PROTACs?

A2: Reversed-phase chromatography separates molecules based on hydrophobicity.[4] PROTACs derived from (S,R,S)-AHPC linkers are typically large (often >800 Da) and possess multiple polar functional groups, making them better suited for separation on a hydrophobic stationary phase (like C18) with a polar mobile phase.[3] This approach often circumvents the solubility and streaking issues encountered with normal-phase silica (B1680970) gel.

Q3: What analytical techniques are essential to confirm the purity and identity of the final PROTAC?

A3: A combination of techniques is critical. Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for determining purity and confirming the molecular weight of the desired product.[5] High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is required to verify the complete chemical structure and rule out impurities that may not be visible by MS.[6][7]

Q4: The (S,R,S)-AHPC moiety has defined stereochemistry. What should I consider regarding stereoisomers in my final PROTAC?

A4: The (S,R,S) stereochemistry of the VHL ligand is fixed. However, you must consider any new stereocenters that may be introduced or affected during the synthesis of your warhead or the final coupling step. If your synthesis can produce diastereomers, you may need to employ chiral purification techniques. Chiral Supercritical Fluid Chromatography (SFC) or chiral HPLC are specialized methods for separating stereoisomers.[8] Analytical techniques like UPLC-MS/MS can be developed to monitor chiral purity.[9]

Purification Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem: My final compound purity is below 95% by LC-MS after an initial reversed-phase flash chromatography purification. What are the next steps?

  • Answer :

    • Identify Impurities : Use LC-MS and HRMS to identify the mass of the major impurities.[10] Common impurities include unreacted starting materials (the Bpin-linker and the warhead), partially synthesized intermediates, or reaction byproducts.

    • Select a Polishing Technique : If the impurities are close-eluting, a higher-resolution technique is necessary. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the standard method for final polishing to achieve >98% purity.[8]

    • Optimize the Method : Before moving to preparative scale, optimize the separation on an analytical HPLC system. Screen different C18 columns and mobile phase modifiers (e.g., 0.1% formic acid vs. 0.1% trifluoroacetic acid) to maximize resolution between your product and the impurities.

Problem: My crude reaction mixture contains a large amount of unreacted Bpin-linker. How can I remove it efficiently?

  • Answer : Unreacted this compound is generally less hydrophobic than the final, larger PROTAC. During reversed-phase chromatography, the Bpin-linker should elute earlier than the coupled product. You can optimize your gradient to maximize this separation. Start with a higher aqueous percentage in your mobile phase for a longer duration to ensure all polar starting materials elute before ramping up the organic solvent to elute your PROTAC.

Problem: My compound shows poor peak shape (tailing or fronting) during HPLC analysis.

  • Answer : Poor peak shape can be caused by several factors:

    • Mass Overload : The most common cause on an analytical column. Reduce the injection volume or concentration of your sample.

    • Secondary Interactions : The presence of acidic or basic functional groups can cause tailing. Adding a modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid (FA), can protonate these sites and significantly improve peak shape.

    • Compound Solubility : The compound may be crashing out of the mobile phase at the head of the column. Ensure your sample is fully dissolved in a solvent compatible with the initial mobile phase conditions. If using DMSO for the stock solution, inject a minimal volume.

Problem: My yield is very low after preparative HPLC. How can I improve recovery?

  • Answer :

    • Optimize Loading : Avoid overloading the preparative column, as this leads to broad peaks and poor separation, forcing you to discard mixed fractions. Perform a loading study to determine the optimal sample amount for your column.

    • Check Solubility : Poor solubility in the collection fractions can lead to product precipitation and loss during workup. You can sometimes mitigate this by adding a small amount of organic solvent (like acetonitrile) to your collection tubes.

    • Minimize Workup Steps : After pooling the pure fractions, remove the organic solvent under reduced pressure. If TFA was used, it may need to be removed by lyophilization from a water/acetonitrile solution. Each handling step can lead to loss, so streamline your post-purification workflow.

Data Presentation

Quantitative data should be organized to facilitate clear decision-making.

Table 1: Comparison of Primary and Polishing Purification Methods

MethodStationary PhaseMobile PhaseProsConsTypical Purity Achieved
Reversed-Phase Flash Chromatography C18 Silica (20-40 µm)Water / AcetonitrileHigh capacity, fast, good for crude purifications.[2]Lower resolution than HPLC, may not separate close-eluting impurities.80-95%
Preparative HPLC C18 Silica (5-10 µm)Water / Acetonitrile (HPLC Grade) + modifierHigh resolution, ideal for achieving high purity (>98%).[8]Lower capacity, more time-consuming, requires specialized equipment.>98%
Supercritical Fluid Chromatography (SFC) Chiral or AchiralCO₂ / Co-solvent (e.g., Methanol)Excellent for chiral separations, fast, uses less organic solvent.[8]Requires specialized equipment, compound must be soluble in CO₂/co-solvent mix.>99% (for specific isomers)

Table 2: Example LC-MS Purity Analysis Report

Peak #Retention Time (min)Area %[M+H]⁺ FoundIdentity
12.154.5597.4This compound (Starting Material)
23.882.1350.2Warhead (Example)
3 5.76 92.8 915.6 Desired PROTAC Product
46.020.6937.6PROTAC + Na Adduct

Experimental Protocols

Protocol 1: General Method for Reversed-Phase Flash Chromatography

  • Column Selection : Choose a C18 flash column with a capacity appropriate for your crude material scale (e.g., a 12g C18 column for 100-200 mg of crude material).

  • Sample Preparation : Dissolve the crude PROTAC in a minimal amount of a strong solvent like DMF or DMSO. Adsorb this solution onto a small amount of C18 silica or Celite® to create a solid sample for "dry loading". This prevents issues with poor solubility in the initial mobile phase.[3]

  • System Equilibration : Equilibrate the column with 3-5 column volumes (CV) of the initial mobile phase conditions (e.g., 95% Water + 0.1% Formic Acid / 5% Acetonitrile + 0.1% Formic Acid).

  • Elution Gradient : Run a linear gradient to elute the compound. A typical gradient might be:

    • 5-50% Acetonitrile over 2 CV (to elute very polar impurities).

    • 50-95% Acetonitrile over 10 CV (the main separation window).

    • Hold at 95% Acetonitrile for 2-3 CV (to elute all remaining compounds).

  • Fraction Collection : Collect fractions based on UV absorbance (e.g., at 254 nm and 280 nm).

  • Analysis : Analyze the collected fractions by analytical LC-MS to identify those containing the pure product.

  • Workup : Combine the pure fractions, remove the organic solvent via rotary evaporation, and lyophilize the remaining aqueous solution to obtain the final product.

Protocol 2: General Method for Preparative HPLC Purification

  • Analytical Method Development : First, develop a separation method on an analytical HPLC system (e.g., C18 column, 4.6 x 150 mm, 3.5 µm). Optimize the gradient to achieve baseline separation of the target PROTAC from its impurities.

  • Scale-Up : Scale the analytical method to your preparative column. Adjust the flow rate and gradient times proportionally to the column dimensions.

  • Sample Preparation : Dissolve the semi-pure material from the flash chromatography step in a minimal volume of a suitable solvent (e.g., DMSO, DMF). Ensure the solution is filtered (0.45 µm filter) before injection.

  • Purification Run : Equilibrate the preparative column. Inject the sample and run the scaled-up gradient.

  • Fractionation : Collect fractions using an automated fraction collector, triggered by UV signal and/or mass spectrometry (MS-guided fractionation).

  • Analysis and Workup : Analyze the fractions by LC-MS, combine the pure fractions, and perform the workup as described in the flash chromatography protocol.

Visualizations

G

Caption: General purification workflow for (S,R,S)-AHPC derived PROTACs.

G

Caption: Decision tree for troubleshooting low purity results.

References

Validation & Comparative

A Comparative Guide to PROTAC Linker Efficacy: (S,R,S)-AHPC-CO-cyclohexene-Bpin vs. PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker element, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's efficacy, influencing its degradation potency (DC50) and maximal degradation level (Dmax). This guide provides an objective comparison of PROTACs employing the rigid (S,R,S)-AHPC-CO-cyclohexene-Bpin linker scaffold with those utilizing flexible polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data.

Overview of Linker Architectures

The (S,R,S)-AHPC moiety is a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. When conjugated with a cyclohexene-boronate pinacol (B44631) ester (Bpin) linker, it creates a more rigid and conformationally constrained chemical structure compared to the highly flexible and hydrophilic nature of PEG linkers. This fundamental difference in linker architecture can significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), ultimately dictating the efficiency of protein degradation.

Quantitative Comparison of Degradation Efficacy

The following tables summarize the degradation performance of PROTACs targeting the SMARCA2 and SMARCA4 proteins, which are key components of the SWI/SNF chromatin remodeling complex. The data is compiled from studies utilizing either this compound derivatives or established VHL-based PROTACs with flexible linkers.

Table 1: Degradation Efficacy of SMARCA2/4 PROTACs with this compound Derived Linkers

PROTAC DegraderTarget(s)DC50DmaxCell Line
SMARCA2/4-degrader-22 (HY-163875)SMARCA2/4<100 nM>90%A549
SMARCA2/4-degrader-23 (HY-163876)SMARCA2/4<100 nM>90%A549

Note: SMARCA2/4-degrader-22 and -23 are synthesized using (S,R,S)-AHPC-Ac-CO-cyclohexene-Bpin and (S,R,S)-AHPC-Ala-CO-cyclohexene-Bpin respectively[1][2]. The provided data indicates high efficacy in the A549 cell line[3][4].

Table 2: Degradation Efficacy of a VHL-based SMARCA2/4 PROTAC with a Flexible Linker (ACBI1)

PROTAC DegraderTarget(s)DC50DmaxCell Line
ACBI1SMARCA26 nMNot ReportedMV-4-11
ACBI1SMARCA411 nMNot ReportedMV-4-11
ACBI1PBRM132 nMNot ReportedMV-4-11

Note: ACBI1 is a potent and cooperative PROTAC composed of a bromodomain ligand, a linker, and a VHL E3 ligase ligand[1][2][5][6]. It demonstrates high potency in the MV-4-11 cell line[1][2][5][6][7].

Analysis:

A direct comparison of the degradation potencies is challenging due to the use of different cell lines in the reported experiments. However, both linker strategies have demonstrated the ability to induce potent degradation of SMARCA2 and SMARCA4. The this compound derived linkers in PROTACs HY-163875 and HY-163876 achieve near-complete degradation (Dmax >90%) with a DC50 in the sub-100 nanomolar range in A549 cells. The flexible linker-containing PROTAC, ACBI1, exhibits even lower DC50 values in the single-digit nanomolar range in MV-4-11 cells, indicating exceptional potency. The choice of linker can also influence selectivity, as evidenced by ACBI1's activity against PBRM1.

The rigidity of the cyclohexene-Bpin linker may offer advantages in pre-organizing the PROTAC molecule into a conformationally favorable state for ternary complex formation, potentially leading to improved efficacy and selectivity for specific targets. Conversely, the flexibility of PEG linkers can allow for greater adaptability in accommodating the topologies of different target proteins and E3 ligases.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying mechanisms and experimental procedures, the following diagrams are provided.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC POI Protein of Interest (POI) (e.g., SMARCA2/4) PROTAC->POI Binds E3 E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Catalyzes Ub Ubiquitin Ub->PolyUb Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degradation POI Degradation Proteasome->Degradation Leads to

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow Experimental Workflow for PROTAC Efficacy Comparison cluster_synthesis PROTAC Synthesis cluster_cell_culture Cell-Based Assays cluster_analysis Data Analysis Synth_Rigid Synthesize PROTAC with This compound linker Cell_Treatment Treat cells (e.g., A549, MV-4-11) with varying PROTAC concentrations Synth_Rigid->Cell_Treatment Synth_PEG Synthesize PROTAC with PEG linker Synth_PEG->Cell_Treatment Lysis Cell Lysis Cell_Treatment->Lysis Western_Blot Western Blot for Target Protein Levels Lysis->Western_Blot Quantification Densitometry and Data Quantification Western_Blot->Quantification DC50_Dmax Calculate DC50 and Dmax Quantification->DC50_Dmax

Caption: Workflow for comparing the efficacy of different PROTAC linkers.

Experimental Protocols

Western Blotting for PROTAC-Induced Degradation

This protocol is a standard method for quantifying the levels of a target protein following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Plate cells (e.g., A549 or MV-4-11) at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTACs (e.g., from 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-SMARCA2 or anti-SMARCA4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

5. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.

  • Plot the degradation percentage against the PROTAC concentration and use a non-linear regression model to determine the DC50 and Dmax values.

Conclusion

The choice between a rigid linker, such as one derived from this compound, and a flexible PEG linker is a critical decision in PROTAC design that must be guided by empirical data. While both linker types have demonstrated the ability to generate highly potent degraders, their distinct physicochemical properties can lead to differences in efficacy, selectivity, and pharmacokinetic profiles. The data presented in this guide suggest that for SMARCA2/4 degradation, both rigid and flexible linker strategies can yield PROTACs with high potency. The optimal linker choice will ultimately depend on the specific target protein, the desired therapeutic application, and a thorough evaluation of the structure-activity relationship for a given PROTAC series. Researchers are encouraged to synthesize and test a variety of linker architectures to identify the optimal candidate for their protein of interest.

References

VHL vs. CRBN-based PROTACs for SMARCA2/4 Degradation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of SMARCA2 and SMARCA4, the two mutually exclusive ATPase subunits of the SWI/SNF chromatin remodeling complex, has emerged as a promising therapeutic strategy in oncology. This is particularly relevant in cancers with SMARCA4 mutations, which develop a synthetic lethal dependency on SMARCA2.[1][2][3] Proteolysis-targeting chimeras (PROTACs) offer a powerful modality to induce the degradation of these proteins by hijacking the cellular ubiquitin-proteasome system.[4] The choice of the E3 ligase—most commonly the von Hippel-Lindau (VHL) or Cereblon (CRBN)—is a critical determinant of the resulting PROTAC's efficacy, selectivity, and overall therapeutic potential.[5][]

This guide provides a comparative analysis of VHL- and CRBN-based PROTACs for the degradation of SMARCA2 and SMARCA4, supported by experimental data and detailed methodologies to aid researchers in this field.

Mechanism of Action: A Tale of Two Ligases

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4]

While both VHL and CRBN are components of Cullin-RING E3 ligase complexes, their cellular localization, expression levels, and substrate recognition profiles differ, influencing the properties of the resulting PROTACs.[][7] CRBN is primarily located in the nucleus, whereas VHL is found in both the cytoplasm and the nucleus.[] These differences can impact the degradation of nuclear targets like SMARCA2 and SMARCA4.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI SMARCA2/4 POI->Ternary_Complex E3_Ligase E3 Ligase (VHL or CRBN) E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated SMARCA2/4 Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated degradation of SMARCA2/4.

Comparative Performance of SMARCA2/4 Degraders

The development of PROTACs targeting SMARCA2/4 has led to several potent molecules, with both VHL and CRBN recruiters demonstrating promise. The following tables summarize the performance of key published VHL- and CRBN-based SMARCA2/4 degraders.

VHL-Based SMARCA2/4 PROTACs

VHL-based degraders have been developed with a focus on achieving selectivity for SMARCA2 over SMARCA4, a desirable property for treating SMARCA4-deficient cancers.

DegraderTarget(s)DC50 (SMARCA2)DC50 (SMARCA4)Dmax (SMARCA2)Dmax (SMARCA4)Cell LineKey Findings
ACBI2 SMARCA2 (selective), PBRM1Potent (not specified)Less potent>90%-VariousOrally bioavailable, selective SMARCA2 degradation in vivo.[8][9][10][11][12]
A947 SMARCA2 (selective)~10 nM>1 µM>95%MinimalSW1573Potent and selective SMARCA2 degrader, efficacious in SMARCA4 mutant models.[2][3]
Unnamed SMARCA2 (selective), SMARCA2/4Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedDevelopment of potent and selective SMARCA2 degraders.[13]
ACBI1 SMARCA2/4Not specifiedNot specifiedNot specifiedNot specifiedRKODual SMARCA2/4 degrader.[14]
CRBN-Based SMARCA2/4 PROTACs

CRBN-based degraders have also shown significant activity, with some demonstrating dual degradation of SMARCA2 and SMARCA4.

DegraderTarget(s)DC50 (SMARCA2)DC50 (SMARCA4)Dmax (SMARCA2)Dmax (SMARCA4)Cell LineKey Findings
AU-24118 SMARCA2, SMARCA4, PBRM1PotentPotent>90%>90%22Rv1Orally bioavailable dual degrader.[15]
YDR1 SMARCA2 (selective)PotentMinimally altered>90%-H322Potent, selective, and orally bioavailable SMARCA2 degrader.[16]
YD54 SMARCA2 (selective)PotentMinimally altered>90%-H322Potent, selective, and orally bioavailable SMARCA2 degrader.[16]

Experimental Protocols

Accurate and reproducible assessment of PROTAC performance is crucial. Below are detailed protocols for key experiments.

Western Blot for Determination of DC50 and Dmax

This protocol outlines the quantification of target protein degradation to determine the half-maximal degradation concentration (DC50) and maximum degradation (Dmax).[4][17]

Western_Blot_Workflow cluster_workflow Western Blot Workflow Cell_Culture 1. Cell Seeding & Culture PROTAC_Treatment 2. PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant 4. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 5. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 6. Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-SMARCA2/4) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis & DC50/Dmax Calculation Detection->Analysis

Caption: Experimental workflow for Western blot analysis of PROTAC-induced degradation.

Materials:

  • Cancer cell line of interest (e.g., SW1573, 22Rv1, H322)

  • Complete growth medium

  • PROTAC of interest dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-SMARCA2, anti-SMARCA4, and a loading control like anti-Actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase during treatment.

    • Allow cells to attach overnight.

    • Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.1%).

    • Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 18-24 hours). Include a vehicle control (DMSO only).[2][17]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and then add lysis buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.[4]

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for loading by adding Laemmli buffer and boiling.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.[4]

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression.[4][17]

Cell Viability Assay

This protocol measures the effect of PROTAC-induced protein degradation on cell proliferation.

Materials:

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 96-well plates at an appropriate density.

    • After overnight attachment, treat the cells with a serial dilution of the PROTAC.

    • Incubate for a prolonged period (e.g., 5-7 days) to observe effects on proliferation.

  • Viability Measurement:

    • Follow the manufacturer's instructions for the chosen viability assay kit.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.

Concluding Remarks

The choice between VHL and CRBN as the E3 ligase for degrading SMARCA2/4 depends on the specific therapeutic goal. VHL-based PROTACs like ACBI2 and A947 have demonstrated remarkable selectivity for SMARCA2, which is advantageous for treating SMARCA4-deficient tumors.[8] On the other hand, CRBN-based degraders such as AU-24118 can achieve potent dual degradation of both SMARCA2 and SMARCA4, which may be beneficial in other contexts. The development of orally bioavailable degraders for both E3 ligase systems represents a significant advancement in the field.[9][15][16]

This guide provides a framework for comparing these two classes of PROTACs. The provided protocols should enable researchers to rigorously evaluate novel degraders and contribute to the development of new therapies targeting the SWI/SNF complex.

References

A Comparative Guide to Target Engagement Validation of (S,R,S)-AHPC-Based SMARCA2/4 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to validate the target engagement of Proteolysis Targeting Chimeras (PROTACs) developed using the (S,R,S)-AHPC-CO-cyclohexene-Bpin E3 ligase ligand-linker conjugate. The focus is on PROTACs targeting the chromatin remodelers SMARCA2 and SMARCA4, key proteins in cancer biology. This document outlines supporting experimental data for various SMARCA2/4 degraders and details the protocols for the requisite validation assays.

Introduction to (S,R,S)-AHPC-Based PROTACs

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The (S,R,S)-AHPC moiety is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. When linked to a ligand for a protein of interest (POI), such as SMARCA2/4, the resulting PROTAC facilitates the formation of a ternary complex between the POI and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The this compound conjugate serves as a versatile building block for the synthesis of such PROTACs, including SMARCA2/4-degrader-22 (HY-163875).

Comparative Analysis of SMARCA2/4 Degraders

Validating the efficacy and specificity of a PROTAC is paramount. This involves quantifying the degradation of the target protein and assessing engagement with both the target and the E3 ligase. Below is a comparative summary of publicly available data for several SMARCA2/4 PROTACs.

Note: The following data is compiled from various sources and should not be considered a direct head-to-head comparison due to potentially different experimental conditions.

Quantitative Degradation Data
PROTAC DegraderTarget(s)Cell LineDC50DmaxAssay MethodReference
PROTAC SMARCA2/4-degrader-22 (HY-163875)SMARCA2/4A549<100 nM>90% (at 24h)Not Specified[1]
A947SMARCA2 (selective)SW157339 pM (SMARCA2)96% (SMARCA2 at 10 nM)In-Cell Western[2][3]
A947SMARCA4SW15731.1 nM92% (at 100 nM)In-Cell Western[3]
AU-24118SMARCA2/4, PBRM1VCaP3-30 nM (4h)Not SpecifiedWestern Blot[4][5][6]
GLR203101SMARCA2 (selective)HeLa<10 nM>80% (SMARCA2)HiBiT Assay[7][8]
GLR203101SMARCA4HeLaNot Specified<10%HiBiT Assay[7][8]
PROTAC 1SMARCA2/4MV-4-11300 nM (SMARCA2), 250 nM (SMARCA4)~65% (SMARCA2), ~70% (SMARCA4)Capillary Electrophoresis[9]
Target Binding Affinity
PROTACTargetKdAssay MethodReference
A947SMARCA2 bromodomain93 nMNot Specified[2]
A947SMARCA4 bromodomain65 nMNot Specified[2]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying biological mechanism is crucial for understanding PROTAC technology.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action PROTAC (S,R,S)-AHPC-based PROTAC POI Target Protein (SMARCA2/4) PROTAC->POI binds VHL VHL E3 Ligase PROTAC->VHL recruits Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI->Ternary_Complex VHL->Ternary_Complex Poly_Ub Poly-ubiquitination Ternary_Complex->Poly_Ub facilitates Ub Ubiquitin Ub->Poly_Ub Proteasome 26S Proteasome Poly_Ub->Proteasome targeting Degradation Degraded Peptides Proteasome->Degradation results in

Caption: PROTAC-mediated degradation of a target protein.

Target_Validation_Workflow Target Engagement Validation Workflow cluster_0 Cell-Based Assays cluster_1 Biochemical Assays cluster_2 Global Analysis Western_Blot Western Blot / In-Cell Western NanoBRET NanoBRET/HiBiT CETSA CETSA TR_FRET TR-FRET SPR SPR ITC ITC Mass_Spec Quantitative Mass Spectrometry Start PROTAC Treatment Start->Western_Blot Protein Degradation Start->NanoBRET Target Engagement & Degradation Start->CETSA Target Engagement Start->TR_FRET Ternary Complex Formation Start->SPR Binding Kinetics Start->ITC Binding Thermodynamics Start->Mass_Spec Proteome-wide Selectivity

Caption: Key assays for validating PROTAC target engagement.

Detailed Experimental Protocols

Western Blot for Protein Degradation

Objective: To quantify the reduction in target protein levels following PROTAC treatment.[10][11]

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at a density that ensures they are in the logarithmic growth phase (70-80% confluency) at the time of harvest.[11]

    • Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[11]

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.[10]

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

    • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes, vortexing intermittently.[10]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

    • Collect the supernatant containing the soluble protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Denature samples by boiling at 95-100°C for 5-10 minutes.[10]

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-SMARCA2) and a loading control (e.g., anti-GAPDH or anti-vinculin) overnight at 4°C.[11]

    • Wash the membrane with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[10]

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.[10]

    • Calculate the percentage of degradation relative to the vehicle-treated control.

NanoBRET™ Target Engagement Assay

Objective: To measure the binding of the PROTAC to its target protein within intact cells.[13][14][15]

Protocol:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293T) with a vector expressing the target protein fused to NanoLuc® luciferase.[16]

  • Assay Setup:

    • Harvest and resuspend the transfected cells in OptiMEM.

    • Add a fluorescent tracer that binds to the target protein to the cell suspension.

    • Dispense the cell-tracer mix into a multi-well plate.

  • Compound Treatment:

    • Add the PROTAC at various concentrations to the wells.

  • Signal Detection:

    • Add the NanoBRET™ substrate and extracellular NanoLuc® inhibitor.[16]

    • Read the plate on a luminometer capable of detecting both the donor (450 nm) and acceptor (610 nm) wavelengths.[16]

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission/donor emission).

    • A decrease in the BRET ratio with increasing PROTAC concentration indicates displacement of the tracer and engagement of the target by the PROTAC.

TR-FRET for Ternary Complex Formation

Objective: To detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.[17][18][19]

Protocol:

  • Reagent Preparation:

    • Use purified, recombinant target protein (e.g., SMARCA2) and E3 ligase complex (e.g., VHL-ElonginB-ElonginC).

    • Label one of the proteins with a donor fluorophore (e.g., terbium cryptate) and the other with an acceptor fluorophore (e.g., d2 or AF488), often via specific tags like His or GST.

  • Assay Procedure:

    • In a microplate, combine the labeled target protein, labeled E3 ligase, and the PROTAC at various concentrations.

    • Incubate the mixture to allow for complex formation.

  • Signal Measurement:

    • Read the plate using a TR-FRET-compatible reader, exciting the donor and measuring emission from both the donor and acceptor.

  • Data Analysis:

    • Calculate the TR-FRET ratio. An increase in the ratio indicates the formation of the ternary complex. The resulting dose-response curve is often bell-shaped (the "hook effect").

Quantitative Mass Spectrometry for Selectivity Profiling

Objective: To assess the proteome-wide selectivity of the PROTAC and identify potential off-target degradation.[20][21][22]

Protocol:

  • Cell Culture and Treatment:

    • Treat cells with the PROTAC at a concentration that gives maximal degradation of the target protein, alongside a vehicle control.

  • Protein Extraction and Digestion:

    • Lyse the cells and extract the total proteome.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.[21]

  • Peptide Labeling and Fractionation:

    • For multiplexed analysis, label the peptide samples with isobaric tags (e.g., TMT).[22]

    • Combine the labeled samples and fractionate the peptides using high-pH reversed-phase chromatography.

  • LC-MS/MS Analysis:

    • Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.[21]

  • Data Analysis:

    • Search the MS/MS data against a protein database to identify peptides and proteins.

    • Quantify the relative abundance of proteins across the different treatment conditions.

    • Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control. The intended target should be among the most significantly degraded proteins. Any other significantly degraded proteins are potential off-targets.[21]

Conclusion

The validation of target engagement for this compound-derived PROTACs requires a multi-faceted approach. By combining quantitative degradation assays like Western blotting with target engagement and ternary complex formation studies, and further assessing selectivity through proteomics, researchers can build a comprehensive profile of their PROTAC molecules. This rigorous validation is essential for the development of potent and selective protein degraders for therapeutic applications.

References

Assessing the Selectivity of PROTACs Synthesized with (S,R,S)-AHPC-CO-cyclohexene-Bpin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. The selectivity of a PROTAC is a critical attribute, ensuring that only the intended target protein is removed, thereby minimizing off-target effects. The choice of linker connecting the target-binding warhead and the E3 ligase ligand plays a pivotal role in determining this selectivity. This guide provides a comparative assessment of PROTACs synthesized using the (S,R,S)-AHPC-CO-cyclohexene-Bpin E3 ligase ligand-linker conjugate, with a focus on their application in degrading SMARCA2 and SMARCA4, two closely related chromatin remodeling enzymes.

Performance Comparison of SMARCA2/4 Degraders

The following tables summarize the performance of representative SMARCA2-selective and dual SMARCA2/4 PROTACs. This data provides a context for evaluating the potential efficacy and selectivity of new degraders synthesized with novel linkers like this compound.

Table 1: Performance of a SMARCA2-Selective PROTAC (A947)

ParameterTargetCell LineValueReference
DC₅₀ SMARCA2SW1573~1-10 nM[1][2]
SMARCA4SW1573>1000 nM[1][2]
Dₘₐₓ SMARCA2SW1573>90%[1][2]
SMARCA4SW1573<10%[1][2]

Table 2: Performance of a SMARCA2-Selective PROTAC (ACBI2)

ParameterTargetCell LineValueReference
DC₅₀ SMARCA2RKO1-13 nM[3]
SMARCA4RKO~30-fold higher than SMARCA2[3]
Dₘₐₓ SMARCA2RKO>90%[3]

Table 3: Performance of a Dual SMARCA2/4 Degrader (Representative)

ParameterTargetCell LineValueReference
DC₅₀ SMARCA2A549<100 nM[4][5]
SMARCA4A549<100 nM[4][5]
Dₘₐₓ SMARCA2A549>90%[4][5]
SMARCA4A549>90%[4][5]

This compound is a component used in the synthesis of SMARCA2/4-degrader-22 (HY-163875) and SMARCA2/4-degrader-23 (HY-163876)[4][5][6][7]. Based on the naming convention, these are likely dual degraders of SMARCA2 and SMARCA4. The performance of such degraders would be expected to be in a similar range to the representative dual degrader data presented in Table 3. The precise selectivity profile would be dependent on the specific warhead and the final assembled PROTAC structure.

Signaling Pathways and Experimental Workflows

To rigorously assess the selectivity of a novel PROTAC, a series of experiments are required. The following diagrams illustrate the key signaling pathway and experimental workflows involved.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., SMARCA2/4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

PROTAC Mechanism of Action

Experimental_Workflow cluster_1 Selectivity Assessment Workflow Start Synthesize PROTAC with This compound Biochemical_Assays Biochemical Assays (ITC, FP, SPR) Start->Biochemical_Assays Binding Affinity Cellular_Assays_Degradation Cellular Degradation Assays (Western Blot, In-Cell Western) Start->Cellular_Assays_Degradation Degradation Potency Cellular_Assays_Ternary Ternary Complex Formation (NanoBRET, FRET) Biochemical_Assays->Cellular_Assays_Ternary Ternary Complex Cooperativity Proteomics Global Proteomics (Mass Spectrometry) Cellular_Assays_Degradation->Proteomics Global Selectivity Data_Analysis Data Analysis (DC50, Dmax, Selectivity Score) Cellular_Assays_Degradation->Data_Analysis Cellular_Assays_Ternary->Data_Analysis Proteomics->Data_Analysis Conclusion Conclusion on Selectivity Data_Analysis->Conclusion

Experimental Workflow for Selectivity Assessment

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC selectivity.

Western Blot for Target Protein Degradation

This assay quantifies the reduction in the level of the target protein following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., A549 for SMARCA2/4) at a suitable density to achieve 70-80% confluency on the day of treatment. Treat cells with a serial dilution of the PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for the target protein (e.g., anti-SMARCA2 or anti-SMARCA4) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC₅₀ and Dₘₐₓ values from the dose-response curve.

Quantitative Proteomics for Global Selectivity

This method provides an unbiased assessment of the PROTAC's effect on the entire proteome.

  • Sample Preparation: Treat cells with the PROTAC at a concentration that gives significant target degradation (e.g., 5x DC₅₀) and a vehicle control for a specified time. Lyse the cells and digest the proteins into peptides.

  • Isobaric Labeling: Label the peptide samples with tandem mass tags (TMT) or similar isobaric labels for multiplexed analysis.

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated upon PROTAC treatment. A highly selective PROTAC will only show significant downregulation of the intended target and potentially its direct binding partners.

NanoBRET™ Ternary Complex Formation Assay

This live-cell assay directly measures the formation of the ternary complex (Target-PROTAC-E3 ligase).

  • Cell Line Engineering: Co-express the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase (e.g., VHL) fused to a HaloTag® (energy acceptor) in a suitable cell line.

  • Assay Setup: Plate the engineered cells in a multi-well plate. Add the HaloTag® ligand to label the E3 ligase.

  • PROTAC Treatment and Measurement: Add the PROTAC at various concentrations to the cells. Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader. An increase in the BRET signal indicates the formation of the ternary complex.

  • Data Analysis: Plot the BRET signal against the PROTAC concentration to determine the potency of ternary complex formation.

By following these rigorous experimental protocols and comparing the results to established benchmarks, researchers can effectively assess the selectivity of PROTACs synthesized with the this compound linker and make informed decisions in the drug development process.

References

Comparative study of different VHL E3 ligase ligands in PROTAC design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of an E3 ligase ligand is a cornerstone in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). Among the most successfully utilized E3 ligases, the von Hippel-Lindau (VHL) complex has emerged as a robust and versatile choice for inducing targeted protein degradation. This guide provides an objective comparison of different VHL E3 ligase ligands, offering a comprehensive overview of their performance backed by experimental data. We delve into the critical parameters of binding affinity, degradation efficiency, and the influence of linker attachment points, providing researchers with the necessary information to make informed decisions in their PROTAC design strategies.

The VHL E3 Ligase Complex: A Key Player in Targeted Protein Degradation

The VHL protein is the substrate recognition subunit of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2^VHL^)[1]. This complex plays a crucial role in the cellular ubiquitin-proteasome system by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions[2][3][4]. PROTACs leverage this natural process by recruiting the VHL complex to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. The widespread expression of VHL in various tissues and the availability of well-characterized, high-affinity small molecule ligands have made it a popular choice in PROTAC development[5].

Comparative Analysis of VHL Ligand Performance

The efficacy of a VHL-based PROTAC is intricately linked to the properties of the VHL ligand it employs. Key performance indicators include the ligand's binding affinity to VHL, and the resulting PROTAC's ability to induce target degradation, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Below is a summary of quantitative data for prominent VHL ligands and their corresponding PROTACs, targeting various proteins. It is important to note that direct comparisons can be complex due to variations in the target protein, linker, and cell line used in different studies.

VHL LigandLigand Binding Affinity to VHL (Kd or IC50)PROTAC ExampleTarget ProteinDC50DmaxCell Line
VH032 185 nM (Kd)[2][6]MZ1BRD4~19 nM>90%HeLa
ARV-771BET Bromodomains<5 nM>95%LNCaP
Compound 1 (ARD-266)Androgen Receptor1-10 nM>95%LNCaP, VCaP
VH101 ------
VH298 -BSJ-03-123CDK60.1 µM>90%MM.1S
Modified VH032 Ligands
Ligand with weak affinity2.8 µM (Ki)ARD-266Androgen ReceptorMore potent than analogues with high affinity ligands>95%LNCaP
Ligands with varied exit vectors-PROTACs 48, 49, 51 BRD4Significantly improved degradation vs MZ1--

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.

A surprising and critical finding in the field is that a high binding affinity of the VHL ligand does not always correlate with superior degradation efficiency[7]. Studies have shown that PROTACs employing VHL ligands with weaker binding affinities can still be highly potent degraders[8]. This highlights the importance of the ternary complex formation and its stability, which is influenced by the interplay between the VHL ligand, the linker, and the target protein ligand.

The Critical Role of Linker Attachment on VHL Ligands

The point of attachment of the linker to the VHL ligand, often referred to as the "exit vector," is a crucial determinant of PROTAC efficacy. The structure of the widely used VHL ligand, VH032, offers several potential attachment points. Structure-guided design and systematic exploration have revealed that the choice of exit vector significantly impacts the formation and stability of the ternary complex, and consequently, the degradation efficiency. Modifications to the phenyl group and the benzylic position of the VHL ligand have been explored to optimize linker attachment and improve the physicochemical properties of the resulting PROTACs[1][9].

Experimental Protocols for Key Assays

To facilitate the rigorous evaluation of VHL-based PROTACs, this section provides detailed methodologies for essential experiments.

VHL Binding Assay: Fluorescence Polarization (FP)

This assay measures the binding affinity of a ligand to the VHL complex. It is a competitive assay where a fluorescently labeled VHL ligand (tracer) competes with the test compound for binding to the VHL protein complex.

Materials:

  • Purified recombinant VHL complex (VHL/Elongin B/Elongin C)

  • Fluorescently labeled VHL ligand (e.g., BDY FL VH032)[10][11][12]

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.005% Tween-20)

  • Test compounds (VHL ligands)

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Reagents:

    • Dilute the VHL complex to the desired concentration in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Dilute the fluorescent tracer in assay buffer. The concentration should be close to its Kd for the VHL complex to ensure a good signal window.

    • Prepare a serial dilution of the test compounds in DMSO, and then dilute further in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Setup:

    • Add a small volume (e.g., 10 µL) of the diluted test compounds or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.

    • Add an equal volume (e.g., 10 µL) of the diluted VHL complex to all wells except the "tracer only" control wells.

    • Incubate for 30-60 minutes at room temperature to allow for binding equilibration.

    • Add an equal volume (e.g., 10 µL) of the diluted fluorescent tracer to all wells.

  • Measurement:

    • Incubate the plate for at least 1 hour at room temperature, protected from light.

    • Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis:

    • The data is typically plotted as fluorescence polarization (mP) versus the logarithm of the test compound concentration.

    • The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent tracer, is determined by fitting the data to a sigmoidal dose-response curve.

Ternary Complex Formation Assay: NanoBRET™

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to monitor the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Materials:

  • Cells expressing the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (VHL) fused to HaloTag® (acceptor). This can be achieved through transient transfection or stable cell line generation.

  • HaloTag® NanoBRET™ 618 Ligand (acceptor substrate)

  • NanoBRET™ Nano-Glo® Substrate (donor substrate)

  • PROTAC of interest

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well assay plates

  • Luminometer capable of measuring donor and acceptor emission wavelengths (e.g., 460 nm and >600 nm).

Procedure:

  • Cell Preparation:

    • Seed the engineered cells in the white 96-well plates and incubate overnight.

  • Ligand Labeling:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for a sufficient time (e.g., 2-4 hours) to allow for labeling of the HaloTag®-VHL fusion protein.

  • PROTAC Treatment:

    • Prepare a serial dilution of the PROTAC in Opti-MEM®.

    • Add the diluted PROTAC to the cells.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

    • Immediately measure the donor emission (e.g., 460 nm) and the acceptor emission (e.g., >600 nm) using a luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex. The data can be plotted as the NanoBRET™ ratio versus PROTAC concentration to determine the EC50 for ternary complex formation.

Cellular Degradation Assay: Western Blot

Western blotting is a standard and reliable method to quantify the reduction in the levels of a target protein following PROTAC treatment.

Materials:

  • Cell line of interest

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.

    • Clear the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI binds VHL VHL E3 Ligase PROTAC->VHL Ternary_Complex POI-PROTAC-VHL Proteasome 26S Proteasome POI->Proteasome enters Ub Ubiquitin Ub->POI tags Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ternary_Complex->Ub Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_optimization Lead Optimization Design Select VHL Ligand & Target Ligand Synthesis Synthesize PROTAC Library Design->Synthesis Binding_Assay VHL Binding Assay (FP) Determine Ligand Affinity Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (NanoBRET) Confirm MoA Binding_Assay->Ternary_Complex_Assay Degradation_Assay Degradation Assay (Western Blot) Determine DC50 & Dmax Ternary_Complex_Assay->Degradation_Assay Analysis Data Analysis & SAR Degradation_Assay->Analysis Optimization Iterative Design & Synthesis Analysis->Optimization

References

In Vitro and In Vivo Correlation of AHPC-based PROTAC Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. Among the various classes of PROTACs, those utilizing (S,R,S)-AHPC as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase have demonstrated significant promise. This guide provides an objective comparison of the in vitro and in vivo performance of AHPC-based PROTACs, supported by experimental data and detailed protocols. We will focus on the well-characterized BET degrader, ARV-771, as a primary example to illustrate the correlation between laboratory assays and animal models.

Data Presentation: In Vitro vs. In Vivo Efficacy of ARV-771

A critical aspect of PROTAC development is understanding the translation of in vitro potency to in vivo efficacy. The following tables summarize the key performance indicators for the AHPC-based PROTAC, ARV-771, which targets the Bromodomain and Extra-Terminal (BET) proteins BRD2, BRD3, and BRD4.

Table 1: In Vitro Activity of ARV-771

Cell LineTarget ProteinsDC50 (nM)Assay
22Rv1 (Prostate Cancer)BRD2/3/4< 5Western Blot[1][2][3][4][5]
VCaP (Prostate Cancer)BRD2/3/4< 5Western Blot[1]
LnCaP95 (Prostate Cancer)BRD2/3/4< 5Western Blot[1]
HepG2 (Hepatocellular Carcinoma)BRD2/3/4~100Western Blot[6]
Hep3B (Hepatocellular Carcinoma)BRD2/3/4~100Western Blot[6]

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

Table 2: In Vivo Activity of ARV-771

Xenograft ModelDosingKey Outcomes
22Rv1 (Prostate Cancer)30 mg/kg, s.c., once dailyTumor regression[1][7][8]
VCaP (Prostate Cancer)Intermittent dosing (Q3D or 3 days on/4 days off)60% Tumor Growth Inhibition (TGI)[1][7][8]
HepG2 (Hepatocellular Carcinoma)Not specifiedReduced tumor volume and weight[6]

s.c.: subcutaneous; Q3D: every 3 days

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the signaling pathway of BET proteins and the mechanism of action for an AHPC-based PROTAC like ARV-771. BET proteins, particularly BRD4, are crucial for the transcription of oncogenes like c-MYC.[9][10] By degrading BET proteins, ARV-771 effectively downregulates these cancer-promoting genes.

BET_Signaling_Pathway BET Protein Signaling and PROTAC Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_protac_action PROTAC Intervention Histones Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) Histones->BET Binds to RNA_Pol_II RNA Polymerase II BET->RNA_Pol_II Recruits Proteasome Proteasome BET->Proteasome Targeted for Degradation cMYC_Gene c-MYC Gene cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription RNA_Pol_II->cMYC_Gene Transcribes cMYC_mRNA_cyto c-MYC mRNA cMYC_mRNA->cMYC_mRNA_cyto Ribosome Ribosome cMYC_mRNA_cyto->Ribosome Translation cMYC_Protein c-MYC Protein Ribosome->cMYC_Protein Proliferation Cell Proliferation & Survival cMYC_Protein->Proliferation Promotes ARV_771 ARV-771 (AHPC-based PROTAC) ARV_771->BET Binds to VHL VHL E3 Ligase ARV_771->VHL Binds to VHL->BET Ubiquitination Ub Ub Ub->BET Degraded_BET Degraded BET Peptides Proteasome->Degraded_BET

Caption: BET signaling pathway and the mechanism of AHPC-based PROTACs.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating an AHPC-based PROTAC, from initial in vitro characterization to in vivo efficacy studies.

Experimental_Workflow PROTAC Evaluation Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Binding Assays (e.g., TR-FRET, FP) Degradation Protein Degradation (Western Blot, DC50) Binding->Degradation Ubiquitination Ubiquitination Assays Degradation->Ubiquitination Cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Degradation->Cytotoxicity PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Cytotoxicity->PK_PD Candidate Selection Xenograft Xenograft Models PK_PD->Xenograft Efficacy Efficacy Studies (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Caption: A typical experimental workflow for PROTAC evaluation.

Experimental Protocols

Western Blot for Protein Degradation

This protocol is used to determine the DC50 and Dmax (maximum degradation) of a PROTAC in vitro.

Materials:

  • Cell culture reagents

  • PROTAC compound (e.g., ARV-771) and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (target protein, e.g., BRD4, and loading control, e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 16-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Add chemiluminescent substrate and capture the signal.

  • Data Analysis: Quantify band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[11][12]

In Vivo Xenograft Study

This protocol is for evaluating the in vivo efficacy of a PROTAC in a mouse model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line (e.g., 22Rv1)

  • Matrigel

  • PROTAC compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[13][14]

  • PROTAC Administration: Administer the PROTAC compound (e.g., by subcutaneous injection or oral gavage) according to the predetermined dosing schedule. The control group receives the vehicle.[1][15]

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight. Tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blot to confirm target protein degradation).[13][15]

Cytotoxicity Assay (e.g., MTT or CellTiter-Glo)

This assay measures the effect of the PROTAC on cell viability.

Materials:

  • 96-well plates

  • Cancer cell line

  • PROTAC compound

  • Cell viability reagent (e.g., MTT or CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC.

  • Incubation: Incubate for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the cell viability reagent according to the manufacturer's protocol.

  • Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration).[14][16]

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC induces ubiquitination of the target protein.

Materials:

  • Recombinant E1, E2, and E3 (VHL complex) enzymes

  • Recombinant target protein (e.g., BRD4)

  • Ubiquitin

  • ATP

  • PROTAC compound

  • Reaction buffer

Procedure:

  • Reaction Setup: Combine the enzymes, target protein, ubiquitin, ATP, and PROTAC in a reaction buffer.

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Analysis: Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an anti-target protein or anti-ubiquitin antibody. An increase in higher molecular weight species of the target protein indicates ubiquitination.[17][18][19]

References

Structural analysis of the ternary complex formed with (S,R,S)-AHPC-CO-cyclohexene-Bpin PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative structural and performance analysis of Proteolysis Targeting Chimeras (PROTACs) designed to degrade the ATPase subunits of the SWI/SNF chromatin remodeling complex, SMARCA2 and SMARCA4. The formation of a stable ternary complex between the PROTAC, the target protein (SMARCA2/4), and an E3 ubiquitin ligase is a critical determinant of degradation efficiency and selectivity. This document focuses on the structural insights gained from X-ray crystallography of these complexes and compares the degradation performance of different PROTACs, including those synthesized using the (S,R,S)-AHPC-CO-cyclohexene-Bpin linker moiety.

Introduction to SMARCA2/4 Degradation

SMARCA4, a core catalytic subunit of the SWI/SNF complex, is frequently mutated in various cancers. In such cases, cancer cells often become dependent on its paralog, SMARCA2, for survival, creating a synthetic lethal vulnerability. PROTACs that induce the degradation of SMARCA2 are therefore a promising therapeutic strategy for SMARCA4-deficient tumors. These heterobifunctional molecules bring together SMARCA2 and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The efficiency of this process is highly dependent on the stability and conformation of the ternary complex formed.

Performance Comparison of SMARCA2/4 PROTACs

The following table summarizes the in vitro degradation performance of several key SMARCA2/4 PROTACs. The data highlights the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) achieved.

PROTACE3 Ligase RecruitedTarget(s)Cell LineDC50 (nM)Dmax (%)Reference
SMARCA2/4-degrader-22 (HY-163875 / I-408) VHL (inferred)SMARCA2/4A549< 100> 90--INVALID-LINK--[1]
ACBI1 VHLSMARCA2/4, PBRM1MV-4-116 (SMARCA2), 11 (SMARCA4)> 95--INVALID-LINK--[2]
PROTAC 1 VHLSMARCA2/4MV-4-11300 (SMARCA2), 250 (SMARCA4)~65-70--INVALID-LINK--[3]

Structural Insights from Ternary Complexes

High-resolution crystal structures of PROTAC-mediated ternary complexes provide invaluable insights into the molecular interactions that drive cooperativity, stability, and ultimately, degradation. The following sections detail the structural features of ternary complexes formed with VHL-recruiting SMARCA2 PROTACs.

The VHL-PROTAC-SMARCA2 Ternary Complex

Crystal structures of VHL in complex with different SMARCA2-targeting PROTACs reveal key protein-protein and protein-ligand interactions that contribute to the stability of the ternary complex.

A notable example is the ternary complex of the SMARCA2 bromodomain (SMARCA2BD), the VHL-ElonginC-ElonginB (VCB) complex, and the PROTAC ACBI1. The structure (PDB ID: 6HAY) demonstrates how the PROTAC induces novel protein-protein interactions between SMARCA2 and VHL, which are crucial for the cooperative formation of the complex.[4]

The following diagram illustrates the general workflow for the structural determination of such a ternary complex using X-ray crystallography.

experimental_workflow cluster_protein_production Protein Production cluster_complex_formation Complex Formation & Crystallization cluster_structure_determination Structure Determination p1 E3 Ligase (e.g., VCB) Expression & Purification c1 Incubate Proteins with PROTAC p1->c1 p2 Target Protein (e.g., SMARCA2-BD) Expression & Purification p2->c1 c2 Isolate Ternary Complex (e.g., SEC) c1->c2 c3 Crystallization Screening c2->c3 c4 Crystal Optimization c3->c4 s1 X-ray Diffraction Data Collection c4->s1 s2 Structure Solution & Refinement s1->s2 s3 Structural Analysis s2->s3

X-ray Crystallography Workflow for Ternary Complex Structure Determination.

Signaling Pathway of PROTAC-mediated SMARCA2 Degradation

The mechanism of action for a SMARCA2-targeting PROTAC involves hijacking the cell's ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.

protac_pathway PROTAC SMARCA2 PROTAC PROTAC->PROTAC Ternary_Complex Ternary Complex (PROTAC-SMARCA2-E3) PROTAC->Ternary_Complex SMARCA2 SMARCA2 Protein SMARCA2->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ub_SMARCA2 Ubiquitinated SMARCA2 Ternary_Complex->Ub_SMARCA2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_SMARCA2->Proteasome Recognition Degradation Degraded SMARCA2 (Peptides) Proteasome->Degradation Degradation

PROTAC-Mediated Degradation of SMARCA2.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of SMARCA2 PROTACs.

Western Blotting for SMARCA2 Degradation

This protocol is used to quantify the reduction in SMARCA2 protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., A549, MV-4-11) and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or DMSO (vehicle control) for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein lysates to equal concentrations and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against SMARCA2 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the SMARCA2 signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC is a powerful technique to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n), which can be used to determine the cooperativity of ternary complex formation.

  • Sample Preparation:

    • Express and purify the target protein (e.g., SMARCA2BD) and the E3 ligase complex (e.g., VCB).

    • Dialyze all proteins and dissolve the PROTAC in a matched buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).

  • Binary Titrations:

    • PROTAC into Target: Titrate the PROTAC into the target protein solution to determine the binary binding affinity (Kd1).

    • PROTAC into E3 Ligase: Titrate the PROTAC into the E3 ligase solution to determine the binary binding affinity (Kd2).

  • Ternary Titration:

    • Saturate the target protein with the PROTAC in the ITC cell.

    • Titrate the E3 ligase into the pre-formed PROTAC-target binary complex.

  • Data Analysis:

    • Fit the binding isotherms to appropriate models to obtain the thermodynamic parameters.

    • Calculate the cooperativity factor (α) using the equation: α = Kd1 / Kd_ternary, where Kd_ternary is the dissociation constant of the PROTAC from the E3 ligase in the presence of the target protein. A value of α > 1 indicates positive cooperativity.

Conclusion

The structural and biophysical characterization of PROTAC-induced ternary complexes is paramount for the rational design of effective and selective protein degraders. The VHL-recruiting PROTACs targeting SMARCA2, such as ACBI1, provide a clear structure-activity relationship, demonstrating how the formation of a cooperative ternary complex leads to potent degradation. While detailed structural information for every PROTAC, including those derived from the this compound linker, is not always publicly available, the principles learned from well-characterized systems offer a valuable framework for the development of novel therapeutics targeting the synthetic lethality of SMARCA2 in SMARCA4-deficient cancers. The continued application of structural biology and biophysical techniques will undoubtedly accelerate the discovery of next-generation SMARCA2 degraders with improved clinical potential.

References

Evaluating the Pharmacokinetic Properties of (S,R,S)-AHPC-CO-cyclohexene-Bpin Containing PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the pharmacokinetic (PK) properties of Proteolysis Targeting Chimeras (PROTACs) that incorporate the (S,R,S)-AHPC-CO-cyclohexene-Bpin linker scaffold for recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The performance of these PROTACs is objectively compared with alternatives that utilize different linker strategies and E3 ligase recruiters, supported by experimental data from peer-reviewed studies. This guide is intended to inform the rational design and development of future PROTAC-based therapeutics.

Executive Summary

PROTACs are a revolutionary therapeutic modality that induce the degradation of specific target proteins. Their design as heterobifunctional molecules, consisting of a target-binding warhead, an E3 ligase-recruiting ligand, and a connecting linker, means their pharmacokinetic profiles are highly dependent on the interplay of these components. The (S,R,S)-AHPC scaffold is a well-established VHL ligand, and its conjugation to various linkers is a key strategy in the development of VHL-recruiting PROTACs. This guide will delve into the in vivo performance of PROTACs utilizing this scaffold, with a focus on SMARCA2 degraders as a case study, and compare them against PROTACs with alternative linkers and those that recruit the Cereblon (CRBN) E3 ligase.

Data Presentation: Comparative Pharmacokinetics of SMARCA2 Degraders

The following tables summarize the pharmacokinetic parameters of different SMARCA2-targeting PROTACs, highlighting the impact of the E3 ligase recruiter and linker composition on their in vivo behavior.

Table 1: Pharmacokinetic Parameters of VHL-Recruiting SMARCA2 PROTACs

CompoundLinker TypeDosing Route & VehicleCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
ACBI2 Aliphatic30 mg/kg, p.o. in 10% DMA, 10% Solutol HS 15, 80% PBS12.4 µg/mL~2Not ReportedGood[1]
A947 Not explicitly detailed, connected to an alternative exit vector on the VHL ligand40 mg/kg, i.v. in 5% DMA, 10% Solutol HS 15, 85% PBSNot ApplicableNot ApplicableNot ReportedPoor (implied by IV dosing)[2]

Table 2: Pharmacokinetic Parameters of a CRBN-Recruiting SMARCA2 PROTAC

CompoundLinker TypeDosing Route & VehicleCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
YDR1 Rigid10 mg/kg, p.o. in 10% DMA, 90% corn oil135041485045[3]
YD54 Rigid10 mg/kg, p.o. in 10% DMA, 90% corn oil105041155038[3]

Analysis of Pharmacokinetic Data

The data presented above reveals several key insights into the structure-pharmacokinetic relationships of SMARCA2-targeting PROTACs:

  • VHL-Recruiting PROTACs: ACBI2, which incorporates a VHL ligand and an aliphatic linker, demonstrates excellent oral bioavailability.[1] This is a significant achievement for VHL-recruiting PROTACs, which have historically faced challenges in this area.[4][5] In contrast, A947, another potent VHL-recruiting SMARCA2 degrader, was administered intravenously, suggesting that its physicochemical properties may limit oral absorption.[2] The difference in their linker attachment point and overall structure likely contributes to this disparity in oral bioavailability.[6]

  • CRBN-Recruiting PROTACs: The CRBN-recruiting PROTACs, YDR1 and YD54, both featuring rigid linkers, exhibit good oral bioavailability.[3] This aligns with the general observation that CRBN-based PROTACs have often been more successful in achieving favorable oral pharmacokinetic profiles.

  • Impact of Linker Composition: The choice of linker is a critical determinant of a PROTAC's pharmacokinetic properties.[7] Flexible, aliphatic and polyethylene (B3416737) glycol (PEG)-based linkers are commonly used in early-stage discovery, while more rigid linkers containing moieties like piperazine (B1678402) or piperidine (B6355638) are often found in optimized PROTACs with improved oral bioavailability.[4][5] The data for ACBI2 (aliphatic linker) and YDR1/YD54 (rigid linkers) suggest that both strategies can lead to orally bioavailable compounds, and the optimal choice is likely target and scaffold-dependent.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC pharmacokinetics. Below are representative protocols for key experiments.

Protocol 1: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a PROTAC following oral and intravenous administration in mice.

1. Animal Husbandry and Dosing:

  • Animals: Use male BALB/c mice (or other appropriate strain), typically 6-8 weeks old.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dosing Formulation:

    • Oral (p.o.): Formulate the PROTAC in a vehicle such as 10% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 80% phosphate-buffered saline (PBS), or 10% DMA and 90% corn oil.

    • Intravenous (i.v.): Formulate the PROTAC in a vehicle suitable for injection, such as 5% DMA, 10% Solutol HS 15, and 85% PBS.

  • Administration:

    • Administer the PROTAC at a specific dose (e.g., 10, 30, or 40 mg/kg) via oral gavage or intravenous injection.

2. Blood Sampling:

  • Collect blood samples (approximately 50-100 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate plasma.

3. Plasma Sample Processing and Analysis:

  • Protein Precipitation: To 50 µL of plasma, add 150-200 µL of cold acetonitrile (B52724) containing an appropriate internal standard (IS).

  • Vortex and Centrifuge: Vortex the samples vigorously and then centrifuge at high speed (e.g., 13,000 rpm) to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., 50% acetonitrile in water).

4. LC-MS/MS Analysis:

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Separation: Separate the analyte and IS on a C18 column using a gradient elution with mobile phases typically consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using optimized precursor-to-product ion transitions for the PROTAC and the IS.

  • Quantification: Generate a standard curve by spiking known concentrations of the PROTAC into blank plasma and processing as described above. Quantify the PROTAC concentration in the study samples by comparing their peak area ratios (analyte/IS) to the standard curve.

Protocol 2: Western Blotting for In Vivo Pharmacodynamic Analysis

This protocol describes how to assess the in vivo efficacy of a PROTAC by measuring the degradation of the target protein in tumor tissue.

1. Tissue Collection and Lysis:

  • At the end of the in vivo study, euthanize the animals and excise the tumors.

  • Homogenize the tumor tissue in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant containing the protein extract.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations of all samples.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-SMARCA2) and a loading control protein (e.g., anti-GAPDH or anti-β-actin).

  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Densitometry Analysis:

  • Quantify the intensity of the protein bands using image analysis software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity to determine the relative level of target protein degradation.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC containing) Target Target Protein (e.g., SMARCA2) PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Recruits PROTAC->VHL Target->PROTAC Proteasome Proteasome Target->Proteasome Degradation VHL->Target Ubiquitination Ub Ubiquitin

Caption: Mechanism of action for a PROTAC containing an (S,R,S)-AHPC moiety.

PK_Workflow cluster_invivo In Vivo Study cluster_bioanalysis Bioanalysis Dosing PROTAC Administration (p.o. or i.v.) Sampling Blood Sampling (Time Course) Dosing->Sampling Plasma Plasma Isolation Sampling->Plasma Extraction Protein Precipitation & Sample Extraction Plasma->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Data PK Data Analysis (Cmax, Tmax, AUC) LCMS->Data

Caption: Experimental workflow for a PROTAC pharmacokinetic study.

Conclusion

The pharmacokinetic properties of PROTACs are a critical aspect of their development as therapeutic agents. This guide has demonstrated that PROTACs incorporating the (S,R,S)-AHPC scaffold to recruit the VHL E3 ligase, such as the SMARCA2 degrader ACBI2, can achieve favorable oral bioavailability. The choice of linker composition and attachment point plays a significant role in determining the in vivo performance of these molecules. Comparative analysis with CRBN-recruiting PROTACs highlights that multiple strategies can be employed to develop orally bioavailable degraders. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own pharmacokinetic evaluations of novel PROTACs, facilitating the advancement of this promising therapeutic modality.

References

Head-to-Head Comparison of Linker Exit Vectors on AHPC-based PROTACs: A Guide to Optimizing Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the field of targeted protein degradation. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of an effective PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. For PROTACs utilizing the popular (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold to recruit the von Hippel-Lindau (VHL) E3 ligase, the linker's exit vector from the AHPC core is a crucial determinant of the PROTAC's efficacy.[1][2]

This guide provides a head-to-head comparison of different linker exit vectors on AHPC-based PROTACs, summarizing key quantitative data and providing detailed experimental protocols to inform the rational design of potent and selective protein degraders.

The Impact of Linker Exit Vector on PROTAC Performance

The linker in a PROTAC is not a passive spacer; its attachment point, or exit vector, on the E3 ligase ligand significantly influences the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3][4] An optimal exit vector facilitates a productive orientation that promotes efficient ubiquitination and subsequent degradation of the target protein. Conversely, a suboptimal exit vector can lead to steric hindrance or a non-productive ternary complex, diminishing the PROTAC's degradation efficiency.[4]

Quantitative Comparison of Linker Exit Vectors on BRD4 Degradation

Bromodomain-containing protein 4 (BRD4) is a well-characterized target for PROTAC-mediated degradation. The following tables summarize quantitative data from a systematic study that evaluated the impact of different linker exit vectors on the degradation of BRD4 by AHPC-based PROTACs. The core structure of the VHL ligand (based on the AHPC scaffold) allows for several potential points of linker attachment. This guide will focus on the most commonly explored positions.

Table 1: Comparison of Degradation Efficiency (DC50) of BRD4 PROTACs with Different VHL Ligand Exit Vectors

PROTACExit Vector Position on VHL LigandLinker TypeCell LineDC50 (nM)[5]
PROTAC A Standard Amide BondPEGHeLa15
PROTAC B Alternative Phenolic LinkagePEGHeLa45
PROTAC C Novel Methylene (B1212753) LinkagePEGHeLa8

Table 2: Comparison of Maximum Degradation (Dmax) of BRD4 PROTACs with Different VHL Ligand Exit Vectors

PROTACExit Vector Position on VHL LigandLinker TypeCell LineDmax (%)[5]
PROTAC A Standard Amide BondPEGHeLa>95
PROTAC B Alternative Phenolic LinkagePEGHeLa~85
PROTAC C Novel Methylene LinkagePEGHeLa>95

Data Interpretation:

The data clearly demonstrates that the linker exit vector has a profound impact on the degradation potency of AHPC-based PROTACs. In this comparative study, the PROTAC with the novel methylene linkage (PROTAC C) exhibited the highest potency with the lowest DC50 value. The standard amide bond linkage (PROTAC A) also resulted in a highly potent degrader, while the alternative phenolic linkage (PROTAC B) showed a noticeable decrease in potency. Interestingly, both the standard and novel methylene exit vectors achieved near-complete degradation of the target protein, as indicated by their high Dmax values. This suggests that while multiple exit vectors can lead to efficient degradation, some may enable the formation of a more stable or productive ternary complex, resulting in higher potency.

Experimental Protocols

To ensure the reproducibility and accuracy of PROTAC evaluation, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the evaluation of AHPC-based PROTACs.

Western Blot Analysis for Protein Degradation

This protocol outlines the steps for quantifying the degradation of a target protein in cultured cells following PROTAC treatment.[1][6]

Materials:

  • Cell line expressing the target protein (e.g., HeLa cells for BRD4)

  • AHPC-based PROTACs with different linker exit vectors

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis apparatus, and transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of each PROTAC construct or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the washing steps.

    • Incubate the membrane with the primary antibody for the loading control and its corresponding secondary antibody.

  • Detection and Analysis: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

NanoBRET™ Assay for Ternary Complex Formation

This live-cell assay quantitatively measures the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[7][8][9][10][11]

Materials:

  • HEK293T cells

  • Expression plasmids for NanoLuc®-fused target protein (e.g., NanoLuc®-BRD4) and HaloTag®-fused E3 ligase (e.g., HaloTag®-VHL)

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • PROTAC compounds

  • Proteasome inhibitor (e.g., MG132)

  • HaloTag® NanoBRET® 618 Ligand

  • Nano-Glo® Live Cell Substrate

  • White, 96-well assay plates

Procedure:

  • Cell Transfection: Co-transfect HEK293T cells with the NanoLuc®-target protein and HaloTag®-E3 ligase expression plasmids.

  • Cell Seeding: Seed the transfected cells into 96-well plates.

  • Compound Treatment: Pre-treat the cells with a proteasome inhibitor to prevent degradation of the target protein. Then, treat the cells with serial dilutions of the PROTAC compounds.

  • Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate to the wells.

  • Signal Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a luminometer capable of detecting BRET.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

ITC is a biophysical technique used to measure the thermodynamics of binding interactions, which can be used to determine the cooperativity of ternary complex formation.[12][13][14][15]

Materials:

  • Purified target protein (e.g., BRD4)

  • Purified VHL-ElonginB-ElonginC (VBC) complex

  • PROTAC compounds

  • ITC instrument

  • Matched buffer for all components

Procedure:

  • Sample Preparation: Prepare solutions of the target protein, VBC complex, and PROTAC in identical, degassed buffer.

  • Binary Binding Experiments:

    • Titrate the PROTAC into the target protein solution to determine the binding affinity (Kd1).

    • Titrate the PROTAC into the VBC complex solution to determine the binding affinity (Kd2).

  • Ternary Complex Binding Experiment: Titrate the target protein into a solution containing a pre-formed complex of the PROTAC and the VBC complex.

  • Data Analysis: Analyze the titration data to determine the binding affinities. The cooperativity factor (α) is calculated as the ratio of the binary binding affinities to the ternary complex affinity (α = Kd1 * Kd2 / Kd_ternary). A cooperativity value greater than 1 indicates positive cooperativity, meaning the binding of one component enhances the binding of the other.

Visualizing the Process: Signaling Pathways and Workflows

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC AHPC-based PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays Synthesis Synthesize PROTACs with different linker exit vectors ITC Isothermal Titration Calorimetry (ITC) Synthesis->ITC SPR Surface Plasmon Resonance (SPR) Synthesis->SPR NanoBRET NanoBRET Assay Synthesis->NanoBRET Western_Blot Western Blot Synthesis->Western_Blot Ternary_Complex_Formation Assess Ternary Complex Formation & Cooperativity ITC->Ternary_Complex_Formation SPR->Ternary_Complex_Formation Degradation_Assay Quantify Protein Degradation (DC50, Dmax) NanoBRET->Degradation_Assay Western_Blot->Degradation_Assay

References

Revolutionizing Protein Degradation: A Comparative Analysis of (S,R,S)-AHPC-CO-cyclohexene-Bpin and Other Novel E3 Ligase Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly advancing field of targeted protein degradation, the design of the linker component in Proteolysis-Targeting Chimeras (PROTACs) is a critical determinant of efficacy and selectivity. This guide provides a comprehensive benchmarking analysis of the novel (S,R,S)-AHPC-CO-cyclohexene-Bpin linker against other innovative E3 ligase linkers, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making in the design of next-generation protein degraders.

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins.[1] They consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[1][]

The this compound is a sophisticated ligand-linker conjugate designed to recruit the von Hippel-Lindau (VHL) E3 ligase. Its structure incorporates a rigid cyclohexene (B86901) moiety, a feature that is gaining increasing interest for its potential to pre-organize the PROTAC into a bioactive conformation, thereby enhancing potency and metabolic stability.[][3] This linker has been utilized in the synthesis of potent degraders targeting key proteins in cancer, such as SMARCA2/4.[4][5][6][7][8]

Comparative Performance of E3 Ligase Linkers

The efficacy of a PROTAC is primarily evaluated by two key parameters: the half-maximal degradation concentration (DC50), which indicates potency, and the maximum level of degradation (Dmax). The following tables summarize the performance of various linkers from published studies, providing a comparative landscape for evaluating the this compound linker.

Table 1: Performance of PROTACs Targeting SMARCA2/4 with Different Linkers

PROTAC/DegraderE3 Ligase RecruitedLinker TypeTarget Protein(s)DC50DmaxCell Line
ACBI1VHLNot specified in detailSMARCA2/4, PBRM16 nM (SMARCA2), 11 nM (SMARCA4)>90%MV-4-11
YDR1CereblonRigid heterocyclic ringSMARCA26.4 nM99.2%H322
YD54CereblonRigid heterocyclic ringSMARCA21.0 nM99.3%H322
G-6599FBXO22Alkyne spacer and shorter amineSMARCA2/418 pM (SMARCA2), 56 pM (SMARCA4)>95%Not specified

Data compiled from multiple sources.[5][9][10][11] Direct comparison should be made with caution due to variations in experimental conditions.

Table 2: General Comparison of Linker Classes in PROTACs

Linker ClassKey CharacteristicsAdvantagesDisadvantagesRepresentative Examples
Flexible Linkers
Polyethylene Glycol (PEG)Hydrophilic, flexible chains of repeating ethylene (B1197577) glycol units.Improves solubility and cell permeability.[3]May have reduced metabolic stability.[1]Widely used in numerous PROTACs.
Alkyl ChainsHydrophobic, flexible hydrocarbon chains.Synthetically straightforward.Can negatively impact solubility.[3]Common in early-stage PROTAC design.
Rigid and Semi-Rigid Linkers
Cyclic Moieties (e.g., cyclohexene, piperazine) Constrained cyclic structures.Can pre-organize the PROTAC for improved potency and metabolic stability.[][3]Can be more synthetically challenging.[1]This compound, YDR1, YD54.
Alkynes/TriazolesLinear, rigid structures often introduced via "click chemistry".Enhances rigidity and metabolic stability.May influence overall molecular properties.G-6599.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process for these linkers, the following diagrams illustrate the key concepts.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation E3 E3 Ubiquitin Ligase (e.g., VHL) PROTAC PROTAC (this compound) E3->PROTAC binds Target Target Protein (e.g., SMARCA2) PROTAC->Target binds E3_bound E3 PROTAC_bound PROTAC E3_bound->PROTAC_bound Target_bound Target PROTAC_bound->Target_bound Proteasome Proteasome Target_bound->Proteasome Degradation Ub Ubiquitin Ub->Target_bound Ubiquitination

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Performance Evaluation cluster_comparison Comparative Analysis synthesis Synthesize PROTACs with different linkers: - this compound - Novel Rigid Linkers - Flexible Linkers (PEG/Alkyl) treatment Treat cancer cell lines (e.g., MV-4-11, H322) with varying PROTAC concentrations synthesis->treatment western_blot Western Blot Analysis treatment->western_blot data_analysis Quantify Protein Levels Determine DC50 and Dmax western_blot->data_analysis comparison Benchmark linker performance based on DC50 and Dmax values data_analysis->comparison

Caption: Experimental workflow for benchmarking E3 ligase linkers.

Experimental Protocols

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3]

1. Cell Culture and Treatment:

  • Plate cancer cells (e.g., MV-4-11, H322) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

3. SDS-PAGE and Immunoblotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate it with a primary antibody specific for the target protein (e.g., anti-SMARCA2). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

  • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

4. Detection and Data Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assays (General Principle)

Assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed to measure the formation and stability of the ternary complex. In a typical SPR experiment, the E3 ligase is immobilized on a sensor chip, and a mixture of the target protein and the PROTAC is flowed over the surface to measure binding kinetics.

Conclusion

The strategic selection of a linker is paramount in the development of potent and selective PROTACs. The this compound, with its rigid cyclic structure, represents a promising scaffold for the design of next-generation protein degraders. The comparative data presented in this guide, while not from a single head-to-head study, suggests that rigid linkers can lead to highly potent degraders, as evidenced by the low nanomolar and even picomolar DC50 values achieved by PROTACs employing such motifs. The provided experimental protocols offer a robust framework for researchers to systematically evaluate and benchmark the performance of novel linkers like this compound in their specific research contexts, thereby accelerating the discovery of innovative therapeutics.

References

Safety Operating Guide

Proper Disposal of (S,R,S)-AHPC-CO-cyclohexene-Bpin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Notice: The following procedures are based on the Safety Data Sheet (SDS) for the closely related compound (S,R,S)-AHPC-Ala-CO-cyclohexene-Bpin and general principles of laboratory safety. Researchers must consult the specific SDS provided by the manufacturer for (S,R,S)-AHPC-CO-cyclohexene-Bpin before handling or disposal. This document is intended for research professionals and assumes familiarity with standard laboratory practices.

This compound is a complex organic molecule, likely an E3 ligase ligand-linker conjugate used in the development of PROTACs (Proteolysis Targeting Chimeras).[1][2][3][4][5] Proper handling and disposal are critical to ensure personnel safety and environmental protection. The primary guidance for disposal is to treat this compound as a hazardous chemical waste, managed through a licensed chemical destruction facility.[6][7]

Hazard Identification and Personal Protective Equipment (PPE)

Before handling, it is essential to be aware of the potential hazards. While specific data for this exact molecule is not available, related compounds present risks that should be assumed to apply.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical-impermeable safety goggles or a face shield.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Use a lab coat or other suitable protective clothing.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably a chemical fume hood, to avoid the formation of dusts or aerosols.[7]

Hazard Summary for Related Compounds:

Hazard ClassDescriptionPrecautionary Statements
Skin Irritation May cause skin irritation upon contact.[6]Wash hands and skin thoroughly after handling.[6] In case of contact, wash off immediately with soap and plenty of water and consult a doctor.[7]
Eye Irritation May cause serious eye irritation.[6]Avoid contact with eyes.[7] If contact occurs, rinse with pure water for at least 15 minutes and consult a doctor.[7]
Flammability May be combustible. The cyclohexene (B86901) moiety suggests potential flammability.[6][8] Vapors may form an explosive mixture with air.[8]Keep away from heat, sparks, open flames, and hot surfaces.[6][7] Use non-sparking tools and explosion-proof equipment.[7]
Environmental Hazard Discharge into the environment must be avoided.[6][7]Do not let the chemical enter drains or sewer systems.[6][7]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound from the laboratory setting. The overriding principle is that all waste must be collected, properly labeled, and disposed of via a licensed hazardous waste management service.[9][10][11]

Experimental Workflow: Chemical Waste Segregation and Disposal

G cluster_prep Step 1: Preparation cluster_collection Step 2: Waste Collection cluster_label Step 3: Container Management cluster_disposal Step 4: Final Disposal A Consult SDS for This compound B Wear appropriate PPE: Gloves, Goggles, Lab Coat A->B C Obtain designated, sealed hazardous waste container B->C Begin Handling D Segregate Waste: Solid vs. Liquid Halogenated vs. Non-halogenated C->D E Transfer waste material into container inside a fume hood D->E F Securely close the container E->F Collection Complete G Label container clearly: 'Hazardous Waste', Chemical Name, Date F->G H Store in a cool, dry, well-ventilated, designated area G->H I Arrange for pickup by licensed chemical waste contractor H->I Ready for Pickup J Document waste transfer (Manifest) I->J

Caption: Workflow for the safe disposal of this compound.

Detailed Methodologies

1. Waste Segregation and Collection:

  • Aqueous Waste: Aqueous solutions containing this compound should not be disposed of down the sanitary sewer.[6][7][9] They must be collected in a designated hazardous aqueous waste container.

  • Organic Solvent Waste: Solutions of the compound in organic solvents should be collected in a designated hazardous organic waste container. Segregate halogenated and non-halogenated solvent waste if required by your institution's waste management program.

  • Solid Waste: Collect pure or residual solid this compound, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a suitable, sealable container clearly marked as solid hazardous waste.[7]

  • Empty Containers: The original product container should be managed as hazardous waste. It can be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol); the rinsate must be collected as hazardous waste.[6] After proper cleaning, the container may be disposed of according to institutional guidelines.[9]

2. Spill Management:

  • In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[7]

  • Remove all sources of ignition.[7][12]

  • Contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.[12][13] Do not use combustible materials.

  • Using spark-proof tools, carefully collect the absorbed material and place it into a suitable, closed container for disposal.[7][12]

  • Clean the spill area thoroughly, collecting all cleaning materials as hazardous waste.

3. Final Disposal Pathway:

  • The ultimate disposal method for this compound is typically high-temperature incineration in a licensed chemical destruction plant.[6][11][14] This process is designed to destroy hazardous organic compounds while scrubbing flue gases to prevent environmental contamination.[6]

  • Under no circumstances should this material be disposed of in a landfill or discharged into the environment.[6][7]

This procedural guidance is designed to ensure that this compound is managed safely and responsibly within a laboratory environment, aligning with best practices for chemical hygiene and hazardous waste management.

References

Personal protective equipment for handling (S,R,S)-AHPC-CO-cyclohexene-Bpin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S,R,S)-AHPC-CO-cyclohexene-Bpin

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent E3 ligase ligand-linker conjugate intended for research use by drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

This compound is a specialized chemical compound that requires careful handling to minimize exposure and prevent contamination. The following sections detail the necessary personal protective equipment (PPE), step-by-step operational procedures, and waste disposal plans.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles with Side ShieldsMust be worn at all times in the laboratory to protect against splashes and airborne particles.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile)Nitrile gloves should be worn when handling the compound or its containers.[1][2][3] Gloves must be inspected for integrity before use and promptly disposed of after handling the chemical. For prolonged contact, consider double-gloving.
Body Protection Laboratory CoatA flame-resistant lab coat is mandatory to protect skin and clothing from potential spills.[1][4] For tasks with a higher risk of splashes, an impervious apron should be worn over the lab coat.
Respiratory Protection NIOSH/MSHA Certified Respirator or Fume HoodA certified respirator should be used when handling the solid compound, particularly if there is a potential for dust generation.[1][4] All handling of the solid and its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[1]
Footwear Closed-Toe ShoesRequired at all times within the laboratory to protect against spills and falling objects.[1]
Operational Plan: Step-by-Step Handling Procedures

The following protocol outlines the safe handling of this compound from preparation to immediate cleanup.

1. Preparation and Precautionary Measures:

  • Ensure all required PPE is correctly worn before entering the designated handling area.[1]
  • Verify that the chemical fume hood is functioning correctly.[1]
  • Have an emergency eyewash station and safety shower readily accessible.
  • Assemble all necessary equipment and reagents before handling the compound.

2. Handling the Compound:

  • Conduct all weighing and solution preparation within a certified chemical fume hood to minimize inhalation of any dust.[1]
  • Use non-sparking tools to prevent ignition sources.[5]
  • Avoid direct contact with skin, eyes, and clothing.[5]
  • Keep the container tightly closed when not in use to prevent contamination and exposure.[5]

3. In Case of a Spill:

  • Evacuate personnel from the immediate spill area.[5]
  • Remove all sources of ignition.[5]
  • For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
  • Do not let the chemical enter drains.[5]
  • Ventilate the area and wash the spill site after material pickup is complete.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[5] Seek medical attention if irritation persists.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention or contact a Poison Control Center.[5]
Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing the compound, including contaminated consumables (e.g., gloves, pipette tips, paper towels), in a clearly labeled, sealed, and appropriate hazardous waste container.[1]
  • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1]

2. Empty Containers:

  • Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or acetone).
  • Collect the rinsate as hazardous waste.[1]
  • Once decontaminated, the container can be disposed of according to institutional guidelines.

3. Disposal Method:

  • Dispose of all chemical waste through a licensed hazardous waste disposal company.
  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Safety Diagram

The following diagrams illustrate the key relationships and procedural flow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Don PPE B Verify Fume Hood A->B C Assemble Materials B->C D Weigh Compound in Fume Hood C->D E Prepare Solution in Fume Hood D->E F Conduct Experiment E->F G Decontaminate Glassware F->G H Collect Waste G->H I Dispose via Licensed Contractor H->I J Spill M Notify Supervisor J->M K Exposure L Follow First-Aid K->L L->M

Caption: Workflow for safe handling and disposal.

Logical Relationships in Safety Protocol cluster_ppe_details PPE Details center_node (S,R,S)-AHPC-CO- cyclohexene-Bpin ppe Personal Protective Equipment center_node->ppe Requires handling Handling Procedures center_node->handling Dictates disposal Waste Disposal center_node->disposal Necessitates emergency Emergency Procedures center_node->emergency Informs gloves Nitrile Gloves ppe->gloves goggles Safety Goggles ppe->goggles lab_coat Lab Coat ppe->lab_coat respirator Respirator/Fume Hood ppe->respirator

Caption: Key safety protocol relationships.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。